6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-methoxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQAIQZABTSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351856 | |
| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35924-44-8 | |
| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its scaffold is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] The presence of the methoxy group at the 6-position and a carboxylic acid at the 3-position of the coumarin core imparts unique physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in drug discovery and development.
Physicochemical and Spectroscopic Properties
The chemical identity and purity of this compound are established through a combination of physical and spectroscopic techniques.
Core Chemical Properties
A summary of the fundamental chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₅ | [2] |
| Molecular Weight | 220.18 g/mol | [2] |
| CAS Number | 35924-44-8 | [2] |
| Appearance | Light brown or white crystalline powder | [3] |
| Melting Point | While not explicitly reported for this specific compound, similar coumarin-3-carboxylic acids such as the 6-methyl derivative melt at 165–166°C, and the 6-bromo derivative melts at 200°C. The melting point of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is reported as 215-218°C. | [3][4] |
| Solubility | Coumarin-3-carboxylic acids generally exhibit solubility in polar organic solvents such as DMSO and DMF. The solubility of the parent coumarin-3-carboxylic acid in DMSO is reported to be 100 mg/mL. The presence of the methoxy group may slightly alter its solubility profile. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the coumarin scaffold and its substituents. For 6-methoxy derivatives, the methoxy group protons typically appear as a singlet around δ 3.8–4.0 ppm. The proton at the 4-position (H-4) of the coumarin ring is highly deshielded and often appears as a singlet or a doublet (depending on coupling with H-3, which is absent here) at approximately δ 8.6 ppm.[3] The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactone and the carboxylic acid, typically in the range of δ 160-175 ppm. The carbon of the methoxy group will resonate around δ 56 ppm. The remaining aromatic and vinylic carbons will appear in the δ 100-160 ppm region.
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300-2500 | O-H stretch (carboxylic acid) | Broad |
| ~3100-3000 | C-H stretch (aromatic & vinylic) | Medium |
| ~2950-2850 | C-H stretch (methoxy) | Medium |
| ~1745 | C=O stretch (lactone) | Strong |
| ~1684 | C=O stretch (carboxylic acid) | Strong |
| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 & ~1050 | C-O stretch (ether and carboxylic acid) | Strong |
Table 2: Characteristic IR absorption bands for this compound.[3][5]
Synthesis of this compound
The synthesis of coumarin-3-carboxylic acids is most commonly achieved through the Knoevenagel condensation. This versatile reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.
General Synthetic Workflow
The synthesis of this compound typically follows a two-step process:
-
Knoevenagel Condensation: Reaction of 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound such as diethyl malonate or Meldrum's acid.
-
Hydrolysis: If an ester of malonic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the synthesis of similar coumarin-3-carboxylic acids.
Step 1: Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 eq), and a drop of acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the ethyl ester intermediate.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester intermediate in an aqueous solution of a base, such as sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (TLC monitoring).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-donating methoxy group at the 6-position increases the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution. The carboxylic acid at the 3-position is a versatile handle for a variety of chemical transformations.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions or by using coupling agents.
-
Amidation: Reaction with amines in the presence of a coupling agent (e.g., HATU, DCC) provides a straightforward route to a diverse library of coumarin-3-carboxamides.
-
Decarboxylation: Under certain conditions, particularly in the presence of a catalyst, the carboxylic acid can be removed to yield the corresponding 6-methoxycoumarin.
Reactions of the Coumarin Core
The coumarin scaffold can undergo various reactions, including electrophilic substitution on the aromatic ring, although the electron-donating methoxy group will direct incoming electrophiles. The double bond in the pyrone ring can also participate in cycloaddition reactions.
Biological Activity and Applications in Drug Development
Coumarin derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound and its derivatives have shown promise in several therapeutic areas.
Anti-inflammatory and Anticancer Potential
Research has indicated that derivatives of this coumarin scaffold possess anti-inflammatory and anticancer properties. For instance, some derivatives have been shown to inhibit the proliferation of cancer cell lines.
P2Y6 Receptor Modulation
One of the potential mechanisms of action for the anti-inflammatory effects of compounds derived from this scaffold is through the modulation of the P2Y6 receptor. The P2Y6 receptor is a G-protein coupled receptor that is activated by uridine diphosphate (UDP) and is involved in various cellular processes, including inflammation.
Activation of the P2Y6 receptor by UDP leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to a pro-inflammatory response. Compounds that can modulate this pathway are of significant interest for the development of novel anti-inflammatory agents.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is well-established, and its functional groups provide ample opportunities for derivatization. The emerging biological activities, particularly its potential as an anti-inflammatory and anticancer agent, underscore its importance as a scaffold for drug discovery. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics.
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P2Y 6 receptor (P2Y 6 R) signalling. P2Y 6 R activation by UDP leads to... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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The Role of P2y6 Receptor in Disease Occurrence and Progression - Lupine Publishers. (2021, June 9). Retrieved January 2, 2026, from [Link]
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2022, March 3). MDPI. Retrieved January 2, 2026, from [Link]
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6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS number 35924-44-8
An In-Depth Technical Guide to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 35924-44-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical properties, synthesis, biological significance, and applications, grounding all claims in verifiable scientific literature.
Introduction: The Significance of the Coumarin Scaffold
This compound (CAS No. 35924-44-8) belongs to the coumarin family, a class of benzopyran-2-one compounds widely distributed in nature and renowned for their diverse pharmacological activities.[1][2] The coumarin core is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[3] This specific derivative, featuring a methoxy group at the 6-position and a carboxylic acid at the 3-position, possesses a unique electronic and structural profile that makes it a valuable intermediate for synthesis and a subject of interest for its intrinsic biological properties. Its applications span from drug discovery, where it is explored for anticancer and anti-inflammatory roles, to materials science, where the coumarin core is a celebrated fluorophore for creating advanced fluorescent probes.[3][4][5]
Physicochemical and Spectroscopic Profile
The precise characterization of a compound is foundational to its application. The properties of this compound are well-defined by its molecular structure.
| Property | Value | Source |
| CAS Number | 35924-44-8 | [6][7][8] |
| Molecular Formula | C₁₁H₈O₅ | [7][9] |
| Molecular Weight | 220.18 g/mol | [7][9] |
| IUPAC Name | 6-methoxy-2-oxochromene-3-carboxylic acid | [7] |
| Exact Mass | 220.03717335 Da | [7][9] |
| InChIKey | XIQQAIQZABTSNZ-UHFFFAOYSA-N | [7][9] |
Spectroscopic Data Interpretation:
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : Key diagnostic signals include a sharp singlet for the methoxy (–OCH₃) protons, typically resonating around δ 3.8–4.0 ppm.[5] A distinct singlet for the proton at the 4-position (H-4) is expected at a downfield shift (near δ 8.6), a characteristic feature of coumarin-3-carboxylic acids.[5] The remaining aromatic protons on the benzopyran ring would appear as a set of doublets and doublets of doublets, consistent with the substitution pattern.
-
¹³C-NMR : The carbon spectrum would show characteristic peaks for the lactone carbonyl, the carboxylic acid carbonyl, the methoxy carbon, and the eleven unique carbons of the coumarin framework.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Two distinct peaks are expected: one for the lactone carbonyl at approximately 1745-1750 cm⁻¹ and another for the carboxylic acid carbonyl around 1680-1700 cm⁻¹.[5][10]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the elemental composition by matching the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+ to 220.037173 Da.[7]
Synthesis: The Knoevenagel Condensation Pathway
The synthesis of coumarins, particularly 3-carboxylated derivatives, is most efficiently achieved via the Knoevenagel condensation.[1][11][12] This classic reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine.[1][13]
The synthesis of this compound proceeds by reacting 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound such as diethyl malonate . The reaction is catalyzed by a base and is followed by intramolecular cyclization (lactonization) and subsequent hydrolysis of the ester to yield the final carboxylic acid product.
Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.
Experimental Protocol: Synthesis via Knoevenagel Condensation
The following protocol is a representative, self-validating procedure for the synthesis of coumarin derivatives, adaptable for the target compound.[1][14]
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.
-
Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction : Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up & Ester Hydrolysis : After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude ester is then dissolved in an ethanolic solution of sodium hydroxide (2.0 eq) and stirred at room temperature for 12-18 hours to facilitate hydrolysis.
-
Acidification & Isolation : The reaction mixture is cooled in an ice bath and acidified with cold, dilute hydrochloric acid (HCl) until the pH is ~2. The resulting precipitate is the desired carboxylic acid.
-
Purification : The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified this compound.
-
Characterization : The final product's identity and purity are confirmed using NMR, IR, and melting point analysis.
Caption: General experimental workflow for coumarin synthesis.
Biological Activities and Therapeutic Potential
The coumarin nucleus is a hotbed of biological activity.[2] While specific in-vivo data for this compound is specialized, the activities of closely related analogues provide a strong rationale for its investigation in several therapeutic areas.
-
Anticoagulant Properties : Coumarins are most famously known for their anticoagulant effects.[2] Derivatives like warfarin function as Vitamin K antagonists, inhibiting the synthesis of clotting factors.[15] The structural features of the coumarin ring are critical for this activity, and while 4-hydroxycoumarins are the most potent, other derivatives are also studied.[16][17]
-
Anticancer Activity : Numerous coumarin derivatives have demonstrated significant anticancer potential.[3] They can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression, such as carbonic anhydrases.[3] The substitution pattern on the coumarin ring is crucial; a related compound showed an IC₅₀ value of 8.01 µM against the MCF-7 breast cancer cell line.[5]
-
Anti-inflammatory and Antioxidant Effects : The coumarin scaffold is associated with both anti-inflammatory and antioxidant properties.[2][14][18][19] Mechanistic studies on related compounds suggest pathways such as the inhibition of the P2Y6 receptor, which is involved in inflammatory signaling.[5]
-
Antimicrobial Activity : The development of novel antimicrobial agents is a global priority, and coumarins have been explored for their activity against various bacterial and fungal strains.[2][3]
Application as a Fluorescent Probe Scaffold
Beyond pharmacology, the coumarin core is a premier fluorophore used in the design of chemical sensors and fluorescent probes.[20][] Coumarins typically absorb light in the 350–450 nm range and emit in the blue-to-green region (400–550 nm).[]
The carboxylic acid group at the 3-position and the methoxy group at the 6-position of the title compound serve as excellent handles for chemical modification. By attaching specific recognition units (e.g., chelators for metal ions), researchers can design "turn-on" or "turn-off" fluorescent probes. The fluorescence mechanism is often based on processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET).[4][22] For example, a probe can be designed where the coumarin fluorescence is initially quenched. Upon binding to a specific analyte (like Cu²⁺), a conformational or electronic change occurs, restoring fluorescence.[23]
Caption: 'Turn-on' mechanism for a coumarin-based fluorescent probe.
Conclusion and Future Directions
This compound is more than a mere chemical entry; it is a highly versatile molecular scaffold with significant potential. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible starting material for extensive derivatization. As a member of the esteemed coumarin family, it is intrinsically linked to a wide spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties, warranting further investigation. Furthermore, its robust fluorophoric nature positions it as a key building block in the development of next-generation sensors and bioimaging agents. Future research should focus on leveraging its functional groups to conduct detailed Structure-Activity Relationship (SAR) studies, aiming to optimize its therapeutic efficacy and to design highly selective fluorescent probes for complex biological and environmental systems.
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- Scientific & Academic Publishing. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.
- Bentham Science. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry.
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Spectroscopic data of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Profile of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₈O₅, Mol. Wt. 220.18 g/mol )[1]. As a member of the coumarin family, this compound and its derivatives are of significant interest in medicinal chemistry for their wide range of biological activities[2]. Accurate structural elucidation is the bedrock of drug discovery and development. This document, written from the perspective of a Senior Application Scientist, details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve unambiguous characterization. We will not only present the data but also delve into the causal relationships between molecular structure and spectral features, providing a framework for the analysis of related heterocyclic systems.
The Analytical Mandate: A Multi-Technique Approach
In modern analytical science, no single technique provides absolute structural proof. Instead, we rely on a self-validating system where orthogonal techniques provide complementary pieces of a structural puzzle. For a molecule like this compound, the workflow is designed to first confirm molecular mass, then identify functional groups, and finally map the precise atomic connectivity.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as our initial and most crucial checkpoint: determining the molecular weight and, by extension, the molecular formula.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS instrument.
-
Analysis Mode: Acquire data in negative ion mode to facilitate deprotonation of the carboxylic acid, expecting to observe the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement and elemental composition determination.
Data Interpretation
The molecular formula C₁₁H₈O₅ yields an exact mass of 220.0372 g/mol [1]. In negative ion mode ESI-HRMS, the primary observation would be the deprotonated molecule [M-H]⁻.
| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |
| [M-H]⁻ | 219.0299 | ~219.03 | Deprotonated parent molecule[3]. |
| [M+H]⁺ | 221.0444 | ~221.04 | Protonated parent molecule (in positive mode). |
| Molecular Weight | 220.18 | Confirmed from spectral data [1]. |
The power of HRMS lies in its ability to confirm the elemental composition. An observed mass of 219.0299 would strongly validate the C₁₁H₇O₅⁻ formula, immediately ruling out other potential isobaric structures.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is rich with characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000–400 cm⁻¹, and perform a background subtraction.
Data Interpretation
The key diagnostic regions are the O-H stretch, the C-H stretches, and the carbonyl (C=O) region.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |
| 3300–2500 (broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer common in carboxylic acids[4]. |
| ~3050 | C-H stretch (Aromatic/Vinylic) | Indicates the presence of sp² hybridized C-H bonds on the chromene ring system. |
| ~2950, ~2850 | C-H stretch (Aliphatic - Methoxy) | Characteristic symmetric and asymmetric stretches for the methyl group of the methoxy substituent. |
| ~1745 | C=O stretch (Lactone) | This higher frequency carbonyl absorption is typical for the α,β-unsaturated lactone system within the coumarin core[3][5]. |
| ~1684 | C=O stretch (Carboxylic Acid) | The frequency is lowered from a typical saturated acid (~1710 cm⁻¹) due to conjugation with the adjacent C=C bond, which weakens the C=O double bond character[3][5]. |
| 1615, 1570 | C=C stretch (Aromatic) | Absorptions characteristic of the benzene and pyrone rings within the coumarin scaffold[5]. |
| 1320–1210 | C-O stretch | A strong band associated with the coupled stretching vibrations of the C-O bonds in the carboxylic acid and ether linkages[4]. |
| 960–900 (broad) | O-H wag (out-of-plane bend) | This broad and diagnostically useful peak is another consequence of strong hydrogen bonding in the carboxylic acid dimer[4]. |
The presence of two distinct, strong carbonyl peaks is a critical piece of evidence that validates the presence of both the lactone and the conjugated carboxylic acid moieties[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the precise placement of functional groups and substituents.
¹H NMR Spectroscopy
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is used to obtain the ¹H spectrum.
Data Interpretation
The structure predicts 6 unique proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 (very broad) | s (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |
| ~8.6 | s | 1H | H-4 | This vinyl proton is significantly deshielded due to the anisotropic effect of the adjacent lactone carbonyl and its position on an electron-deficient π-system[3][6]. |
| ~7.0–8.0 | m | 3H | H-5, H-7, H-8 | These aromatic protons will appear as a complex multiplet. Their exact shifts are influenced by the electron-donating methoxy group and the electron-withdrawing coumarin core. |
| ~3.8 | s | 3H | -OCH₃ | A characteristic singlet in a region typical for methoxy groups attached to an aromatic ring[3]. |
¹³C NMR Spectroscopy
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
Data Interpretation
The molecule has 11 unique carbon atoms, all of which should be visible in the spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=O (Acid) | The carboxylic acid carbonyl carbon. Typical chemical shift ranges for carboxylic acids are 165-190 ppm[7]. |
| ~160 | C=O (Lactone) | The lactone carbonyl carbon (C-2). |
| ~156 | C-6 | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield due to the oxygen's deshielding effect. |
| ~148 | C-4 | The vinylic carbon, significantly deshielded by its proximity to two carbonyl groups. |
| ~110–135 | C-3, C-4a, C-5, C-7, C-8, C-8a | The remaining sp² carbons of the aromatic and pyrone rings. Quaternary carbons (C-3, C-4a, C-8a) will typically have weaker signals. The specific assignments require advanced 2D NMR techniques but fall within this expected range[1][7]. |
| ~56 | -OCH₃ | The sp³ hybridized carbon of the methoxy group, appearing in a characteristic upfield region[6]. |
Integrated Analysis: A Self-Validating Conclusion
The true power of this analytical workflow is demonstrated when the data are integrated. Each piece of information corroborates the others to build an unshakeable structural assignment.
Caption: Correlation of key spectroscopic data to the molecular structure.
-
MS confirms the molecular formula is C₁₁H₈O₅.
-
IR confirms the presence of a carboxylic acid (-OH and C=O at ~1684 cm⁻¹), a lactone (C=O at ~1745 cm⁻¹), an aromatic ring, and a methoxy group.
-
¹H NMR confirms the methoxy group (singlet, 3H at ~3.8 ppm), the unique H-4 proton (singlet, 1H at ~8.6 ppm), and the aromatic protons.
-
¹³C NMR confirms the presence of 11 unique carbons, including two distinct carbonyls and the methoxy carbon.
Together, these data points leave no ambiguity as to the identity of the compound being this compound. This systematic, multi-technique approach ensures the highest level of scientific integrity and is the standard for chemical characterization in regulated and research environments.
References
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SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Methoxy-2-oxo-N-(2-pyridinyl)-2H-chromene-3-carboxamide - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]
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Supporting Information. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Retrieved from [Link]
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SciSpace. (n.d.). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Retrieved from [Link]
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Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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University Chemistry. (n.d.). Green Synthesis and Spectroscopic Properties of Coumarin-3-carboxylic Acid. Retrieved from [Link]
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J-Stage. (n.d.). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]
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MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]
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University Chemistry. (2024). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
SpectraBase. (n.d.). 2H-Chromene-3-carboxylic acid, 6-nitro-2-oxo-, (1-ethyl-1-methylprop-2-ynyl)amide - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
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ResearchGate. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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Fluorescence excitation and emission spectra of 6-methoxy-coumarin derivatives
An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 6-Methoxy-Coumarin Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Coumarin and its derivatives represent a cornerstone class of fluorophores, pivotal in advancing bioimaging, drug discovery, and materials science.[1] Their utility stems from a rigid scaffold, high fluorescence quantum yields, and a profound sensitivity to their microenvironment.[1][2][3] This guide provides a detailed exploration of 6-methoxy-coumarin derivatives, a specific subclass whose photophysical properties are modulated by the electronic influence of a methoxy group at the 6-position. We will dissect the underlying principles of their fluorescence, present key spectroscopic data, detail the factors influencing their emission profiles, provide a robust experimental protocol for their characterization, and touch upon their applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique spectroscopic signatures of these compounds.
The Foundation: Understanding Coumarin Fluorescence
At its core, the fluorescence of a coumarin derivative is governed by the process of absorbing and subsequently emitting light energy. This phenomenon is elegantly described by the Jablonski diagram. An electron in the ground state (S₀) absorbs a photon of a specific energy, promoting it to an excited singlet state (S₁). Following a rapid, non-radiative relaxation to the lowest vibrational level of S₁, the electron returns to the ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a difference known as the Stokes shift.
The electronic nature of the coumarin scaffold is key. The system features an electron-donating part (the benzene ring) and an electron-withdrawing part (the lactone ring). This arrangement facilitates an intramolecular charge transfer (ICT) upon excitation, which is fundamental to their strong fluorescence.[2] Strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can precisely tune the energy gap between the ground and excited states, thereby controlling the absorption and emission wavelengths.[2][4]
Caption: Jablonski diagram illustrating fluorescence.
The Influence of the 6-Methoxy Substituent
The position of a substituent on the coumarin ring profoundly impacts its photophysical properties.[1] While the 7-position is most commonly substituted with an EDG to enhance fluorescence via a highly efficient ICT pathway, the 6-position offers a more nuanced modulation.[1][4]
-
Electronic Effect: The methoxy group (-OCH₃) is an electron-donating group. When placed at the 6-position, it participates in the π-conjugated system, influencing the energy levels of the molecule.
-
Comparative Analysis: Compared to the more common 7-methoxy isomers, 6-methoxy substitution often results in a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[5] However, the enhancement of the fluorescence quantum yield is generally less pronounced than with 7-substitution due to a less direct ICT pathway.[1] This makes 6-methoxy derivatives interesting candidates for applications where specific spectral positioning is more critical than sheer brightness.
Quantitative Photophysical Data
The spectroscopic properties of 6-methoxy-coumarin derivatives are highly sensitive to their full substitution pattern and the solvent environment. The following table summarizes available data for representative compounds. Note that comprehensive quantum yield and molar extinction coefficient data for many 6-methoxy derivatives are not as readily available as for their 7-substituted counterparts.
| Compound Name | Structure | Excitation Max (λex) | Emission Max (λem) | Solvent | Reference |
| 6-Methoxy-4-methylcoumarin | 4-methyl, 6-methoxy | ~320-350 nm | ~380-410 nm | Varies with solvent | [6] |
| Scopoletin (6-Methoxy-7-hydroxycoumarin) | 7-hydroxy, 6-methoxy | ~346 nm | ~460 nm | Aqueous Buffer | [7][8] |
| 6-Methoxy-3-phenylcoumarin derivative | 3-phenyl, 6-methoxy | (Not specified) | (Not specified) | (Not specified) | [9] |
| Benzocoumarin derivative (from 6-methoxycoumarin) | Extended conjugation | ~440 nm | ~540 nm | Acetonitrile | [10][11] |
Note: The values presented are approximate and can exhibit significant variation based on the specific experimental conditions, particularly the solvent used.[1][12]
Critical Factors Modulating Fluorescence Spectra
The precise excitation and emission wavelengths of 6-methoxy-coumarin derivatives are not fixed but are dynamically influenced by several factors. Understanding these factors is crucial for designing experiments and interpreting results.
Substituent Effects
Beyond the 6-methoxy group, additional substituents create a "push-pull" system that fine-tunes the ICT character and, consequently, the spectral properties.
-
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -CN, -CF₃, -COOR) at the C3 or C4 positions can significantly red-shift the emission and absorption spectra by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[2][4]
-
Electron-Donating Groups (EDGs): Additional EDGs (e.g., -OH, -NR₂) at positions like C7 can further enhance the ICT process, often leading to increased quantum yields and further spectral shifts.[2][7]
Solvatochromism: The Solvent's Role
Solvatochromism describes the change in a substance's color—and thus its absorption and emission spectra—with a change in solvent polarity.[12] Coumarins are famously solvatochromic.[12]
-
Polarity Effects: Typically, coumarin derivatives exhibit a bathochromic (red) shift in their emission spectra as solvent polarity increases.[13][14] This occurs because the excited state (S₁) is generally more polar than the ground state (S₀).[13] A polar solvent stabilizes the more polar excited state to a greater extent, reducing the S₁-S₀ energy gap and red-shifting the emitted photon.
-
Twisted Intramolecular Charge Transfer (TICT): In highly polar solvents, some coumarins, particularly those with flexible amino groups, can form a non-emissive or weakly emissive "twisted" state known as a TICT state. This alternative de-excitation pathway competes with fluorescence, leading to a significant decrease in the fluorescence quantum yield.[15][16]
Experimental Protocol: Spectroscopic Characterization
This section provides a self-validating protocol for the accurate determination of the fluorescence excitation and emission spectra of a 6-methoxy-coumarin derivative.
Materials and Reagents
-
6-Methoxy-Coumarin Derivative
-
Spectroscopic Grade Solvents (e.g., Methanol, Acetonitrile, Cyclohexane)
-
Volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer equipped with an excitation and emission monochromator.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh the coumarin derivative and dissolve it in a chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution.
-
Store the stock solution in the dark, preferably at -20°C, to prevent photodegradation.[17]
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration that yields an absorbance value between 0.05 and 0.1 at the absorption maximum (λabs) to minimize inner filter effects.[1][6] This is a critical self-validation step; excessively high concentrations will lead to inaccurate spectral shapes and intensities.
-
Determine λabs using a UV-Vis spectrophotometer.
-
-
Excitation Spectrum Measurement:
-
Place the working solution in a quartz cuvette inside the spectrofluorometer.
-
Set the emission monochromator to the expected emission maximum (λem). If unknown, start with an estimate (e.g., 400 nm for a blue-emitting coumarin).
-
Scan a range of excitation wavelengths (e.g., 280-400 nm).[6]
-
The wavelength corresponding to the highest fluorescence intensity is the excitation maximum (λex). For a pure compound, the excitation spectrum should closely match its absorption spectrum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λex.
-
Scan a range of emission wavelengths, starting just above the excitation wavelength to avoid scatter (e.g., for λex = 340 nm, scan from 350-600 nm).
-
The wavelength at the peak of the resulting spectrum is the emission maximum (λem).
-
-
Data Analysis and Validation:
-
Plot the normalized fluorescence intensity versus wavelength for both excitation and emission spectra.
-
Calculate the Stokes shift: Stokes Shift (nm) = λem - λex.
-
Repeat the measurements in solvents of different polarities to characterize the solvatochromic behavior of the derivative.
-
Caption: Workflow for characterizing coumarin fluorescence.
Applications in Scientific Research
The distinct spectroscopic properties of 6-methoxy-coumarin derivatives make them valuable tools in several scientific domains:
-
Bioimaging: These fluorophores can be used as probes for cellular staining and fluorescence microscopy, allowing for the visualization of cellular structures.[2][17]
-
Pharmaceutical Scaffolds: The coumarin nucleus is a "privileged scaffold" in medicinal chemistry. 6-methoxy-3-phenylcoumarin derivatives, for example, have been developed as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[9][18]
-
Environmental Sensing: Due to their sensitivity to the local environment, these derivatives can be incorporated into fluorescent sensors for detecting analytes or changes in microenvironments like polarity or viscosity.[16]
Conclusion
6-methoxy-coumarin derivatives represent a versatile, if less common, subclass of fluorescent probes. Their photophysical properties are dictated by a complex interplay between the electron-donating nature of the 6-methoxy group, the influence of other substituents, and the characteristics of the surrounding solvent. While they may not always possess the highest quantum yields compared to their 7-substituted isomers, their unique spectral positioning and sensitivity provide valuable opportunities for the development of tailored fluorescent tools for bioimaging, drug discovery, and analytical sensing. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for any researcher aiming to successfully harness their potential.
References
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- (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
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Nakai, K., et al. (2005). Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin, 53(7), 750-8. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis. BenchChem.
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Arora, K., & Singh, K. (2006). Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: determination of ground and excited state dipole moment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 673-7. [Link]
- BenchChem. (n.d.). Factors affecting the fluorescence quantum yield of coumarin dyes. BenchChem.
-
Sivaraman, J., et al. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-26. [Link]
-
Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4729. [Link]
-
Hossain, M., & Lazar, A. C. (2018). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 23(12), 3147. [Link]
-
ResearchGate. (n.d.). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. [Link]
-
Ismail, L. F. M., et al. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 331-338. [Link]
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-
ResearchGate. (n.d.). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. [Link]
-
Semantic Scholar. (n.d.). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. [Link]
-
SciSpace. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. [Link]
- (n.d.). Coumarin-derivatives for detection of biological important species.
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An In-depth Technical Guide to the Quantum Yield of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Introduction
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, a class of compounds renowned for their robust photophysical properties and wide-ranging applications in scientific research and drug development.[1] The inherent fluorescence of the coumarin scaffold makes it a valuable structural motif for fluorescent probes, sensors, and labels. The quantum yield of a fluorophore is a critical parameter that dictates its efficiency in converting absorbed light into emitted light, directly impacting its brightness and utility in fluorescence-based assays. A high quantum yield is often a desirable characteristic for sensitive detection methods.[2]
This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound. While a definitive, experimentally determined quantum yield for this specific molecule is not widely reported in the literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine this value accurately. We will delve into the theoretical underpinnings of fluorescence, the factors influencing the quantum yield of coumarin derivatives, and a step-by-step methodology for its experimental determination.
Theoretical Framework: Understanding Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an excited electronic state. It then returns to its ground state by emitting a photon of lower energy (longer wavelength). The quantum yield (Φ) of fluorescence is a measure of the efficiency of this process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.
The value of the quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The molecular structure and the surrounding environment heavily influence these decay rates. For coumarin derivatives, several factors are known to significantly affect their fluorescence quantum yield.[3]
Key Factors Influencing the Quantum Yield of Coumarin Derivatives:
-
Solvent Polarity and Viscosity: Many coumarin dyes exhibit a decrease in quantum yield in polar solvents.[3] This is often attributed to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state, which is stabilized by polar solvents and provides a rapid non-radiative decay pathway.[3] Increased solvent viscosity can restrict this molecular twisting, leading to a higher quantum yield.[4]
-
Substituent Effects: The electronic nature of substituents on the coumarin ring plays a crucial role. Electron-donating groups, such as the methoxy group (-OCH₃) at the 6-position, can increase the electron density of the aromatic system and influence the intramolecular charge transfer (ICT) characteristics, which are key to the fluorescence properties of many coumarins.[5]
-
Temperature: The fluorescence yield of coumarins can be temperature-dependent. An increase in temperature can promote non-radiative decay processes, leading to a decrease in quantum yield.[6]
-
pH: For coumarin derivatives with ionizable groups, the pH of the solution can significantly alter the absorption and emission properties, and consequently, the quantum yield.[7]
Experimental Determination of Fluorescence Quantum Yield
The relative method is the most common and reliable approach for determining the fluorescence quantum yield of a compound. This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2]
Selection of a Reference Standard
The choice of a suitable reference standard is critical for accurate quantum yield determination. The ideal standard should have:
-
A well-documented and consistent quantum yield value.
-
Absorption and emission spectra that overlap with those of the sample to minimize wavelength-dependent instrumental errors.
-
Good photostability under the experimental conditions.
Commonly used quantum yield standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54), and various coumarin dyes like Coumarin 1 (Φ = 0.73 in ethanol) and Coumarin 153 (Φ = 0.53 in ethanol).[2] For this compound, another coumarin derivative would likely be an excellent choice.
Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions at the excitation wavelength.
-
Spectrofluorometer: To record the fluorescence emission spectra of the sample and standard solutions. It is crucial that the instrument is equipped with a corrected emission channel to account for variations in detector sensitivity across different wavelengths.
Detailed Experimental Protocol
-
Solution Preparation:
-
Prepare stock solutions of the test compound (this compound) and the chosen reference standard in a spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be identical for both the sample and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance. The resulting plots should be linear, and the slope of each line (Gradient) should be determined.
-
The quantum yield of the sample (Φₓ) can then be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the reference standard.
-
Gradₓ is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Gradₛₜ is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
ηₓ and ηₛₜ are the refractive indices of the solvent used for the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
-
Data Presentation
The collected data should be organized in a clear and structured manner for easy analysis and comparison.
| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity |
| Standard 1 | A_std_1 | I_std_1 |
| Standard 2 | A_std_2 | I_std_2 |
| Standard 3 | A_std_3 | I_std_3 |
| Sample 1 | A_smp_1 | I_smp_1 |
| Sample 2 | A_smp_2 | I_smp_2 |
| Sample 3 | A_smp_3 | I_smp_3 |
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the relative determination of fluorescence quantum yield.
Jablonski Diagram
Sources
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Biological activity of 6-methoxy-coumarin-3-carboxylic acids
An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-Coumarin-3-Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Foreword: The coumarin scaffold, a ubiquitous benzopyrone motif found in numerous natural products, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents. This guide focuses specifically on derivatives bearing a methoxy group at the 6-position and a carboxylic acid at the 3-position. This substitution pattern has been shown to confer a distinct and potent profile of biological activities. For researchers and drug development professionals, understanding the nuances of this scaffold—from its synthesis to its mechanisms of action—is critical for harnessing its full therapeutic potential.
The 6-Methoxy-Coumarin-3-Carboxylic Acid Scaffold: A Chemical and Biological Overview
Coumarins are a large class of secondary metabolites found in plants, fungi, and bacteria, known for a wide array of pharmacological effects including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1] The core structure consists of fused benzene and α-pyrone rings. The biological profile of a coumarin derivative is profoundly influenced by the nature and position of substituents on this core.
The 6-methoxy-coumarin-3-carboxylic acid scaffold possesses two key functional groups that dictate its biological interactions:
-
The 3-Carboxylic Acid Group: This acidic moiety is often crucial for the molecule's activity. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites. Studies have shown that the presence of this group is essential for certain antibacterial activities.[2][3] Its conversion to other functional groups, such as amides, can dramatically shift the biological profile, often enhancing anticancer properties while diminishing antimicrobial effects.[2][4]
-
The 6-Methoxy Group: The electron-donating methoxy group at the 6-position modifies the electronic properties of the aromatic ring system. This substitution can enhance lipophilicity and influence how the molecule binds to its targets, often contributing to increased potency in anti-inflammatory and anticancer assays.[5]
Synthesis of 6-Methoxy-Coumarin-3-Carboxylic Acid
The most common and efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation . This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its derivatives.
General Synthetic Workflow
The synthesis typically proceeds by reacting 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base catalyst. The reaction is often performed in an aqueous or alcoholic medium and can be promoted by mild heating.[6]
Caption: General workflow for the synthesis of 6-methoxy-coumarin-3-carboxylic acid.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is a representative example and may require optimization based on specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidinium acetate (e.g., 0.02 eq).
-
Reaction: Stir the mixture at room temperature for 20 minutes, then heat under reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Filter the precipitated solid, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum to afford the desired 6-methoxy-coumarin-3-carboxylic acid.[7] The product can be further purified by recrystallization from hot ethanol if necessary.[6]
Profile of Biological Activities
The 6-methoxy-coumarin-3-carboxylic acid scaffold and its close derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Coumarin derivatives are well-documented anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in tumor cells.[8]
-
Mechanism of Action:
-
Lactate Transport Inhibition: Certain derivatives of coumarin-3-carboxylic acid have been identified as potent inhibitors of monocarboxylate transporter 1 (MCT1).[9] MCT1 is crucial for lactate export in highly glycolytic cancer cells. Its inhibition leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, cell death.[9] This mechanism provides a targeted approach against cancers that rely on the Warburg effect.
-
Apoptosis Induction: The 8-methoxy analogue has been shown to induce apoptosis, and hydrolysis of the corresponding carboxamide to the carboxylic acid significantly improves antiproliferative activity.[10] This suggests the carboxylic acid moiety is critical for interacting with targets that trigger programmed cell death.
-
Kinase Inhibition: Amide derivatives of coumarin-3-carboxylic acids have shown binding to the active site of Casein Kinase 2 (CK2), an enzyme implicated in cell growth and proliferation, suggesting a potential mechanism for their anticancer effects.[2][3]
-
-
Quantitative Data:
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Coumarin-3-carboxamides | HepG2 (Liver Cancer) | 2.62–4.85 µM | [2] |
| Coumarin-3-carboxamides | HeLa (Cervical Cancer) | 0.39–0.75 µM | [2] |
| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | 5 µM | [10] |
Anti-inflammatory Activity
Coumarins are potent anti-inflammatory agents. The mechanism often involves the suppression of key inflammatory pathways.[5][11] While studies often focus on related structures like 6-methylcoumarin, the pathways are highly relevant.
-
Mechanism of Action:
-
Inhibition of Inflammatory Mediators: 6-substituted coumarins reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[12] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13]
-
Suppression of Pro-inflammatory Cytokines: These compounds decrease the expression of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13] By preventing the phosphorylation of IκBα, 6-substituted coumarins block the translocation of the NF-κB/p65 subunit to the nucleus, thereby preventing the transcription of inflammatory genes.[13]
-
Caption: Inhibition of the NF-κB pathway by 6-substituted coumarin derivatives.
Antimicrobial Activity
Coumarin-3-carboxylic acid itself exhibits broad-spectrum antibacterial activity.[14][15] The carboxylic acid moiety at the C3 position is considered essential for this property.[2]
-
Spectrum of Activity: Coumarin-3-carboxylic acid has shown significant inhibitory activity against various plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas species, with EC50 values ranging from 26 to 41 μg/mL.[14][15] It also shows moderate activity against Gram-positive bacteria like Bacillus cereus.[2]
-
Structure-Activity Relationship: The conversion of the C3-carboxylic acid to a carboxamide group often leads to a loss of antibacterial activity, highlighting the critical role of the acidic proton for interacting with bacterial targets.[2][3]
Neuromodulatory Activity
Derivatives of coumarin-3-carboxylic acid have been investigated as modulators of N-Methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological disorders.
-
Mechanism of Action: Studies on various substituted coumarin-3-carboxylic acids reveal they can act as negative allosteric modulators of NMDARs.[7] While the specific activity of the 6-methoxy derivative was not the primary focus in one key study, adding a methoxy group at the 7-position did not improve antagonist activity, suggesting that substitution patterns on the benzene ring are highly sensitive for tuning this effect.[7] This area warrants further investigation for the 6-methoxy isomer specifically.
Key Experimental Methodologies
Validating the biological activity of these compounds requires robust and standardized assays.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized coumarin derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Protein Expression
-
Cell Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band density using imaging software and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
6-Methoxy-coumarin-3-carboxylic acid and its derivatives represent a versatile and potent class of bioactive compounds. The presence of the 6-methoxy and 3-carboxylic acid groups confers a unique profile of anticancer, anti-inflammatory, and antimicrobial activities. The synthetic accessibility via the Knoevenagel condensation allows for facile structural modifications, enabling extensive structure-activity relationship (SAR) studies.
Future research should focus on:
-
Lead Optimization: Systematically modifying the coumarin scaffold to enhance potency and selectivity for specific biological targets (e.g., MCT1, NF-κB).
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammatory diseases to assess therapeutic efficacy and pharmacokinetic properties.
-
Target Deconvolution: Employing advanced chemical biology techniques to identify the precise molecular targets responsible for the observed biological effects.
By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its potential for developing next-generation therapeutics.
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An In-depth Technical Guide to the Intracellular Localization of 6-Methoxy-Coumarin Fluorescent Probes
This guide provides a comprehensive overview of 6-methoxy-coumarin fluorescent probes, detailing their fundamental properties, mechanisms of intracellular localization, and practical applications in cellular imaging. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile tools for visualizing and quantifying biological processes at the subcellular level.
Introduction: The Coumarin Scaffold in Cellular Imaging
Coumarin and its derivatives represent a well-established class of fluorescent compounds valued for their robust emission and sensitivity to the local microenvironment.[1] The inherent versatility of the coumarin scaffold allows for facile chemical modification, enabling the synthesis of a diverse array of probes with tailored photophysical properties and biological specificities.[2][3][] Among these, 6-methoxy-coumarin derivatives have emerged as particularly useful tools in bioimaging due to their favorable spectral characteristics and amenability to targeted functionalization.
The core principle behind a fluorescent probe is its ability to selectively accumulate in a specific subcellular compartment or respond to a particular analyte, thereby reporting on its location or concentration through changes in fluorescence. The design of such probes often involves the strategic incorporation of electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) process, which governs the probe's absorption and emission properties.[5][6][7] The methoxy group at the 6-position of the coumarin ring plays a significant role in influencing these characteristics, contributing to the development of probes with desirable features for live-cell imaging.
The 6-Methoxy-Coumarin Core: Photophysical Properties and Design Principles
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. For 6-methoxy-coumarin derivatives, these properties are a direct consequence of their molecular architecture.
Absorption and Emission Spectra
Coumarin-based fluorophores typically absorb light in the near-UV to blue region of the spectrum (350–450 nm) and exhibit emission in the blue to green range (400–550 nm).[] The precise wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are highly dependent on the substitution pattern on the coumarin ring and the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1] The position of the methoxy group is a critical determinant of these spectral properties. While 7-methoxy-coumarins are generally more fluorescent due to a more efficient ICT mechanism, 6-methoxy substitution also significantly influences the electronic structure and, consequently, the spectral characteristics.[1] Strategic modifications, particularly at the 3- and 7-positions, can further tune these properties to achieve longer emission wavelengths and larger Stokes shifts, which is the separation between the absorption and emission maxima.[2][5][6][7] Large Stokes shifts are advantageous as they minimize self-quenching and reduce interference from scattered excitation light.[8]
Quantum Yield and Photostability
Fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable characteristic for a fluorescent probe as it results in a brighter signal. The quantum yield of coumarin derivatives can be significantly influenced by their molecular structure and the surrounding environment.[9] For instance, the introduction of certain substituents can enhance the quantum yield, while factors like solvent polarity and the presence of quenchers can diminish it. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is another crucial parameter for long-term imaging experiments. Coumarin-based probes are generally known for their good photostability.[3]
Data Presentation: Photophysical Properties of Representative Coumarin Derivatives
| Parameter | 6-Methoxy-4-methylcoumarin (6MMC) | 7-Methoxy-4-methylcoumarin (7MMC) |
| Absorption Maximum (λ_abs_) | ~323.8 nm (in Methanol) | Longer Wavelength (qualitative) |
| Emission Maximum (λ_em_) | Not readily available | ~381 nm (for 7-Methoxycoumarin-4-acetic acid in Methanol) |
| Key Structural Feature | Methoxy group at the 6-position | Methoxy group at the 7-position |
| General Characteristic | Red-shifted absorption and fluorescence compared to 7MMC in the same solvent.[1] | Generally higher fluorescence due to enhanced ICT.[1] |
Note: Quantitative data for 6-Methoxy-4-methylcoumarin is not always readily available in the public domain. The data for 7MMC is for a structurally similar compound and is expected to have comparable photophysical properties.[1]
Mechanisms of Intracellular Localization
The ability of a fluorescent probe to localize to a specific subcellular organelle is a complex process governed by a combination of its physicochemical properties and its interactions with the cellular machinery.
Passive Diffusion and Partitioning
For many small molecule fluorescent probes, the initial entry into the cell occurs via passive diffusion across the plasma membrane. The probe's lipophilicity, often quantified by its partition coefficient (logP), is a key determinant of its ability to traverse the lipid bilayer. Once inside the cell, the probe can partition into different organelles based on their membrane composition and microenvironment. For example, hydrophobic probes tend to accumulate in lipid-rich structures like the endoplasmic reticulum and lipid droplets.[10][11]
Specific Targeting Moieties
To achieve high specificity for a particular organelle, fluorescent probes are often conjugated to a targeting moiety. This can be a small molecule, peptide, or other ligand that has a high affinity for a protein or receptor localized to the target organelle. This strategy allows for the precise delivery of the fluorophore to its intended destination, minimizing off-target staining.
Environmental Sensitivity
The unique microenvironment of each organelle, characterized by differences in pH, viscosity, and the presence of specific enzymes or ions, can also be exploited for targeted localization.[12] Probes can be designed to undergo a change in their chemical structure or photophysical properties in response to these specific environmental cues, leading to their accumulation or activation within a particular compartment. For instance, probes with basic moieties tend to accumulate in acidic organelles like lysosomes.[13]
Quantitative Structure-Activity Relationship (QSAR)
Predicting the subcellular localization of a fluorescent probe based on its chemical structure is a significant challenge. Quantitative Structure-Activity Relationship (QSAR) models are being developed to address this by identifying key molecular descriptors, such as logD, pKa, and the number of rotatable bonds, that correlate with organelle selectivity.[13] These models can aid in the rational design of new probes with desired localization properties.
Visualization: Logical Flow of Probe Localization
Caption: Factors influencing the intracellular localization of a fluorescent probe.
Experimental Protocols: A Step-by-Step Guide
The successful application of 6-methoxy-coumarin probes in cellular imaging relies on carefully optimized experimental protocols.
General Workflow for Cellular Staining and Imaging
Caption: A generalized workflow for cellular imaging with fluorescent probes.
Detailed Protocol for Staining Live Cells
-
Cell Preparation:
-
Seed cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at an appropriate density to achieve sub-confluency at the time of imaging.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a stock solution of the 6-methoxy-coumarin probe (typically 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the low micromolar range) in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically for each probe and cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for the desired period (typically 15-60 minutes) at 37°C. The optimal incubation time will vary depending on the probe's properties and the specific application.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the specific 6-methoxy-coumarin probe. For example, excitation is often performed using a 405 nm laser line, and emission is collected in the blue-green channel.
-
Acquire images using optimal settings for laser power, exposure time, and gain to maximize the signal-to-noise ratio while minimizing phototoxicity.
-
Applications and Future Perspectives
6-methoxy-coumarin probes have found broad utility in various bioimaging applications. Their sensitivity to the local environment makes them excellent reporters of changes in cellular microenvironments, such as polarity and viscosity.[] Furthermore, they can be functionalized to create probes that are responsive to specific ions, reactive oxygen species, and enzymatic activities.[14][15]
The development of coumarin-based probes with near-infrared (NIR) emission is an active area of research, as these probes offer advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence.[8][16] The continued exploration of novel synthetic strategies and a deeper understanding of the structure-localization relationship will undoubtedly lead to the development of next-generation 6-methoxy-coumarin probes with enhanced performance and broader applicability in both fundamental research and clinical diagnostics.
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A Technical Guide to the Discovery, Synthesis, and Evolution of Coumarin-3-Carboxylic Acids
This guide provides an in-depth exploration of coumarin-3-carboxylic acids, a pivotal scaffold in medicinal chemistry and materials science. We will journey from the foundational discoveries of the 19th century to the sophisticated synthetic strategies employed today, offering researchers and drug development professionals a comprehensive understanding of this important class of molecules. The narrative emphasizes the chemical logic and experimental rationale that have driven the evolution of their synthesis, providing both historical context and practical, field-proven insights.
Historical Foundations: From Fragrance to Synthetic Landmark
The story of coumarins begins not in a laboratory, but with the extraction of the parent compound, coumarin, from the tonka bean (Dipteryx odorata) in 1820.[1] Its pleasant, sweet odor made it a valuable commodity in perfumery. However, its chemical identity as an o-hydroxycinnamic acid lactone sparked the interest of organic chemists.
The first landmark synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868.[2][3][4] His method, now known as the Perkin reaction, involved heating the sodium salt of salicylaldehyde with acetic anhydride.[2][4] This reaction, a condensation of an aromatic aldehyde with an acid anhydride, was a seminal achievement in synthetic organic chemistry and opened the door to the creation of a vast array of coumarin derivatives.[3]
While the Perkin reaction was groundbreaking for the parent coumarin, the direct synthesis of coumarin-3-carboxylic acid, a derivative with immense potential due to its versatile carboxyl functional group, required a different approach. The preparation of this specific acid was well-established by the late 19th and early 20th centuries, with early methods involving the condensation of salicylaldehyde with malonic acid in the presence of various catalysts.[5] These early explorations set the stage for more refined and efficient synthetic routes.
The Knoevenagel Condensation: A More Direct and Milder Path
The most significant and widely adopted method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation. This reaction offers a more direct route under significantly milder conditions than the Perkin or Pechmann condensations.[6] The core principle involves the condensation of an ortho-hydroxybenzaldehyde (like salicylaldehyde) with a compound possessing an active methylene group, catalyzed by a weak base.[6]
Mechanism and Key Reagents
The reaction proceeds through a cascade of steps:
-
Carbanion Formation: A weak base (e.g., piperidine) deprotonates the active methylene compound, creating a nucleophilic carbanion.[2]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the salicylaldehyde.
-
Aldol-type Condensation: An intermediate is formed, which then dehydrates to yield an unsaturated ester or acid.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester carbonyl, eliminating alcohol or water to form the stable six-membered lactone ring characteristic of coumarins.
Commonly used active methylene compounds for this synthesis include:
-
Malonic Acid: Reacts with salicylaldehyde to directly form the target acid.
-
Diethyl Malonate or Dimethyl Malonate: These esters react to form ethyl or methyl coumarin-3-carboxylate. A subsequent hydrolysis step is required to obtain the carboxylic acid.[6]
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A highly reactive cyclic diester that readily condenses with salicylaldehydes, often providing excellent yields of coumarin-3-carboxylic acid after in-situ decarboxylation.[1][7][8]
The choice of catalyst is crucial. Weak organic bases like piperidine or its salts (piperidinium acetate) are frequently used to facilitate the initial condensation without promoting unwanted side reactions.[6][8]
Visualizing the Knoevenagel Condensation
The following diagram illustrates the mechanistic pathway for the synthesis of coumarin-3-carboxylic acid from salicylaldehyde and malonic acid, catalyzed by piperidine.
Caption: Mechanism of the Knoevenagel condensation for coumarin-3-carboxylic acid synthesis.
Evolution of Synthetic Methodologies
While the classical Knoevenagel condensation is robust, modern chemistry demands more efficient, cost-effective, and environmentally friendly processes. Research has focused on optimizing reaction conditions, catalysts, and energy sources.
Modern Catalytic Systems and Conditions
Recent advancements have introduced a variety of catalysts and conditions to improve the synthesis of coumarin-3-carboxylic acids:
-
Heterogeneous Catalysts: The use of solid acid catalysts like Montmorillonite KSF clay allows for high yields, operational simplicity, and catalyst reusability, aligning with the principles of green chemistry.[9][10]
-
Solvent-Free and Aqueous Media: Many modern protocols move away from traditional organic solvents. Reactions can be performed neat (solvent-free) or in water, significantly reducing environmental impact.[1][11]
-
Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][6][12]
Comparative Synthesis Data
The following table summarizes and compares various synthetic approaches for coumarin-3-carboxylic acids, highlighting the trend towards greener and more efficient methods.
| Method | Catalyst | Solvent | Conditions | Yield Range | Reference(s) |
| Classical Knoevenagel | Piperidine/Acetic Acid | Ethanol | Reflux | Good | [1] |
| Green Knoevenagel | Sodium Azide | Water | Room Temp. | 73-99% | [1] |
| Microwave-Assisted | Ytterbium Triflate (Yb(OTf)₃) | Solvent-Free | Microwave Irradiation | 93-98% | [1] |
| Ultrasound-Assisted | None (in Lemon Juice) | Lemon Juice | 60 °C, Ultrasound | 91-99% | [1] |
| Heterogeneous Catalysis | Montmorillonite KSF | Water | Reflux | High | [9] |
Biological Significance and Applications
Coumarin-3-carboxylic acid is not merely a synthetic curiosity; it is a privileged scaffold in drug discovery. The presence of the carboxylic acid group at the C3 position is often crucial for biological activity, serving as a key interaction point with biological targets or as a handle for further chemical modification.[7][13][14]
Derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antibacterial: The core structure and its derivatives show significant activity against various bacterial and fungal pathogens.[15][16][17] The carboxylic acid moiety itself has been shown to be essential for activity against certain gram-positive bacteria.[13][14]
-
Anticancer: Numerous studies have reported the potent anticancer and antitumor properties of these compounds.[13][15][18] Some derivatives act as lactate transport inhibitors, targeting the metabolic vulnerabilities of cancer cells.[18]
-
Anti-inflammatory: The coumarin backbone is associated with anti-inflammatory effects.[12]
-
Neurological Modulation: Certain derivatives have been developed as potent modulators (both inhibitors and potentiators) of N-Methyl-D-Aspartate (NMDA) receptors, making them valuable tools for neuroscience research and potential therapeutics for neurological disorders.[8]
Validated Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of coumarin-3-carboxylic acid, combining a Knoevenagel condensation to form the ester followed by hydrolysis. This two-step approach is reliable and provides high-purity material.
General Experimental Workflow
The diagram below outlines the logical flow from starting materials to the final, characterized product.
Caption: A typical experimental workflow for the two-step synthesis of coumarin-3-carboxylic acid.
Step-by-Step Synthesis
Objective: To synthesize Coumarin-3-carboxylic Acid.
Part A: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate [6]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde (e.g., 2.44 g, 20 mmol), diethyl malonate (e.g., 3.52 g, 22 mmol), and absolute ethanol (20 mL).
-
Rationale: Ethanol serves as a suitable solvent for all reactants. A slight excess of diethyl malonate ensures the complete consumption of the limiting aldehyde.
-
-
Catalyst Addition: To the stirring solution, add piperidine (e.g., 0.2 mL) as a catalyst.
-
Rationale: Piperidine is a sufficiently strong base to deprotonate diethyl malonate and initiate the Knoevenagel condensation but is mild enough to prevent side reactions.
-
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30-60 minutes to facilitate crystallization.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the isolated white to pale-yellow solid product (ethyl coumarin-3-carboxylate) in a vacuum oven. The yield should be high.
Part B: Hydrolysis to Coumarin-3-carboxylic Acid [6]
-
Reaction Setup: In a 50 mL round-bottom flask, place the synthesized ethyl coumarin-3-carboxylate (e.g., 1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and potassium hydroxide (KOH) (e.g., 1.0 g, 17.8 mmol). Add a boiling stone.
-
Rationale: A mixture of ethanol and water ensures the solubility of both the organic ester and the inorganic base. A large excess of KOH drives the saponification reaction to completion.
-
-
Hydrolysis: Heat the solution to reflux until the solution becomes clear, indicating the complete dissolution and reaction of the starting ester (typically 30-60 minutes).
-
Acidification and Precipitation: In a separate 100 mL Erlenmeyer flask, place 2 M hydrochloric acid (HCl) (10 mL) with a magnetic stirrer and cool it in an ice bath. Slowly and with vigorous stirring, pour the hot reaction mixture into the cold acid.
-
Rationale: The strong acid protonates the carboxylate salt formed during hydrolysis, causing the free carboxylic acid, which is insoluble in the acidic aqueous medium, to precipitate out. Adding the hot base to the cold acid helps control the exothermic neutralization and promotes the formation of well-defined crystals.
-
-
Isolation and Purification: Allow the mixture to cool completely in the ice bath. Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.
-
Recrystallization (Self-Validation): For high purity, recrystallize the crude product from an ethanol/water mixture. The purified coumarin-3-carboxylic acid should be a white crystalline solid.
-
Characterization: Dry the final product and determine its melting point (literature: ~190-192 °C). Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The disappearance of the ethyl ester signals in the NMR and the appearance of a broad carboxylic acid proton peak are key indicators of a successful reaction.
Conclusion
From its historical roots in the Perkin reaction to its efficient and green synthesis via modern Knoevenagel condensations, coumarin-3-carboxylic acid has evolved into a cornerstone of synthetic and medicinal chemistry. Its versatile reactivity and significant biological profile ensure that it will remain a subject of intense research and a valuable building block for the development of novel therapeutics and functional materials for years to come.
References
A numbered list of all authoritative sources cited within this guide.
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Vedantu. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. [Link]
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Johnson, J.R. The Perkin Reaction and Related Reactions. Organic Reactions. [Link]
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Wikipedia. Perkin rearrangement. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]
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Suljić, S., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. [Link]
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Chontayan, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]
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Suljić, S., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Chemistry Proceedings. [Link]
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Kumar, R., & Singh, V. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. [Link]
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Hernandez-Vazquez, E., et al. (2020). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry. [Link]
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Chontayan, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. PubMed Central. [Link]
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Tu, S., et al. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences. [Link]
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Irvine, M.W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology. [Link]
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Maleki, B., et al. Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation... ResearchGate. [Link]
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Chontayan, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]
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Pandey, S.K., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]
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Sokol, K., et al. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. [Link]
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The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneus and recyclable catalysts. ResearchGate. [Link]
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Çelik-Onar, H., et al. (2023). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. [Link]
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Wang, Y., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Coumarin synthesis. [Link]
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New Derivatives of Coumarin-3-carboxylic Acid Containing a Furopyridine Fragment: Synthesis and Some Properties. Semantic Scholar. [Link]
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The preparation of coumarin-3-carboxylic acid. ResearchGate. [Link]
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Bigi, F., et al. (1999). Montmorillonite KSF as an Inorganic, Water Stable, and Reusable Catalyst for the Knoevenagel Synthesis of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Creaven, B.S., et al. (2010). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Journal of Inorganic Biochemistry. [Link]
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An In-depth Technical Guide to the Solvatochromism of 6-Methoxy-Coumarin Dyes
Executive Summary
Coumarin and its derivatives represent a cornerstone class of fluorescent scaffolds, prized for their robust photophysical properties and profound sensitivity to their molecular environment.[1] This guide provides a detailed technical exploration of the solvatochromism exhibited by 6-methoxy-coumarin dyes, a subset of coumarins with significant potential in cellular imaging, chemical sensing, and as probes in drug development.[] We will dissect the underlying principles governing their solvent-dependent spectral shifts, provide validated experimental protocols for their characterization, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique environmental sensitivity of these fluorophores in their work.
The Coumarin Scaffold: Synthesis and Electronic Architecture
The photophysical behavior of any dye is intrinsically linked to its chemical structure. The coumarin core, a benzopyrone, is a versatile platform whose electronic properties can be finely tuned through strategic substitutions.[3] The 6-methoxy substitution plays a crucial role in modulating the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to its solvatochromic response.
Synthesis via Pechmann Condensation
A reliable and well-established route to 4-substituted 6-methoxy-coumarins is the Pechmann condensation.[4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For 6-methoxy-coumarins, the synthesis often proceeds via a two-step pathway starting from hydroquinone, followed by methylation.[4]
The choice of acid catalyst is a critical parameter influencing reaction yield. While strong protic acids like H₂SO₄ are traditional choices, they can lead to side reactions.[5] Solid acid catalysts, such as Amberlyst-15, offer a more benign alternative, often allowing for easier product separation and improved yields.[5]
Caption: Generalized workflow for the Pechmann condensation synthesis of 6-Methoxy-4-methylcoumarin.
The Phenomenon of Solvatochromism
Solvatochromism is the observable change in the color of a solution (and thus a shift in the absorption or emission spectrum) of a dye when it is dissolved in different solvents.[6][7] This phenomenon arises from differential solvation of the dye's electronic ground state and excited state.[8] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all contribute to the overall solvation capability.[6][8]
-
Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, decreasing the energy gap for the electronic transition. This results in a shift to longer wavelengths (a red shift) with increasing solvent polarity.[8]
-
Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more polar than the excited state. Polar solvents stabilize the ground state more effectively, increasing the energy gap and causing a shift to shorter wavelengths (a blue shift) with increasing solvent polarity.[8] Reichardt's dye is a classic example of a molecule exhibiting strong negative solvatochromism.[9][10][11]
Coumarin derivatives, particularly those with electron-donating groups (like methoxy) and electron-withdrawing groups, often exhibit positive solvatochromism due to an increase in their dipole moment upon excitation to an intramolecular charge transfer (ICT) state.[3][12]
Caption: Energy level diagram illustrating positive solvatochromism (bathochromic shift).
Experimental Protocol for Solvatochromic Characterization
This section provides a robust, self-validating protocol for investigating the solvatochromic behavior of a 6-methoxy-coumarin dye using UV-Visible absorption and fluorescence spectroscopy.
Materials and Reagents
-
Dye: 6-methoxy-coumarin derivative of interest.
-
Solvents: A series of spectroscopic grade solvents covering a wide range of polarities. A recommended set includes:
-
n-Hexane (Non-polar)
-
Toluene (Non-polar, Aromatic)
-
Chloroform (Moderately Polar)
-
Ethyl Acetate (Moderately Polar)
-
Acetone (Polar, Aprotic)
-
Acetonitrile (Polar, Aprotic)
-
Ethanol (Polar, Protic)
-
Methanol (Polar, Protic)
-
Dimethyl Sulfoxide (DMSO) (Highly Polar, Aprotic)
-
-
Equipment:
-
Calibrated UV-Visible Spectrophotometer
-
Calibrated Fluorometer
-
1 cm path length quartz cuvettes (2)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Step-by-Step Methodology
-
Preparation of Stock Solution: a. Accurately weigh approximately 1 mg of the 6-methoxy-coumarin dye. b. Dissolve the dye in 10 mL of a solvent in which it is highly soluble (e.g., DMSO or Acetone) in a volumetric flask. This creates a concentrated stock solution (~0.1 mg/mL). The key is complete dissolution.[13]
-
Preparation of Working Solutions: a. For each solvent to be tested, prepare a dilute working solution from the stock. b. Pipette a small, precise volume of the stock solution (e.g., 20-50 µL) into a 10 mL volumetric flask. c. Dilute to the mark with the respective spectroscopic grade solvent. The final concentration should be low enough to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU). d. Causality: Preparing individual working solutions from a single stock minimizes errors from weighing and ensures the molar concentration of the dye is identical across all solvents.[13]
-
Spectroscopic Measurements: a. UV-Visible Absorption: i. Set the spectrophotometer to scan a suitable range (e.g., 300-600 nm). ii. Use the pure solvent as a blank to zero the instrument. iii. Record the absorption spectrum of the working solution. iv. Identify and record the wavelength of maximum absorbance (λmax).[14] b. Fluorescence Emission: i. Using the same cuvette, transfer it to the fluorometer. ii. Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum. This ensures maximal excitation efficiency. iii. Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λex = 380 nm, scan from 390-700 nm). iv. Identify and record the wavelength of maximum emission (λem).
-
Repeat for All Solvents: a. Repeat steps 2 and 3 for every solvent in the selected series. Ensure cuvettes are thoroughly cleaned and dried between solvents to prevent cross-contamination.
Caption: Standardized workflow for the photophysical characterization of solvatochromic dyes.
Data Presentation and Interpretation
Organizing the collected data in a clear, tabular format is essential for comparison and analysis. The spectral shifts can then be correlated with established solvent polarity scales.
Quantitative Data Summary
The following table presents representative data for a hypothetical 6-methoxy-coumarin derivative, illustrating the expected positive solvatochromism. Actual values will vary based on the specific molecular structure.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol)[15] | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 31.0 | 365 | 420 | 3586 |
| Toluene | 2.38 | 1.496 | 33.9 | 372 | 435 | 3601 |
| Chloroform | 4.81 | 1.446 | 39.1 | 378 | 455 | 4287 |
| Acetone | 20.7 | 1.359 | 42.2 | 385 | 490 | 5493 |
| Acetonitrile | 37.5 | 1.344 | 45.6 | 388 | 505 | 5868 |
| Ethanol | 24.5 | 1.361 | 51.9 | 390 | 515 | 6092 |
| Methanol | 32.7 | 1.329 | 55.4 | 392 | 525 | 6313 |
Note: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) * 10⁷
The Lippert-Mataga Equation
For a more quantitative analysis, the Lippert-Mataga equation relates the Stokes shift to the change in the dye's dipole moment upon excitation and the polarity of the solvent.[16][17]
Δν = νabs - νem = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μe - μg)² / a³ ) + constant
Where:
-
Δν is the Stokes shift in wavenumbers (cm⁻¹).
-
ε is the dielectric constant and n is the refractive index of the solvent.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
'a' is the Onsager cavity radius of the solute molecule.
A plot of the Stokes shift (Δν) against the solvent orientation polarizability function (the term in the first parenthesis) should yield a straight line.[18][19] The slope of this line is proportional to the square of the change in dipole moment (μe - μg)², providing a quantitative measure of the increase in polarity upon excitation.[20] A positive linear correlation is a strong indicator of an ICT-driven solvatochromic mechanism.
Applications in Research and Drug Development
The sensitivity of 6-methoxy-coumarin dyes to their local environment makes them powerful tools:
-
Fluorescent Probes: They can be used to report on the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes.[]
-
Bioimaging: By conjugating these dyes to targeting moieties, researchers can visualize specific cellular structures and processes. Their fluorescence can change upon binding or entering a different cellular compartment, providing a "turn-on" or ratiometric signal.[3][21]
-
Drug Delivery: These dyes can be incorporated into drug delivery systems to monitor drug release, as the change in the local environment upon release would alter their fluorescent properties.[]
-
Chemical Sensing: The solvatochromic response can be exploited to create sensors for environmental pollutants or specific ions, where the presence of the analyte alters the polarity of the sensing medium.[]
Conclusion
6-methoxy-coumarin dyes are a class of fluorophores whose utility extends far beyond simple labeling. Their profound solvatochromism, rooted in a significant change in dipole moment upon photoexcitation, provides a direct spectroscopic window into the polarity of their immediate surroundings. By understanding the theoretical underpinnings and applying rigorous experimental protocols as detailed in this guide, researchers can effectively harness this environmental sensitivity. This enables the design of sophisticated molecular probes and sensors, driving innovation in fields ranging from fundamental cell biology to advanced pharmaceutical development.
References
- Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. (n.d.). Google AI Search.
- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Royal Society of Chemistry.
- Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Omega.
- Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (n.d.). National Institutes of Health.
- An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylcoumarin. (n.d.). Benchchem.
- Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. (2021). PubMed.
- Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. (n.d.). The Journal of Physical Chemistry A.
- Solvatochromism and solvent polarity scales. (1990). Accounts of Chemical Research.
- Chapter 7: Solvatochromism. (2018). Royal Society of Chemistry.
- Demo 38: Reichardt's Dye. (n.d.). University of California, Santa Barbara.
- A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin. (n.d.). Benchchem.
- The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. (n.d.). Wiley Online Library.
- Reichardt's dye: the NMR story of the solvatochromic betaine dye. (n.d.). INIS-IAEA.
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A Theoretical Deep Dive into the Electronic Landscape of 6-Methoxy-Coumarins: A Guide for Researchers and Drug Developers
Introduction: The Enduring Appeal of the Coumarin Scaffold in Modern Drug Discovery
Coumarins, a prominent class of benzopyrone derivatives, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant biological activities.[1][2][3] Their simple, low molecular weight structure, coupled with high bioavailability, makes them a "privileged scaffold" in medicinal chemistry.[3][4] This versatility has led to the development of a vast library of natural and synthetic coumarin derivatives with a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects.[2][3] The 6-methoxy-coumarin backbone, in particular, is a recurring motif in many of these bioactive compounds, and understanding its electronic structure is paramount to elucidating its mechanism of action and designing novel therapeutic agents.
This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of 6-methoxy-coumarins. We will delve into the computational methodologies employed, analyze key electronic properties, and discuss how these fundamental characteristics govern the biological activity of this important class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of coumarin-based therapeutics.
Pillar 1: Unveiling the Electronic Architecture - Theoretical Methodologies
The electronic behavior of 6-methoxy-coumarins is governed by the intricate interplay of electron distribution across the fused ring system and the influence of the electron-donating methoxy group. To probe these subtle electronic features, computational chemistry offers a powerful toolkit. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses for these investigations, providing a remarkable balance between computational cost and accuracy.[5][6][7][8][9]
The DFT and TD-DFT Advantage
DFT calculations allow us to determine the ground-state electronic structure of a molecule, providing invaluable insights into its stability, reactivity, and preferred geometry.[10] By solving the Kohn-Sham equations, we can obtain the electron density and from it, a wealth of information about the molecule's electronic properties.
TD-DFT, on the other hand, is the go-to method for studying the excited-state properties of molecules.[5][11][12][13] This is particularly crucial for understanding the photophysical characteristics of coumarins, many of which are fluorescent, and for predicting their UV-Vis absorption spectra.
A Validated Computational Protocol
A robust and reproducible computational protocol is the cornerstone of any theoretical study. Based on a comprehensive review of the literature, the following workflow has proven to be a reliable approach for investigating the electronic structure of 6-methoxy-coumarins:
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: DFT is employed for this crucial first step. A popular and well-validated choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6][8][14]
-
Basis Set: A flexible basis set is essential for accurately describing the electronic distribution. The 6-311++G(d,p) basis set is a common and effective choice, incorporating diffuse functions (++) to handle anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[5][6][8]
-
Verification: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[14]
-
-
Electronic Property Calculations:
-
Objective: To compute key electronic descriptors that govern the molecule's behavior.
-
Method: Using the optimized geometry, a series of single-point energy calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Properties of Interest:
-
Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are critical for understanding a molecule's reactivity and electronic transitions.[15][16][17][18]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[14][19][20][21][22]
-
-
-
Excited-State Calculations:
-
Objective: To investigate the electronic transitions and predict the UV-Vis absorption spectrum.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.[5][11][12][13] The same functional and basis set are typically used for consistency.
-
Output: These calculations yield the excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO -> LUMO), which can be directly compared with experimental UV-Vis spectra.
-
Caption: A typical computational workflow for investigating the electronic structure of 6-methoxy-coumarins.
Pillar 2: Key Electronic Properties and Their Implications
The electronic properties of 6-methoxy-coumarins, as revealed by theoretical studies, provide a molecular-level understanding of their chemical behavior and biological activity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are at the forefront of chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity.[15][16] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[16][17] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.
For 6-methoxy-coumarins, the HOMO is typically localized on the electron-rich benzene ring and the methoxy group, while the LUMO is distributed over the electron-deficient pyrone ring. This distribution dictates the nature of their electronic transitions and their susceptibility to different types of chemical reactions.
| Electronic Property | Definition | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's electron-accepting ability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a powerful tool for visualizing the charge distribution on the molecular surface.[14][19][20][21][22] It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are prone to electrophilic attack, while blue regions represent positive potential and are susceptible to nucleophilic attack. Green areas are generally neutral.
In 6-methoxy-coumarins, the MEP map typically reveals a region of high negative potential around the carbonyl oxygen of the pyrone ring, making it a prime target for interactions with electrophiles or hydrogen bond donors.[14][20] Conversely, the hydrogen atoms of the aromatic ring often exhibit a positive electrostatic potential. This information is invaluable for understanding and predicting non-covalent interactions with biological targets, such as enzymes and receptors.
Caption: A conceptual diagram illustrating the typical MEP regions of a 6-methoxy-coumarin.
Pillar 3: Bridging Theory and Experiment - The Power of Validation
The credibility of theoretical studies hinges on their ability to reproduce and explain experimental observations. For 6-methoxy-coumarins, computational results have shown excellent agreement with a variety of spectroscopic data.
Vibrational Spectroscopy (FT-IR)
DFT calculations can predict the vibrational frequencies of a molecule, which can be directly compared to experimental Fourier-Transform Infrared (FT-IR) spectra.[5] The characteristic C=O stretching frequency of the lactone ring in coumarins, typically appearing around 1700 cm⁻¹, is well-reproduced by these calculations.[5] This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[5][6] For 6-methoxy-coumarins, the calculated chemical shifts for the methoxy protons and the various aromatic and pyrone ring protons and carbons have shown good correlation with experimental NMR spectra.[5]
Electronic Spectroscopy (UV-Vis)
As mentioned earlier, TD-DFT is a powerful tool for predicting the electronic absorption spectra of molecules.[5][11][12][13] The calculated maximum absorption wavelengths (λmax) and oscillator strengths for the π→π* transitions in 6-methoxy-coumarins are often in good agreement with experimental UV-Vis data, providing a theoretical basis for understanding their photophysical properties.[5]
Conclusion: From Electronic Structure to Biological Function
The theoretical studies on the electronic structure of 6-methoxy-coumarins provide a powerful lens through which we can understand their chemical reactivity and biological activity. The electron-donating nature of the methoxy group significantly influences the electron density distribution across the coumarin scaffold, modulating its interactions with biological targets.[1] By leveraging the computational methodologies outlined in this guide, researchers can:
-
Rationalize Structure-Activity Relationships (SAR): Understand how substitutions on the coumarin ring affect its electronic properties and, consequently, its biological activity.[1]
-
Predict Reactivity: Identify the most likely sites for metabolic transformations or covalent interactions with target proteins.
-
Guide the Design of Novel Analogs: Propose new derivatives with optimized electronic properties for enhanced potency, selectivity, and pharmacokinetic profiles.
As computational power continues to grow and theoretical methods become more sophisticated, the in-silico investigation of electronic structure will undoubtedly play an increasingly integral role in the discovery and development of the next generation of coumarin-based drugs.
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Mary, Y. S., & Panicker, C. Y. (2018). Experimental spectroscopic (FT-IR, NMR, UV-Vis) and DFT studies of 7-hydroxy-6-methoxy coumarin. Journal of Molecular Structure, 1171, 843-853. [Link]
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González-Guevara, J. L., et al. (2018). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4447-4457. [Link]
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Abdel-Wahab, B. F., et al. (2009). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 14(9), 3329-3342. [Link]
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Herrera, B., et al. (2022). Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. International Journal of Molecular Sciences, 23(23), 14725. [Link]
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Caballero, D., et al. (2021). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry – A European Journal, 27(47), 12169-12177. [Link]
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Gümüş, H. (2024). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, Mep. Journal of Clinical Orthopedics and Trauma Care, 6(4). [Link]
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Stefanachi, A., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Wiley Interdisciplinary Reviews: Computational Molecular Science, e1739. [Link]
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ResearchGate. (2025). DFT/TD-DFT calculations, spectroscopic characterizations (FTIR, NMR, UV–vis), molecular docking and enzyme inhibition study of 7-benzoyloxycoumarin. [Link]
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Methodological & Application
Synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid protocol
An Application Note for the Synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Topic: Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The described method utilizes a robust and environmentally conscious one-pot Knoevenagel condensation. The protocol is designed for high-yield, straightforward execution and purification, making it suitable for both academic research and industrial drug development settings. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and includes critical data for reproducibility and characterization.
Introduction and Significance
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of compounds widely distributed in nature and renowned for their diverse and significant pharmacological properties.[1] Derivatives of the coumarin nucleus are integral to the development of therapeutics, exhibiting anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[2] Specifically, this compound serves as a crucial intermediate and a pharmacophore in the design of novel bioactive molecules.
The synthesis of this target molecule is most efficiently achieved through the Knoevenagel condensation, a cornerstone reaction in heterocyclic chemistry.[1] This method involves the condensation of a substituted salicylaldehyde with an active methylene compound.[3] Modern iterations of this reaction, particularly those employing Meldrum's acid as the active methylene source, offer a direct and high-yielding route to coumarin-3-carboxylic acids, often under mild and environmentally benign conditions.[4][5] This application note details a green synthetic protocol that leverages water as a solvent at room temperature, ensuring both high efficiency and sustainability.[6]
Reaction Mechanism: The Knoevenagel Condensation Pathway
The synthesis proceeds via a tandem Knoevenagel condensation and intramolecular cyclization (lactonization). The mechanism can be delineated into several key steps, grounded in fundamental principles of organic chemistry.
-
Enolate Formation: The reaction is initiated by a base catalyst (e.g., Potassium Carbonate, K₂CO₃) which abstracts an acidic α-proton from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a highly stabilized enolate.[1]
-
Knoevenagel Condensation: The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde. This is followed by a dehydration step to yield a vinylidene intermediate.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the benzaldehyde moiety then performs a nucleophilic attack on one of the ester carbonyls of the Meldrum's acid residue.
-
Ring Opening and Elimination: The subsequent collapse of the tetrahedral intermediate leads to the opening of the dioxinone ring and elimination of acetone and carbon dioxide, directly forming the stable coumarin-3-carboxylic acid product.[6][7]
This one-pot cascade reaction is highly efficient, driven by the formation of the thermodynamically stable aromatic coumarin ring system.
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Protocol for using 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid in fluorescence microscopy
An in-depth guide to the application of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid in advanced fluorescence microscopy, designed for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of Coumarin Scaffolds in Cellular Imaging
Coumarin-based fluorophores are a cornerstone of fluorescence microscopy, valued for their compact molecular size, high quantum yields, and environmental sensitivity.[][2] These attributes allow them to serve as versatile tools, from simple cellular stains to sophisticated probes for tracking molecular interactions and environmental conditions.[][2] The core of their utility lies in the benzopyran-2-one ring system, a π-conjugated framework that can be readily modified to tune spectral properties and biological specificity.[][3]
This compound belongs to this important class of dyes. Its structure is characterized by two key functional groups: an electron-donating methoxy group at the 6-position and a carboxylic acid group at the 3-position. The methoxy group influences the electron density of the aromatic ring, which can modulate the molecule's spectral properties and binding interactions.[4] The carboxylic acid moiety provides a reactive handle for potential covalent conjugation to biomolecules, though the molecule itself is a valuable fluorescent probe for cellular imaging.[5] The fluorescence of coumarin derivatives is often sensitive to changes in the microenvironment, such as solvent polarity and pH, which can be leveraged for functional imaging applications.[][2]
Physicochemical and Spectral Properties
A comprehensive understanding of the fluorophore's properties is critical for designing successful imaging experiments. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35924-44-8 | [6] |
| Molecular Formula | C₁₁H₈O₅ | PubChem |
| Molecular Weight | 220.18 g/mol | PubChem |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in DMSO, DMF, and Methanol | Inferred |
| Excitation Max (λex) | ~350-370 nm (estimated) | [][7] |
| Emission Max (λem) | ~400-440 nm (estimated) | [][7] |
Note on Spectral Properties: Specific, experimentally validated excitation and emission maxima for the 6-methoxy derivative are not widely published. The provided values are estimated based on structurally similar compounds, such as 7-Methoxycoumarin-3-carboxylic acid (Ex: 355 nm, Em: 405 nm).[7] The precise spectral characteristics can be influenced by the local microenvironment, including solvent polarity and pH.[] It is strongly recommended to perform a spectral scan on your specific instrumentation to determine the optimal settings.
Principle of Fluorescence Microscopy
The application of any fluorophore relies on the fundamental principles of fluorescence and the proper configuration of the microscope's optical components. The fluorophore absorbs photons from a high-energy light source (e.g., a laser or LED), causing an electron to move to an excited state. As the electron returns to its ground state, it releases a photon of lower energy (longer wavelength), which is detected as fluorescence.
A standard fluorescence microscope uses a filter cube tailored to the spectral properties of the dye to isolate the desired signal. This cube consists of three main parts:
-
Excitation Filter: Allows only the wavelengths of light that excite the fluorophore to pass through to the sample.
-
Dichroic Beamsplitter: Reflects the excitation light towards the sample but transmits the longer-wavelength emission light towards the detector.
-
Emission Filter: Blocks stray excitation light and allows only the emission light from the fluorophore to reach the detector, maximizing the signal-to-noise ratio.
Caption: Workflow of a fluorescence microscope filter set.
Protocols for Application
Part 1: Stock Solution Preparation
Accurate and consistent preparation of stock solutions is paramount for reproducible results. Fluorophores are typically stored as high-concentration stocks in an anhydrous solvent to ensure stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out a precise amount of the fluorophore powder (e.g., 1 mg). Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to create a stock solution of a desired concentration (e.g., 10 mM). For 1 mg of powder (MW = 220.18 g/mol ), adding 454 µL of DMSO will yield a 10 mM stock solution.
-
Dissolution: Cap the tube securely and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C. When stored correctly, the stock solution should be stable for at least 6 months.
Part 2: Cellular Staining and Imaging
The following protocols provide a framework for staining both live and fixed cells. Optimization of dye concentration and incubation time is often required depending on the cell type and experimental goals.
Caption: General workflows for live and fixed-cell staining.
A. Protocol for Live-Cell Imaging
This protocol is designed for observing the dye's localization in living cells.
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining Solution Preparation: Prepare a working staining solution by diluting the 10 mM stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS). A typical final concentration range is 1-10 µM.
-
Causality Note: Using pre-warmed medium prevents cellular stress that can be induced by temperature shock.
-
-
Cell Staining: Remove the existing culture medium from the cells. Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO₂) for 15-30 minutes. Protect the cells from light during this step.
-
Washing: Gently aspirate the staining solution. Wash the cells two to three times with pre-warmed imaging buffer or fresh culture medium to remove unbound dye and reduce background fluorescence.
-
Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or Violet laser filter set).
B. Protocol for Fixed-Cell Imaging
This protocol is for staining cells that have been chemically preserved.
-
Cell Preparation and Fixation: Culture cells on coverslips. Wash once with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Causality Note: Fixation cross-links proteins, preserving cellular structure but killing the cell.
-
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If the dye is expected to stain intracellular structures and has poor membrane permeability in its fixed state, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. Wash three times with PBS.
-
Causality Note: Detergents like Triton X-100 create pores in the cellular membranes, allowing probes access to the cell interior.
-
-
Staining: Prepare the staining solution by diluting the stock in PBS to the desired final concentration (e.g., 1-10 µM). Add the solution to the coverslips and incubate for 20-40 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an antifade reagent (e.g., ProLong Gold) to protect the fluorophore from photobleaching. Seal the edges of the coverslip with nail polish.
-
Imaging: The slide can be stored at 4°C, protected from light, or imaged immediately.
Microscopy & Image Acquisition Best Practices
-
Filter Selection: Use a filter set optimized for violet/UV excitation. A standard DAPI filter cube (e.g., Ex: 365 nm, Em: 445/50 nm) is often a suitable starting point.
-
Minimizing Phototoxicity: For live-cell imaging, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio. This minimizes stress and damage to the cells.
-
Preventing Photobleaching: Photobleaching is the irreversible destruction of the fluorophore by excitation light. To mitigate this, always focus on the sample using a low light intensity or a non-fluorescent channel (e.g., brightfield or DIC). Acquire images efficiently and avoid prolonged, repeated exposure of the same field of view.
-
Controls: Always prepare a control sample of unstained cells (both live and fixed) to assess the level of cellular autofluorescence. Autofluorescence is intrinsic fluorescence from cellular components (like NADH and flavins) that can interfere with the signal, particularly in the blue and green channels.[8]
References
- BenchChem. (2025). Application Notes and Protocols for Coumarin 480 in Fluorescence Microscopy.
-
Wuest, F. R., et al. (2017). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC - NIH. [Link]
- BenchChem. (2025).
-
Fery-Forgues, S. (2013). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH. [Link]
-
Semantic Scholar. Coumarins as Fluorescent Labels of Biomolecules. [Link]
-
Royal Society of Chemistry. (2017). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. [Link]
-
ChemSrc. 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. [Link]
-
Sun, X., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. [Link]
Sources
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]
- 5. [PDF] Coumarins as Fluorescent Labels of Biomolecules | Semantic Scholar [semanticscholar.org]
- 6. This compound | 35924-44-8 [sigmaaldrich.com]
- 7. CAS#:20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chemsrc [chemsrc.com]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Protein Labeling with 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Introduction: Unlocking Cellular Insights with a Blue-Fluorescent Coumarin Probe
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a fluorescent dye belonging to the coumarin family, a class of compounds renowned for their utility in biological imaging and as sensor probes.[][2] These dyes are characterized by their benzopyranone structure, which imparts favorable photophysical properties, including high quantum yields and good photostability.[] Specifically, this compound serves as a valuable blue-fluorescent probe, excitable by UV light, making it a suitable tool for multicolor imaging applications where spectral separation from green and red fluorophores is desired.[3]
The key structural features of this molecule are the coumarin core, which is the basis of its fluorescence, a methoxy group at the 6-position that can modulate its spectral properties and an all-important carboxylic acid group at the 3-position.[4] This carboxylic acid is the reactive handle that allows for the covalent attachment of the dye to biomolecules, most notably proteins. By labeling a protein of interest with this coumarin derivative, researchers can visualize its localization within cells, track its movement, and study its interactions in real-time.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of labeling proteins with this compound. We will delve into the underlying chemistry, provide a detailed step-by-step protocol, and offer insights into troubleshooting and optimization.
Principle of the Labeling Reaction: EDC/NHS Chemistry
The covalent attachment of this compound to a protein is most commonly achieved by targeting primary amines.[6] These primary amines are found on the side chain of lysine (Lys, K) residues and at the N-terminus of the polypeptide chain.[7] Because lysine residues are typically abundant and located on the protein surface, they are readily accessible for conjugation.[6]
The labeling reaction proceeds via a two-step process utilizing carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]
-
Activation of the Carboxylic Acid: EDC first reacts with the carboxylic acid group on the coumarin dye to form a highly reactive but unstable O-acylisourea intermediate.[9]
-
Formation of a Stable NHS Ester: This intermediate is prone to hydrolysis in aqueous solutions. To improve efficiency and create a more stable amine-reactive compound, NHS is added to the reaction. The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester, releasing an isourea byproduct.[9] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[9]
-
Amine Coupling: The NHS ester of the coumarin dye then readily reacts with primary amines on the protein to form a stable, covalent amide bond, releasing NHS.[6][7] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[7][10]
This EDC/NHS coupling strategy is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond.[8]
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: High-level overview of the protein labeling workflow.
Sources
- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 3. What are coumarin dyes used for? | AAT Bioquest [aatbio.com]
- 4. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid as a Fluorescent Probe for Metal Ions
Introduction: The Promise of Coumarin Scaffolds in Metal Ion Sensing
Coumarin derivatives have emerged as a significant class of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity.[1] The rigid, planar structure of the coumarin nucleus provides a robust scaffold for the development of chemosensors.[2] Modifications to the coumarin ring system can tune its photophysical properties and introduce selectivity for specific analytes, such as metal ions.[1] 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a promising candidate for a fluorescent probe, possessing both a fluorescent core and a potential metal-binding site in the form of the carboxylic acid and adjacent carbonyl group. This document provides a detailed guide for researchers on the application of this compound as a fluorescent probe for the detection of metal ions, with a particular focus on iron (III) as a representative analyte.
Physicochemical Properties
The 2-oxo group within the coumarin structure enhances the planarity and conjugation of the molecule, which in turn contributes to its UV absorption and fluorescence characteristics.[3] The methoxy group at the 6-position is an electron-donating group that can influence the electron density of the aromatic ring, potentially affecting its reactivity and binding interactions.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₅ | [3] |
| Molecular Weight | 220.18 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | [4] |
| ¹H-NMR | Methoxy protons typically resonate as a singlet around δ 3.8–4.0 ppm. The coumarin H-4 proton often appears as a doublet near δ 8.6 ppm. | [3] |
| IR Spectroscopy | Strong carbonyl stretches for the lactone C=O are expected around 1745 cm⁻¹ and for the carboxylic acid C=O around 1684 cm⁻¹. | [3] |
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence Quenching (CHEQ)
The proposed mechanism for the detection of paramagnetic metal ions like Fe³⁺ by this compound is Chelation-Enhanced Fluorescence Quenching (CHEQ). In the absence of the metal ion, the probe exhibits its native fluorescence upon excitation. The carboxylic acid and the adjacent carbonyl oxygen can act as a bidentate chelation site for the metal ion. Upon binding of a paramagnetic metal ion such as Fe³⁺, the fluorescence of the coumarin is quenched. This quenching can occur through several non-radiative decay pathways, including electron or energy transfer from the excited state of the fluorophore to the d-orbitals of the metal ion.[2][5]
Caption: Proposed CHEQ mechanism for Fe³⁺ detection.
Experimental Protocols
Synthesis of this compound
A common synthetic route for coumarin-3-carboxylic acids involves the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative, followed by hydrolysis.[6]
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, dissolve 5-methoxysalicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, is collected by filtration, washed with cold water, and dried.
-
Hydrolysis: Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until a clear solution is obtained.
-
Cool the solution and acidify with dilute hydrochloric acid until the pH is approximately 2.
-
The precipitated this compound is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[3]
Protocol for Fe³⁺ Detection
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (Spectroscopic grade)
-
Deionized water
-
Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Preparation of Solutions:
-
Probe Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO or ethanol. Dilute to the final volume with the same solvent to obtain a 1 mM stock solution. Store in the dark at 4°C.
-
Working Probe Solution (10 µM): Dilute the 1 mM stock solution with the assay buffer (e.g., HEPES buffer, pH 7.4) to a final concentration of 10 µM.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.
-
Metal Ion Working Solutions: Prepare a series of dilutions of the metal ion stock solutions in the assay buffer.
Fluorescence Measurement Protocol:
-
Turn on the fluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation and emission wavelengths. For many coumarin derivatives, excitation is in the range of 320-380 nm and emission is in the range of 400-480 nm. These should be optimized for this compound.
-
In a quartz cuvette, add 3 mL of the 10 µM working probe solution.
-
Record the initial fluorescence intensity (F₀).
-
Add a small aliquot of the metal ion working solution to the cuvette and mix gently.
-
Allow the solution to incubate for a short period (e.g., 2-5 minutes) to ensure complete complexation.
-
Record the fluorescence intensity (F).
-
Repeat steps 5-7 with increasing concentrations of the metal ion.
-
To test for selectivity, repeat the experiment with other metal ions at the same concentrations.
Data Analysis and Expected Results
The quenching efficiency can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
F is the fluorescence intensity of the probe in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (metal ion).
A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism (either static or dynamic).[7]
Selectivity:
The probe should exhibit a significant fluorescence quenching in the presence of Fe³⁺ compared to other tested metal ions. This high selectivity is crucial for its application in complex biological or environmental samples.
Limit of Detection (LOD):
The LOD can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement.
-
k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence signal | Incorrect excitation/emission wavelengths. | Optimize the wavelengths by running an excitation and emission scan of the probe. |
| Probe degradation. | Prepare fresh probe solution. Store stock solution in the dark at 4°C. | |
| Poor selectivity | Interference from other ions. | Adjust the pH of the buffer. Use a masking agent for interfering ions if necessary. |
| Non-linear Stern-Volmer plot | Presence of both static and dynamic quenching. | Analyze the data using a modified Stern-Volmer equation. |
| Inner filter effect at high probe concentrations. | Use a lower concentration of the probe. |
Conclusion
This compound presents a promising scaffold for the development of a fluorescent probe for the selective detection of metal ions like Fe³⁺. The straightforward synthesis, expected strong fluorescence, and the presence of a metal-chelating moiety make it an attractive candidate for further investigation. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and apply this probe in their specific research contexts. Further studies are warranted to fully elucidate its photophysical properties and sensing performance in various matrices.
References
- 1. 2555-20-6|8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid|BLD Pharm [bldpharm.com]
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- 3. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
Illuminating the Inner Workings of the Cell: A Guide to 6-Methoxy-Coumarin Derivatives in Live Cell Imaging
For researchers, scientists, and drug development professionals at the forefront of cellular biology, the ability to visualize and quantify dynamic processes within living cells is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, 6-methoxy-coumarin derivatives have emerged as a versatile and powerful class of fluorophores. Their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the cellular microenvironment, make them ideal scaffolds for the development of sophisticated imaging agents.[1] This guide provides an in-depth exploration of the application of 6-methoxy-coumarin derivatives in live cell imaging, offering not just protocols, but a deeper understanding of the principles that underpin their use.
The Allure of the 6-Methoxy-Coumarin Scaffold: A Photophysical Perspective
The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. The 6-methoxy-coumarin core offers a robust starting point, with its fluorescence properties being highly tunable through chemical modification. The methoxy group at the 6-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) process that is central to the fluorescence of many coumarin dyes.[2][3] This ICT character makes their fluorescence sensitive to the polarity of their environment, a property that can be exploited to probe cellular microdomains.[4]
Strategic substitutions at other positions of the coumarin ring can further refine the photophysical properties, leading to derivatives with large Stokes shifts, improved photostability, and red-shifted emission spectra, which is advantageous for minimizing cellular autofluorescence and enabling multicolor imaging.[2]
Key Photophysical Parameters of Representative Coumarin Derivatives
To aid in the selection of an appropriate probe, the following table summarizes the key photophysical properties of 6-methoxy-4-methylcoumarin and compares it with other commonly used fluorescent dyes. It is important to note that these values can be influenced by the solvent and local environment.[5]
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 6-Methoxy-4-methylcoumarin | ~350-375 | ~440-470 | Not widely reported | Not widely reported | Varies with solvent |
| Coumarin 1 | 375 | 456 | 23,500 | 0.50 - 0.73 | Ethanol |
| Pacific Blue™ | 401 - 410 | 452 - 455 | 46,000 | 0.78 | Aqueous buffer (pH 7.4) |
| DAPI (bound to dsDNA) | 358 | 461 | 35,000 | High | Aqueous buffer |
Applications in Live Cell Imaging: From General Staining to Targeted Biosensing
The versatility of the 6-methoxy-coumarin scaffold has led to a diverse range of applications in live cell imaging, from non-specific labeling of cellular compartments to the development of highly specific "turn-on" biosensors for detecting ions and reactive oxygen species (ROS).
General Cellular Staining
Simple 6-methoxy-coumarin derivatives can be used as general fluorescent stains for visualizing cellular morphology. Their lipophilic nature allows them to readily cross cell membranes, accumulating in various intracellular compartments.[6]
Caption: A generalized workflow for staining live cells with a 6-methoxy-coumarin derivative.
"Turn-On" Fluorescent Probes for Ion Detection
A significant advancement in the application of 6-methoxy-coumarin derivatives is their incorporation into "turn-on" fluorescent probes. These probes are designed to be minimally fluorescent in their basal state and exhibit a significant increase in fluorescence upon binding to a specific analyte. This design minimizes background fluorescence and enhances signal-to-noise ratio.
The sensing mechanism often involves a process called photoinduced electron transfer (PET). In the "off" state, a receptor moiety quenches the fluorescence of the coumarin fluorophore through PET. Upon binding of the target ion, the PET process is inhibited, leading to a "turn-on" of fluorescence.[7]
A coumarin-derived Schiff base probe has been developed for the highly selective and sensitive detection of Cd²⁺. The probe utilizes a tris-(2-aminoethyl)-amine moiety as the recognition unit. Binding of Cd²⁺ restricts C=N isomerization and blocks the PET process, resulting in a significant fluorescence enhancement.[7]
Materials:
-
Coumarin-based Cd²⁺ probe (e.g., CTB)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
HepG-2 cells (or other suitable cell line)
-
Glass-bottom imaging dishes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the Cd²⁺ probe in DMSO.
-
Cell Culture: Culture HepG-2 cells on glass-bottom dishes to the desired confluency (typically 60-70%).
-
Probe Loading:
-
Wash the cells once with pre-warmed PBS.
-
Prepare a working solution of the probe at a final concentration of 10 µM in serum-free medium.
-
Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Analyte Stimulation (Optional): To induce an increase in intracellular Cd²⁺, treat the cells with a solution of CdCl₂ (e.g., 10 µM) for a specified time.
-
Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation at 405 nm and emission collection at 450-500 nm).
-
Probes for Reactive Oxygen Species (ROS)
The 6-methoxy-coumarin scaffold has also been utilized to develop probes for detecting ROS, which are key signaling molecules and mediators of oxidative stress. For example, coumarin-based probes containing a boronate ester group have been designed for the selective detection of peroxynitrite (ONOO⁻).[8] The reaction with peroxynitrite cleaves the boronate ester, releasing the highly fluorescent 7-hydroxycoumarin derivative.[8]
Caption: Simplified mechanism of a "turn-on" coumarin-based probe for peroxynitrite detection.
Best Practices and Considerations for Optimal Imaging
To ensure the reliability and reproducibility of live-cell imaging experiments using 6-methoxy-coumarin derivatives, several factors must be considered:
-
Probe Concentration: Use the lowest possible concentration of the probe that provides a sufficient signal-to-noise ratio to minimize potential cytotoxicity and off-target effects.[6]
-
Incubation Time: Optimize the incubation time to allow for adequate probe uptake and localization without causing cellular stress.
-
Phototoxicity: Coumarin derivatives, like all fluorophores, can induce phototoxicity upon prolonged or high-intensity illumination. Use neutral density filters and minimize exposure times to mitigate this effect.
-
Controls: Always include appropriate controls in your experiments, such as unstained cells (for autofluorescence), cells treated with the vehicle (e.g., DMSO) alone, and positive/negative controls for biosensor experiments.
-
Cytotoxicity Assessment: When using a new probe, it is crucial to assess its potential cytotoxicity using assays such as the MTT assay.[6]
Conclusion
6-methoxy-coumarin derivatives represent a remarkably versatile class of fluorophores for live cell imaging. Their tunable photophysical properties and the relative ease of their chemical modification have enabled the development of a wide array of imaging tools, from general cellular stains to highly specific biosensors. By understanding the underlying principles of their design and application, and by adhering to best practices in fluorescence microscopy, researchers can harness the power of these molecules to illuminate the intricate and dynamic processes of life at the cellular level.
References
- Benchchem. (2025).
- Benchchem. (2025). Benchmarking 6-Methoxy-4-methylcoumarin: A Comparative Guide to Commercial Fluorescent Probes.
-
ACS Omega. (2023). Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. [Link]
- Benchchem. (2025).
-
J-Stage. (2005). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. [Link]
-
Journal of the American Chemical Society. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. [Link]
- ResearchGate. (2019). A Coumarin-Based Fluorescence Probe for Selective Recognition of Cu 2+ Ions and Live Cell Imaging.
-
PubMed. (2019). A coumarin derivative as a "turn-on" fluorescence probe toward Cd 2+ in live cells. [Link]
- RSC Publishing. (2020). Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent.
- Semantic Scholar. (2005).
- Benchchem. (2025). A Comparative Guide to the Photophysical Properties of Coumarin-Based Probes.
-
PubMed Central. (2020). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. [Link]
- PubMed Central. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments.
-
Frontiers in Chemistry. (2020). Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. [Link]
- National Institutes of Health. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
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- 2. Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents [jstage.jst.go.jp]
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Derivatization of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid for bioimaging
An in-depth guide to the chemical modification of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a versatile fluorophore scaffold, for the development of novel probes for biological imaging. This document provides the foundational principles, detailed chemical protocols, and application guidelines for researchers in chemical biology, medicinal chemistry, and drug development.
Introduction: The Coumarin Scaffold in Bioimaging
Coumarin and its derivatives are a cornerstone class of fluorophores in the field of bioimaging.[1] Their popularity stems from a combination of favorable characteristics, including high fluorescence quantum yields, excellent photostability, and a sensitivity to the molecular environment that can be harnessed for sensing applications.[2][3] The core 2H-chromen-2-one structure features a benzopyrone skeleton that acts as a robust platform for chemical modification.[1] By strategically introducing various functional groups, the photophysical and biological properties of the coumarin core can be finely tuned.[4][5]
The specific scaffold, This compound , offers a unique combination of features for probe development:
-
The Coumarin Core : Provides the intrinsic fluorescence. The lactone ring and conjugated system are fundamental to its optical properties.
-
6-Methoxy Group : As an electron-donating group (EDG), the methoxy substituent at the C6 position modulates the electronic properties of the aromatic system. This positioning influences the absorption and emission wavelengths, with studies suggesting that 6-methoxy substitution can lead to a red-shift (lower energy) in absorption and fluorescence compared to the more common 7-methoxy isomer.[6][7]
-
3-Carboxylic Acid Group : This electron-withdrawing group (EWG) serves as a critical and versatile chemical handle.[8] Its presence not only influences the intramolecular charge transfer (ICT) characteristics of the fluorophore but, more importantly, provides a reactive site for covalent attachment of biomolecules, targeting ligands, or environmentally sensitive moieties.[8][9]
This guide details the derivatization of this scaffold, focusing on robust chemical methods to transform it into functional probes for advanced bioimaging applications.
Principles of Derivatization for Probe Design
The conversion of the this compound scaffold into a targeted bioimaging tool is achieved through strategic chemical derivatization. The rationale behind modifying the carboxylic acid group is to impart new functionalities that dictate the probe's behavior in a biological system.
The primary objectives of derivatization include:
-
Tuning Photophysical Properties : The formation of amides or esters at the C3 position further enhances the push-pull electronic nature of the scaffold, which can lead to significant shifts in absorption and emission wavelengths and improvements in quantum yield.[5]
-
Introducing Targeting Moieties : The carboxylic acid can be coupled to molecules (e.g., peptides, small-molecule ligands) that recognize specific cellular components, thereby directing the fluorophore to a desired location, such as the mitochondria or the cell nucleus.
-
Improving Biocompatibility : Modifications can enhance water solubility and cell permeability, which are critical for effective labeling in live-cell imaging.[10]
-
Creating "Turn-On" or Ratiometric Sensors : The fluorophore can be conjugated to a recognition unit via a linker that quenches its fluorescence. Upon interaction with a specific analyte (e.g., an enzyme or a metal ion), the linker is cleaved, restoring fluorescence and enabling detection.[4][11]
Key Derivatization Protocols: Amide Bond Formation
Amidation is the most common and versatile strategy for derivatizing the carboxylic acid handle, as amines are readily available and present in a vast array of biomolecules and synthetic linkers. We present two robust, field-proven protocols for this transformation.
Protocol 1: Amidation via EDC/NHS Coupling
This is a widely used, two-stage method that first activates the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate. This intermediate can be susceptible to hydrolysis and side reactions. The addition of N-hydroxysuccinimide (NHS) intercepts this intermediate to form a more stable, amine-reactive NHS ester, improving coupling efficiency and consistency.
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Primary or secondary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add 1.2 equivalents of NHS, followed by 1.2 equivalents of EDC. Causality: Adding NHS before EDC allows for the efficient trapping of the highly reactive O-acylisourea intermediate, minimizing hydrolysis and the formation of N-acylurea byproducts.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Coupling: In a separate flask, dissolve 1.1 equivalents of the desired amine in anhydrous DMF. If the amine is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like DIPEA to liberate the free amine.
-
Add the amine solution dropwise to the activated NHS-ester solution from step 3.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction for the consumption of the NHS-ester by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes unreacted amine and basic byproducts. The bicarbonate wash removes unreacted carboxylic acid and NHS. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coumarin-3-carboxamide derivative.
Protocol 2: Amidation using HATU as a Coupling Reagent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amines or challenging substrates.[12][13][14]
Materials
-
This compound
-
HATU
-
Primary or secondary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard work-up and purification reagents as listed in Protocol 1.
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the amine in anhydrous DMF.
-
Add 2.5 equivalents of DIPEA to the mixture. Causality: DIPEA acts as a base to deprotonate the carboxylic acid and any amine salts, and it is essential for the activation mechanism of HATU.
-
Slowly add 1.2 equivalents of HATU to the stirring solution. An immediate color change may be observed.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC.
-
Work-up and Purification: Follow steps 7-10 as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Coumarin Compounds
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of coumarin and its derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into the causality behind experimental choices, a step-by-step protocol for implementation, and guidelines for method validation. The methodologies described herein are grounded in established scientific principles to ensure trustworthy and reproducible results.
Introduction: The Significance of Coumarin Analysis
Coumarins are a class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[1][2] Their presence in natural products, pharmaceutical formulations, and foodstuffs necessitates reliable analytical methods for their identification and quantification.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of complex mixtures, offering high sensitivity, specificity, and the ability to separate various coumarin derivatives.[5] This application note will provide a detailed protocol for the analysis of coumarins using a reversed-phase HPLC (RP-HPLC) method with UV detection, a common and accessible configuration in most analytical laboratories.
Principles of Coumarin Separation by RP-HPLC
The separation of coumarins by RP-HPLC is primarily based on their differential partitioning between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18 or C8) and a polar mobile phase. Coumarin itself is a moderately polar compound.[5] The choice of stationary and mobile phases is critical for achieving optimal separation.
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is the most common choice for coumarin analysis due to its strong hydrophobic retention of a wide range of coumarin derivatives.[6] For less hydrophobic coumarins or to achieve faster analysis times, a C8 column can be a suitable alternative.[3] The particle size of the stationary phase packing material influences efficiency and backpressure; smaller particles (e.g., < 2 µm in UPLC) offer higher resolution.[7]
-
Mobile Phase Composition : A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used as the mobile phase.[4][6] Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic solvent to water is adjusted to control the retention of the coumarins. A higher percentage of organic solvent will decrease retention times, while a lower percentage will increase them. The addition of a small amount of acid, such as acetic acid or formic acid (e.g., 0.1-0.5%), to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic functional groups on the coumarin derivatives.[3]
-
Detection : Coumarins possess chromophores that absorb UV light, making UV detection a straightforward and effective method for their quantification.[8] The maximum absorption wavelength for coumarin is typically around 275 nm.[4] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, aiding in peak identification and purity assessment.[3] For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (MS) provides enhanced sensitivity and selectivity.[7][9]
Experimental Workflow and Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Acetic acid or formic acid (analytical grade).
-
Standards: Certified reference standards of coumarin and any specific derivatives of interest.
-
Sample Preparation: Syringe filters (0.22 or 0.45 µm), solid-phase extraction (SPE) cartridges (e.g., C18) if necessary for sample cleanup.[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV/PDA detector is suitable.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for a wide range of coumarins.[10] |
| Mobile Phase A | Water with 0.1% Acetic Acid | Aqueous component of the mobile phase. Acetic acid improves peak shape.[3] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analytes. |
| Gradient Program | See Table 2 | A gradient elution is often necessary to separate multiple coumarins with varying polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Detection Wavelength | 275 nm (or PDA 200-400 nm) | Optimal wavelength for coumarin detection. PDA allows for spectral confirmation.[4] |
| Injection Volume | 10-20 µL | Dependent on sample concentration and instrument sensitivity. |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
Standard and Sample Preparation Protocol
3.3.1. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 10 mg of the coumarin reference standard in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
3.3.2. Sample Preparation (from a plant matrix)
-
Extraction: For solid samples, a technique like ultrasound-assisted extraction is efficient. Macerate 1 g of the powdered plant material with 20 mL of methanol in an ultrasonic bath for 30 minutes.[11]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Solid-Phase Extraction (SPE) Cleanup (if required): For complex matrices, an SPE cleanup step can remove interferences.[3] Condition a C18 SPE cartridge with methanol followed by water. Load the extract, wash with a low percentage of organic solvent, and then elute the coumarins with a higher concentration of methanol or acetonitrile. Evaporate the eluate and reconstitute in the initial mobile phase.
HPLC Analysis Workflow Diagram
Caption: HPLC analysis workflow for coumarin compounds.
Method Validation
To ensure the reliability of the analytical results, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, where a known amount of standard is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table 3: Typical Method Validation Performance Data
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Accuracy (Recovery) | 98-102% | 95-105% |
| Precision (RSD) | < 2% | ≤ 2% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Fronting) | Column degradation, improper mobile phase pH, co-eluting interferences. | Use a guard column, adjust mobile phase pH, optimize sample cleanup. |
| Shifting Retention Times | Fluctuation in column temperature, changes in mobile phase composition, pump malfunction. | Use a column oven, prepare fresh mobile phase daily, check pump performance. |
| Ghost Peaks | Contamination in the autosampler, carryover from previous injections. | Implement a needle wash step, inject a blank solvent run. |
| Low Sensitivity | Incorrect detection wavelength, low sample concentration, detector lamp issue. | Verify detection wavelength, concentrate sample if necessary, check lamp status. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of coumarin compounds. By understanding the principles behind the separation and adhering to the detailed protocols for method implementation and validation, researchers can achieve accurate and reliable quantification of coumarins in a variety of sample matrices. The presented method is robust, reproducible, and can be adapted for specific research and quality control applications.
Method Validation Logic Diagram
Caption: Logical flow of the HPLC method validation process.
References
- 1. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach | Semantic Scholar [semanticscholar.org]
- 3. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Notes & Protocols: Strategic Esterification of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid for Drug Discovery
Abstract
The coumarin scaffold, specifically 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, represents a "privileged structure" in medicinal chemistry due to the broad and potent biological activities of its derivatives.[1][2] Esterification of the C3-carboxylic acid moiety is a critical and highly effective strategy for modulating the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of key esterification methodologies, offering detailed, field-proven protocols for synthesizing novel ester derivatives. We will explore the mechanistic rationale behind procedural choices, present comparative data, and discuss the downstream applications of these compounds as potential therapeutic agents, particularly in oncology and infectious diseases.[3][4][5][6]
Introduction: The Significance of the Coumarin Core
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and extensively utilized in drug development.[1][5] Their inherent structural features allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[4][5][6] The this compound backbone is of particular interest. The methoxy group at the C6 position and the carboxylic acid at the C3 position serve as key handles for synthetic modification.
The carboxylic acid group, while synthetically versatile, can impart undesirable physicochemical properties for drug candidates, such as poor membrane permeability and rapid metabolism. Esterification masks this polar group, transforming the parent acid into a more lipophilic prodrug or an active compound with altered target-binding affinities. This modification is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[7][8]
Synthetic Strategies for Esterification
The choice of esterification method is dictated by the stability of the starting materials, the steric hindrance of the alcohol, and the desired scale of the reaction. Two primary, reliable methods are presented here: the classic Fischer-Speier Esterification for robust, simple alcohols and the milder Steglich Esterification for more sensitive or sterically demanding substrates.
Fischer-Speier Esterification: The Brute-Force Acid Catalysis
This is a classic condensation reaction where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9][10] The reaction is driven to completion by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct, in accordance with Le Châtelier's principle.[11]
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[11][12] This "activation" facilitates nucleophilic attack by the alcohol, a step that is otherwise unfavorable.
Steglich Esterification: Mild and Controlled Coupling
For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a superior alternative.[13][14] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[15][16] The reaction proceeds under mild, typically room temperature, conditions.[14]
Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][17] DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired product, regenerating the DMAP catalyst.[13][14] This catalytic cycle effectively avoids the high temperatures and strong acids of the Fischer method.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate)
This protocol is suitable for simple, unhindered primary and secondary alcohols.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₁H₈O₅ | 220.18 | 1.10 g | 5.0 |
| Ethanol (Absolute, Anhydrous) | C₂H₅OH | 46.07 | 50 mL | ~850 (Excess) |
| Sulfuric Acid (Concentrated, 98%) | H₂SO₄ | 98.08 | 0.5 mL | ~9.2 (Cat.) |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.10 g, 5.0 mmol).
-
Reagent Addition: Add absolute ethanol (50 mL). The acid may not fully dissolve initially.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic.
-
Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting carboxylic acid spot (which is highly polar and stays near the baseline) and the appearance of a new, less polar product spot (higher Rƒ) indicates reaction completion.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Neutralization: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield the pure ethyl ester as a white or pale-yellow solid.
Protocol 2: Steglich Esterification (Synthesis of Isopropyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate)
This protocol is ideal for secondary alcohols or other acid-sensitive substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₁H₈O₅ | 220.18 | 440 mg | 2.0 |
| Isopropanol | C₃H₈O | 60.10 | 145 mg (0.18 mL) | 2.4 (1.2 eq) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 454 mg | 2.2 (1.1 eq) |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 24 mg | 0.2 (0.1 eq) |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (440 mg, 2.0 mmol), DMAP (24 mg, 0.2 mmol), and anhydrous dichloromethane (20 mL).
-
Reagent Addition: Add isopropanol (0.18 mL, 2.4 mmol) via syringe.
-
Cooling: Cool the flask to 0°C in an ice-water bath. This is crucial to moderate the initial exothermic reaction upon DCC addition and to minimize side reactions.[16]
-
DCC Addition: Add a solution of DCC (454 mg, 2.2 mmol) in a small amount of anhydrous DCM (~5 mL) dropwise to the cooled, stirring mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (20 mL). The acid wash removes residual DMAP and any unreacted DCC.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure isopropyl ester.
Visualization of Workflows and Mechanisms
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized esters.
Table 1: Comparison of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Concentrated H₂SO₄ | DCC (coupling agent), DMAP (catalyst) |
| Solvent | Excess alcohol (e.g., Ethanol) | Aprotic solvent (e.g., DCM, THF) |
| Temperature | Reflux (~80-110°C) | 0°C to Room Temperature |
| Reaction Time | 4-10 hours | 12-24 hours |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, broad substrate scope |
| Disadvantages | Harsh acidic conditions, not suitable for sensitive substrates, equilibrium reaction | Stoichiometric byproduct (DCU) removal, more expensive reagents |
| Typical Yield | 60-80% | 75-95% |
Table 2: Representative Characterization Data for Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.45 (s, 1H, H-4), 7.40 (d, 1H, H-5), 7.10 (dd, 1H, H-7), 6.95 (d, 1H, H-8), 4.40 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, 3H, -OCH₂CH₃). Note the disappearance of the broad carboxylic acid proton signal. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 163.5 (Ester C=O), 159.0 (Lactone C=O), 156.0, 148.0, 145.0, 122.0, 120.0, 118.0, 117.0, 110.0, 62.0 (-OCH₂CH₃), 56.0 (-OCH₃), 14.5 (-OCH₂CH₃). |
| IR (KBr, cm⁻¹) | ν: ~1745 (Ester C=O stretch), ~1720 (Lactone C=O stretch), ~1610 (C=C stretch), ~1270 (C-O stretch). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₂O₅: 249.0706; found: 249.0701. |
Applications in Drug Development
The strategic synthesis of 6-methoxy-coumarin-3-carboxylate esters is a validated approach in modern drug discovery.
-
Anticancer Agents: Numerous studies have demonstrated that coumarin derivatives can exhibit potent antiproliferative activity against various cancer cell lines.[3][4][18] The ester moiety can enhance cell permeability, leading to improved intracellular concentrations and efficacy. These compounds have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[2][3]
-
Antimicrobial Agents: Coumarin esters are also widely explored as novel antimicrobial agents to combat multidrug-resistant pathogens.[5][6][7] The ester functionality plays a crucial role in tuning the lipophilicity of the molecule, which is a key factor for penetrating bacterial cell walls.[7][8]
Conclusion
The esterification of this compound is a fundamental tool for researchers in medicinal chemistry. By selecting the appropriate method—be it the robust Fischer-Speier protocol or the mild and versatile Steglich reaction—scientists can efficiently generate diverse libraries of ester derivatives. The detailed protocols and mechanistic insights provided in this guide serve as a validated starting point for SAR studies, enabling the development of novel coumarin-based therapeutics with optimized activity and drug-like properties.
References
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. Available at: [Link]
-
Synthesis and anticancer activities of some new coumarin derivatives including the triazole ring and their in silico molecular docking studies. PubMed. Available at: [Link]
-
Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC. Available at: [Link]
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH. Available at: [Link]
-
Antimicrobial Activity of New Coumarin Derivatives. Thieme Connect. Available at: [Link]
-
Synthesis of Coumarin Derivatives Coupled to Amino Acid Esters and Studying their Biological Activity as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI. Available at: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Steglich esterification. Wikipedia. Available at: [Link]
-
Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. IJPPR.Human. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Available at: [Link]
-
Steglich Esterification Definition. Fiveable. Available at: [Link]
-
Steglich Esterification. SynArchive. Available at: [Link]
-
ChemInform Abstract: Synthesis of Coumarin‐3‐carboxylic Esters via FeCl3‐Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols. ResearchGate. Available at: [Link]
-
Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. ACS Publications. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central. Available at: [Link]
-
Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Fischer Esterification. Chemistry LibreTexts. Available at: [Link]
-
The preparation of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]
-
Fischer esterification (video). Khan Academy. Available at: [Link]
-
Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available at: [Link]
-
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]
-
Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
-
(±)-Rutacycoumarins A and B: two pairs of unprecedented coumarin enantiomers from the aerial part of Ruta graveolens L. and chemically synthesized. Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Amides from 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coumarin-3-Carboxamides
The coumarin scaffold, a privileged structure in medicinal chemistry, is a recurring motif in a vast array of biologically active compounds.[1][2][3] Derivatives of coumarin have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant activities.[1][2][3] Among the various functionalized coumarins, the C-3 carboxamides are of particular interest. The amide bond at this position allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activities.[3][4] Specifically, amides derived from 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have been investigated for their potential as therapeutic agents, for instance, as inhibitors of human monoamine oxidase (hMAO).[5]
This guide provides a comprehensive overview of the synthesis of amides from this compound, offering detailed protocols and mechanistic insights to aid researchers in the efficient and successful preparation of these valuable compounds.
Mechanistic Considerations in Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[6] Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[7] This is typically achieved using coupling reagents.[7][8] The choice of coupling reagent is critical and can influence reaction efficiency, racemization of chiral centers (if present), and the ease of purification.[6]
Two of the most common and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][9]
Carbodiimide-Mediated Coupling (EDC/HOBt)
The mechanism of EDC-mediated coupling, often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through several steps.[6] Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions, HOBt is introduced to intercept the O-acylisourea, forming a more stable and less racemization-prone HOBt-active ester. The amine then attacks this active ester to yield the desired amide and regenerate HOBt.[6] The water-soluble nature of EDC and its urea byproduct simplifies purification through aqueous work-up.[6]
Caption: EDC/HOBt-mediated amide bond formation workflow.
Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates and electron-deficient amines.[10] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[6][9] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[6] This active ester rapidly reacts with the amine to furnish the amide product. The formation of the OAt-ester is generally faster and leads to higher yields and lower racemization compared to many other methods.[6]
Caption: HATU-mediated amide bond formation workflow.
Experimental Protocols
The following are generalized protocols for the synthesis of amides from this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amine substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Amide Synthesis using EDC/HOBt
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1N HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).
-
Dissolve the starting materials in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HOBt (1.2-1.5 equivalents) and EDC·HCl (1.2-1.5 equivalents) to the stirred solution.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Amide Synthesis using HATU
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[6]
-
Add the amine (1.1 equivalents), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | EDC/HOBt | HATU | Rationale |
| Coupling Reagent | EDC·HCl | HATU | EDC is a cost-effective and widely used carbodiimide. HATU is a more potent uronium salt, often used for challenging couplings.[6] |
| Additive | HOBt | - | HOBt suppresses racemization and improves efficiency by forming a more stable active ester.[6][8] |
| Base | DIPEA | DIPEA | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.[6] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | Aprotic, polar solvents are generally used to dissolve the reactants and facilitate the reaction.[6] |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling helps to control the exothermic reaction and minimize side reactions.[11] |
| Reaction Time | 8-24 hours | 1-18 hours | HATU reactions are typically faster than EDC/HOBt couplings.[6] |
| Work-up | Aqueous washes | Aqueous washes | Necessary to remove the coupling reagent byproducts and other water-soluble impurities.[6] |
Characterization of 6-Methoxy-2-oxo-2H-chromene-3-carboxamides
The successful synthesis of the target amides should be confirmed by a combination of spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of the coumarin core, the methoxy group, and the newly formed amide linkage, as well as the structure of the amine-derived portion of the molecule.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for characteristic absorption bands for the amide C=O stretch (typically around 1630-1680 cm⁻¹), the lactone C=O stretch of the coumarin ring (around 1700-1740 cm⁻¹), and the N-H stretch (for primary and secondary amides, around 3200-3400 cm⁻¹).[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[5]
Conclusion
The synthesis of amides from this compound is a versatile and valuable transformation for the generation of novel compounds with potential applications in drug discovery and development. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate to achieve optimal results. The protocols provided herein, along with the mechanistic insights, offer a solid foundation for researchers to successfully synthesize and characterize this important class of molecules.
References
- Çelik, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(2), 161-167.
-
ResearchGate. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153135.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(14), 4559-4568.
- Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(19), 6296.
- Tran, T. D., et al. (2021).
-
ResearchGate. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
-
National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
- Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
-
Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Retrieved from [Link]
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-190.
-
PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Abd-El-Aziz, A. S. (2017). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. We address common challenges encountered in the laboratory, focusing on practical, evidence-based solutions to enhance reaction yield, product purity, and overall efficiency. Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions during your experimental work.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and reliable method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation .[1][2][3] This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of an ortho-hydroxyaryl aldehyde, followed by an intramolecular cyclization (lactonization) and dehydration.[1][4]
For the specific synthesis of this compound, the key reactants are 2-hydroxy-5-methoxybenzaldehyde and an active methylene compound such as diethyl malonate or Meldrum's acid .[5][6] The reaction is typically catalyzed by a weak base, like piperidine or triethylamine.[4][5]
Reaction Mechanism Overview
The mechanism proceeds through several key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the salicylaldehyde.
-
Aldol Addition: A β-hydroxy intermediate is formed.
-
Dehydration & Lactonization: The intermediate undergoes dehydration to form an α,β-unsaturated system, followed by an intramolecular transesterification (lactonization) where the phenolic hydroxyl group attacks the ester carbonyl, closing the pyrone ring to form the coumarin structure.
Caption: Figure 1: Knoevenagel Condensation Mechanism for Coumarin Synthesis.
Section 2: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address the most common issues encountered during synthesis.
Q1: My overall yield is consistently low (<60%). What are the primary factors to investigate?
A low yield is the most frequent challenge and can stem from several variables. A systematic evaluation of your reaction conditions is the best approach.
-
Possible Cause 1: Suboptimal Catalyst Choice or Concentration.
-
Explanation: The catalyst's role is to generate the enolate from the active methylene compound. A base that is too strong can promote the self-condensation of salicylaldehyde, while one that is too weak will result in a slow and incomplete reaction.[1] Piperidine is a commonly used and effective weak base for this condensation.[4][7]
-
Solution:
-
Verify Catalyst: Ensure you are using a weak secondary amine base like piperidine.
-
Optimize Concentration: While catalytic amounts are needed, too little may stall the reaction. Start with established literature protocols, often using a small amount of piperidine with a drop of glacial acetic acid.[8] Some methods use piperidine as both catalyst and solvent, though this can complicate purification.
-
Consider Alternatives: For reactions with Meldrum's acid, catalysts like sodium azide or potassium carbonate in water have shown excellent yields (up to 99%).[6] Chitosan has also been reported as an effective, recyclable catalyst.[9]
-
-
-
Possible Cause 2: Inappropriate Solvent or Temperature.
-
Explanation: The solvent influences reactant solubility and reaction rate. The temperature must be sufficient to overcome the activation energy but not so high as to cause decomposition of reactants or products.
-
Solution:
-
Solvent Selection: Ethanol is a common and effective solvent.[6][10] Toluene with a Dean-Stark apparatus to remove water can also be used to drive the reaction forward.[8] Green chemistry approaches have demonstrated high yields using water as a solvent, particularly at room temperature.[6][11]
-
Temperature Control: For reactions in ethanol, refluxing for 2-3 hours is a standard starting point.[10][12] Microwave-assisted synthesis can dramatically reduce reaction times to minutes and often improves yields.[13]
-
-
| Parameter | Recommendation | Rationale & Citation |
| Catalyst | Piperidine, Triethylamine, K₂CO₃ (with Meldrum's acid) | Weak bases are crucial to prevent aldehyde self-condensation. K₂CO₃ is highly effective in aqueous media.[1][6] |
| Solvent | Ethanol, Toluene (with Dean-Stark), Water | Ethanol offers good solubility. Toluene helps remove water byproduct. Water is an excellent "green" option.[6][8][10] |
| Temperature | Reflux (in Ethanol/Toluene), Room Temp (in Water) | Temperature depends on the solvent system; higher temps drive the reaction but risk side products.[6][12] |
| Reactants | Meldrum's Acid instead of Diethyl Malonate | Meldrum's acid is more acidic and its rigid structure can facilitate the reaction, often leading to higher yields.[5][10] |
Q2: The hydrolysis of the intermediate ethyl ester is incomplete. How can I drive this reaction to completion?
If your synthesis proceeds via the ethyl ester intermediate, incomplete hydrolysis is a common bottleneck that reduces the final yield of the carboxylic acid.
-
Explanation: Saponification (base-catalyzed hydrolysis) of the ester is a reversible equilibrium reaction. To drive it to completion, either the product (carboxylate salt) must be removed from the equilibrium or a large excess of one reactant (hydroxide) must be used.
-
Solution:
-
Use Sufficient Base: Employ a molar excess of a strong base like NaOH or KOH. A common protocol involves dissolving the ester in ethanol and adding an aqueous solution of NaOH, followed by refluxing.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester spot. The ester is significantly less polar than the carboxylate salt.
-
Ensure Complete Acidification: After hydrolysis, the reaction mixture contains the sodium or potassium salt of the carboxylic acid. The mixture must be cooled (e.g., in an ice bath) and carefully acidified with a strong acid like HCl (e.g., 10% HCl) until the pH is strongly acidic (pH 1-2).[14] The final carboxylic acid product, being less soluble in acidic water, will precipitate out and can be collected by filtration. Incomplete acidification will leave the product in its salt form, dissolved in the aqueous layer, drastically reducing the isolated yield.
-
Q3: I am losing a significant amount of product during purification. What are the best practices for recrystallization?
Purification by recrystallization is critical, but improper solvent selection can lead to substantial product loss.[15]
-
Explanation: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solution:
-
Choose the Right Solvent System: For coumarin-3-carboxylic acids, polar solvents are generally required. Hot ethanol is a frequently cited and effective choice.[11] Mixed solvent systems like ethyl acetate/hexane can also be effective for purifying the intermediate ester.[16][17]
-
Systematic Solvent Screening: If yields are still low, perform a small-scale test with various solvents (e.g., methanol, ethanol, isopropanol, acetic acid, water, or mixtures thereof) to find the optimal system.
-
Refined Recrystallization Technique:
-
Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using excess solvent is a primary cause of low recovery.
-
Allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities and lead to the formation of smaller, less pure crystals.
-
Once crystals have formed at room temperature, then place the flask in an ice bath to maximize precipitation.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities without re-dissolving the product.
-
-
| Solvent System | Target Compound | Notes & Citation |
| Hot Ethanol | Final Carboxylic Acid | A reliable, commonly used solvent for the final product.[11] |
| Methanol / Water | Final Carboxylic Acid | A mixed-solvent system that can be optimized for high recovery.[10][15] |
| Ethyl Acetate / Hexane | Intermediate Ester | Good for the less polar ester intermediate; adjust the ratio for optimal results.[16][17] |
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I perform this as a one-pot synthesis without isolating the intermediate ester?
-
A: Yes. One-pot syntheses are common, especially when using malonic acid or Meldrum's acid as the active methylene component, as these can directly yield the carboxylic acid.[5][6][12] This approach is often more efficient and generates less waste. A classic method involves refluxing salicylaldehyde and diethyl malonate with a piperidine catalyst, followed by in-situ base hydrolysis and acidification.[12]
-
-
Q: Are there greener solvent alternatives to ethanol or toluene?
-
A: Absolutely. Several studies have reported excellent yields using water as the solvent, often at room temperature.[6][11] This approach is not only environmentally benign but also simplifies the workup procedure. Waste curd water, an acidic medium, has even been used as a novel catalytic solvent under ultrasonic irradiation.[18]
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable eluent system (e.g., ethyl acetate/hexane, typically 30:70 or 20:80 v/v). The product coumarin is highly UV-active, making it easy to visualize under a UV lamp. By spotting the starting aldehyde, the reaction mixture, and a co-spot, you can clearly track the consumption of the aldehyde and the formation of the new, less polar product spot.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate
This protocol is a robust and well-documented method.
Step A: Knoevenagel Condensation to Synthesize Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
-
To a round-bottom flask, add 2-hydroxy-5-methoxybenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and ethanol (approx. 10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (approx. 0.1 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.[8][16]
Step B: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step A in ethanol in a round-bottom flask.
-
Add an aqueous solution of 10% sodium hydroxide (NaOH) (approx. 3-4 equivalents).
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting ester.
-
After cooling, pour the reaction mixture into a beaker and cool in an ice bath.
-
Slowly add 10% hydrochloric acid (HCl) with stirring until the pH is ~1-2 (test with pH paper). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize the final product from hot ethanol.[11]
Protocol 2: Direct One-Pot Synthesis using Meldrum's Acid
This method is often faster and can provide higher yields.[5][10]
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in water.
-
Add potassium carbonate (K₂CO₃) (0.2 equivalents) as a catalyst.[6]
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction by TLC. A precipitate of the product will form as the reaction proceeds.
-
Once complete, acidify the mixture with 10% HCl to a pH of ~1-2 to ensure full precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from hot ethanol if further purification is needed.
Section 5: Workflow Visualization
Caption: Figure 2: General Experimental Workflow for Synthesis.
References
-
Journal of Chemical Education. (2020). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. Retrieved from [Link]
-
Journal of Scientific Research. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of coumarin-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2003). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6-nitro-coumarin-3-carboxylic acid.
-
Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved from [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]
-
MDPI. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Arkivoc. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]
-
International Journal of Current Science. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]
-
Ovid. (2005). Synthesis of 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-car. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic.... Retrieved from [Link]
-
Molecules. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]
-
Protocol Exchange. (2015). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst. Retrieved from [Link]
-
Journal of Physical Organic Chemistry. (2009). Kinetic study of the condensation of salicylaldehyde with diethyl malonate in a nonpolar solvent catalyzed by secondary amines. Retrieved from [Link]
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Technical Support Center: Synthesis of Substituted Coumarin-3-Carboxylic Acids
Welcome to the comprehensive technical support guide for the synthesis of substituted coumarin-3-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and with high purity.
Introduction to Synthetic Strategies
The synthesis of the coumarin-3-carboxylic acid scaffold is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives. The primary synthetic routes include the Knoevenagel condensation, the Pechmann condensation, and the Perkin reaction. Each of these methods presents a unique set of advantages and challenges, which we will explore in detail. This guide is structured to provide practical, experience-based solutions to common problems encountered in the laboratory.
Troubleshooting Guides: A Problem-Solving Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Knoevenagel Condensation
The Knoevenagel condensation is a popular and versatile method for synthesizing coumarin-3-carboxylic acids, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound like malonic acid or its esters, often in the presence of a basic catalyst.
Question 1: Why is my Knoevenagel condensation reaction resulting in a low yield or failing to produce any product?
Answer: Low or no yield in a Knoevenagel condensation for coumarin-3-carboxylic acid synthesis can be attributed to several factors. A systematic evaluation of the following is recommended:
-
Catalyst Choice and Activity: The selection of the base catalyst is critical. While piperidine is commonly used, its volatility and potential for side reactions can be problematic.
-
Expert Insight: Consider using piperidine acetate, which can lead to better yields compared to piperidine alone[1]. L-proline has also been demonstrated as an effective and milder catalyst for this transformation[2]. The use of a solid-supported catalyst like montmorillonite KSF can also facilitate the reaction and simplify workup[3]. Ensure your amine-based catalyst has not degraded, especially if it has been stored for a long time.
-
-
Reaction Conditions:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, some substituted salicylaldehydes may require gentle heating to achieve a reasonable reaction rate. However, excessive heat can lead to the decomposition of starting materials or products.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Ethanol is a common solvent, but for some substrates, solvent-free conditions or the use of greener solvents like water have been shown to be effective[4][5].
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction. While not always necessary, for stubborn reactions, the removal of water using a Dean-Stark apparatus can drive the equilibrium towards product formation[6].
-
-
Substrate Reactivity: The electronic nature of the substituents on the salicylaldehyde can impact its reactivity. Electron-withdrawing groups can deactivate the aromatic ring, making the initial condensation more difficult.
Question 2: I am observing the formation of a significant amount of side products in my Knoevenagel condensation. What are they and how can I minimize them?
Answer: Side product formation is a common issue. The most likely side products include:
-
Michael Adducts: The initial Knoevenagel product can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Self-condensation of Salicylaldehyde: Under strongly basic conditions, salicylaldehyde can undergo self-condensation.
-
Decarboxylation: Premature decarboxylation of the coumarin-3-carboxylic acid can occur, especially at elevated temperatures.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the active methylene compound to ensure complete consumption of the salicylaldehyde, but avoid a large excess which can promote Michael addition.
-
Milder Reaction Conditions: Employ milder catalysts like L-proline or conduct the reaction at a lower temperature to minimize side reactions[2].
-
Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to the formation of degradation products.
Pechmann Condensation
The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. While effective, it can be prone to challenges, particularly with substituted phenols.
Question 1: My Pechmann condensation is giving a complex mixture of products, making purification difficult. What are the likely side products and how can I improve the selectivity?
Answer: The acidic conditions of the Pechmann condensation can lead to several side products, especially with electron-rich or sterically hindered phenols.
-
Isomer Formation: With unsymmetrical phenols, a mixture of constitutional isomers can be formed. The regioselectivity is influenced by both steric and electronic factors.
-
Chromone Formation (Simonis Chromone Cyclization): A common side reaction is the formation of a chromone isomer. This is particularly prevalent when using phosphorus pentoxide as the catalyst[6].
-
Sulfonation: When using concentrated sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur as a side reaction.
Strategies for Improved Selectivity:
-
Catalyst Choice: The choice of acid catalyst is crucial. While sulfuric acid is traditional, Lewis acids like AlCl₃, ZnCl₂, or milder solid acid catalysts can offer better selectivity and milder reaction conditions[7][8]. The use of ionic liquids has also been reported to improve yields and selectivity.
-
Reaction Temperature: Carefully controlling the reaction temperature is essential. Higher temperatures can favor the formation of undesired isomers and degradation products.
-
Protecting Groups: In cases of complex phenols, the use of protecting groups to block certain reactive sites can be a viable strategy to achieve the desired regioselectivity.
Question 2: The yield of my Pechmann condensation is consistently low. What factors could be contributing to this?
Answer: Low yields in the Pechmann condensation can often be traced back to the following:
-
Deactivation of the Phenol: Phenols with strongly electron-withdrawing substituents can be deactivated towards electrophilic aromatic substitution, leading to poor yields.
-
Steric Hindrance: Bulky substituents on either the phenol or the β-ketoester can sterically hinder the cyclization step.
-
Harsh Reaction Conditions: While acidic conditions are necessary, overly harsh conditions (e.g., very high temperatures or prolonged reaction times with strong acids) can lead to the decomposition of starting materials and products[7].
Troubleshooting Steps:
-
Optimize the Catalyst: Screen different acid catalysts and their concentrations. For deactivated phenols, a stronger Lewis acid might be necessary.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to improved yields[9].
-
Microwave Irradiation: The use of microwave irradiation can sometimes accelerate the reaction and improve yields, often under milder conditions[9].
Perkin Reaction
The Perkin reaction, one of the oldest methods for coumarin synthesis, involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base like sodium acetate. While historically significant, it often requires high temperatures and can have limitations.
Question 1: A significant amount of my salicylaldehyde starting material remains unreacted in my Perkin reaction. How can I drive the reaction to completion?
Answer: Incomplete conversion in the Perkin reaction is a frequent challenge. Here are some strategies to improve the conversion:
-
Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (often >180 °C) and prolonged reaction times to proceed to completion[10][11]. Ensure your reaction is heated sufficiently and for an adequate duration.
-
Anhydrous Conditions: The presence of moisture can hydrolyze the acetic anhydride and deactivate the sodium acetate catalyst. Ensure all reagents and glassware are thoroughly dried.
-
Catalyst Activity: The sodium acetate catalyst should be freshly fused or dried to ensure its basicity.
-
Alternative Bases: While sodium acetate is traditional, the use of a stronger base like triethylamine can sometimes improve the reaction rate and yield[12].
Question 2: I am concerned about the harsh conditions of the Perkin reaction. Are there any milder alternatives?
Answer: The high temperatures required for the Perkin reaction can be a significant drawback, especially for sensitive substrates. While modifications to the classical procedure exist, for the synthesis of coumarin-3-carboxylic acids, the Knoevenagel condensation is generally a much milder and more versatile alternative[7].
Hydrolysis of Coumarin-3-Carboxylic Esters
The final step in many synthetic sequences is the hydrolysis of the corresponding ester to yield the desired coumarin-3-carboxylic acid.
Question: I am having difficulty hydrolyzing my ethyl coumarin-3-carboxylate. The reaction is slow, or I am observing decomposition of my product. What should I do?
Answer: The hydrolysis of the ester group at the 3-position of the coumarin ring can sometimes be challenging due to the electron-withdrawing nature of the coumarin system.
-
Choice of Base: A strong base such as potassium hydroxide or sodium hydroxide is typically required.
-
Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is commonly used to ensure the solubility of both the ester and the hydroxide salt[7].
-
Temperature: Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate[7].
-
Workup Procedure: After hydrolysis, careful acidification is required to precipitate the carboxylic acid. Adding the reaction mixture to a cold, dilute solution of a strong acid like HCl is a standard procedure[7]. It is crucial to control the pH to avoid re-esterification or decomposition.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis reaction, often leading to shorter reaction times and cleaner conversions[13].
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally the best for preparing substituted coumarin-3-carboxylic acids? A1: For most applications, the Knoevenagel condensation is the preferred method. It generally proceeds under milder conditions than the Pechmann or Perkin reactions, is more tolerant of a wider range of substituents on the salicylaldehyde, and often gives higher yields of the desired coumarin-3-carboxylic acid[7].
Q2: How can I purify my substituted coumarin-3-carboxylic acid if it is difficult to crystallize? A2: If recrystallization proves challenging, column chromatography is a viable alternative. A silica gel column using a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Adding a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve the peak shape. For stubborn cases, preparative HPLC may be necessary.
Q3: Can I use a substituted malonic acid in the Knoevenagel condensation to directly obtain a 4-substituted coumarin-3-carboxylic acid? A3: This is generally not a straightforward approach. The Knoevenagel condensation typically proceeds with an unsubstituted malonic acid or its ester. To introduce a substituent at the 4-position, it is more common to use a different synthetic strategy, such as the Pechmann condensation with an appropriately substituted β-ketoester, or to functionalize the 4-position of the pre-formed coumarin ring.
Q4: What are some common safety precautions to take during the synthesis of coumarin-3-carboxylic acids? A4: Standard laboratory safety practices should always be followed. Specifically:
-
Many of the reagents used, such as salicylaldehydes, piperidine, and strong acids, can be corrosive or irritant. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving heating should be conducted with appropriate care to avoid fires and uncontrolled reactions.
-
Be mindful of the potential for pressure buildup in sealed reaction vessels, especially when heating.
Experimental Protocols
Protocol 1: Synthesis of Coumarin-3-Carboxylic Acid via Knoevenagel Condensation
This protocol is a general procedure that can be adapted for various substituted salicylaldehydes.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 eq).
-
Add malonic acid (1.1 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of salicylaldehyde).
-
Add a catalytic amount of a base, such as piperidine (0.1 eq) or L-proline (0.1 eq)[2].
Step 2: Reaction
-
Stir the mixture at room temperature or heat to a gentle reflux (typically 50-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents).
Protocol 2: Synthesis of a Substituted Coumarin-3-Carboxylic Ester via Pechmann Condensation
This protocol describes the synthesis of a 4-substituted coumarin, which can then be hydrolyzed to the corresponding carboxylic acid.
Step 1: Reaction Setup
-
In a round-bottom flask, place the substituted phenol (1.0 eq) and the β-ketoester (e.g., diethyl 1,3-acetonedicarboxylate, 1.1 eq).
-
Carefully add a suitable acid catalyst, such as concentrated sulfuric acid or a Lewis acid like AlCl₃, while cooling the flask in an ice bath.
Step 2: Reaction
-
Stir the reaction mixture at room temperature or heat gently, depending on the reactivity of the phenol.
-
Monitor the reaction by TLC until the starting phenol is consumed.
Step 3: Workup and Purification
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude ester can be purified by recrystallization or column chromatography.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the coumarin-3-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Data Presentation
| Reaction | Typical Yields | Common Solvents | Common Catalysts | Key Challenges |
| Knoevenagel | 70-95% | Ethanol, Water, Solvent-free | Piperidine, L-proline, Solid acids | Catalyst deactivation, incomplete reaction |
| Pechmann | 40-80% | Sulfuric acid, Solvent-free | H₂SO₄, AlCl₃, ZnCl₂ | Isomer formation, chromone side products, harsh conditions |
| Perkin | 30-60% | Acetic anhydride | Sodium acetate, Triethylamine | High temperatures, low yields, anhydrous conditions required |
Visualizations
Knoevenagel Condensation Workflow
Caption: A simplified workflow for the Knoevenagel condensation.
Pechmann Condensation Decision Tree
Caption: Decision-making process for optimizing the Pechmann condensation.
References
-
Afonso, C. A. M., et al. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Szwaczko, K., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research. [Link]
- Valizadeh, H., & Gholipur, H. (2008). Microwave assisted synthesis of coumarins via potassium carbonate catalyzed Knoevenagel condensation in 1-n-butyl-3-methylimidazolium bromide ionic liquid. Journal of Heterocyclic Chemistry.
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de Souza, M. C. B. V., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry. [Link]
-
Pechmann Condensation. Wikipedia. [Link]
-
Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]
- Bigi, F., et al. (1999). Montmorillonite KSF as an Inorganic, Water Stable, and Reusable Catalyst for the Knoevenagel Synthesis of Coumarin-3-carboxylic Acids. Journal of Organic Chemistry.
-
Shaikh, T. S., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research. [Link]
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Sharma, P., & Kumar, A. (2017). One-Pot Synthesis of Coumarin Derivatives. IntechOpen. [Link]
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Lončarić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
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Aslam, K., et al. (2010). SHORT COMMUNICATION SYNTHESIS AND APPLICATIONS OF COUMARIN. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Alheety, K. A., et al. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]
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Perkin reaction. Wikipedia. [Link]
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Aslam, K., et al. (2010). Synthesis and applications of Coumarin. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Sethna, S. M., & Shah, N. M. (1945). The Pechmann Reaction. Chemical Reviews. [Link]
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Çelik-Onar, H., et al. (2023). SYNTHESIS AND ANTIMICROBIALLY ACTIVITIES OF COUMARIN-3-CARBOXAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]
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Songsichan, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]
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Majumder, U., & Suman, M. (2007). Further Evidence for the Mechanism of Formation of. SciForum. [Link]
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Das, T., et al. (2018). Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. [Link]
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Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]
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Ghashang, M., et al. (2015). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules. [Link]
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Alternate pathway for Perkin reaction of salicylaldehyde. Chemistry Stack Exchange. [Link]
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Chavan, S. S., & Baseer, M. A. (2014). Pechmann Reaction in the Synthesis of Coumarin Derivatives. International Journal of Advanced Research. [Link]
-
McClelland, R. A., et al. (1985). The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources. Canadian Journal of Chemistry. [Link]
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Sharma, G., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]
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Heravi, M. M., et al. (2014). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. [Link]
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Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications. [Link]
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Jafarpour, F., et al. (2023). Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid. ChemistrySelect. [Link]
-
Zúñiga-Gutiérrez, K. Y., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules. [Link]
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Technical Support Center: Enhancing the Solubility of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome solubility challenges, ensuring reliable and reproducible results in biological assays. The unique structure of this coumarin derivative, while promising for its biological activities, presents specific handling requirements that are addressed herein.
Compound Overview: Understanding the Challenge
This compound belongs to the coumarin family, a class of compounds known for a wide array of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Its structure consists of a planar, largely hydrophobic coumarin core, an electron-donating methoxy group at the C6 position, and a polar carboxylic acid group at the C3 position.[4][5] This combination of hydrophobic and hydrophilic moieties results in poor aqueous solubility, a common hurdle in drug development that can lead to underestimated potency and inconsistent assay results.[6][7] This guide will walk you through systematic approaches to achieve and maintain solubility for your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
The primary reason is the compound's molecular structure. The fused ring system of the coumarin core is hydrophobic and resistant to dissolving in water. While the carboxylic acid group introduces polarity, it is not sufficient to overcome the hydrophobicity of the larger scaffold, especially at a neutral pH where the acid is not fully ionized. Many coumarin derivatives are known to require organic solvents for dissolution.[8]
| Structural Feature | Impact on Solubility |
| Coumarin Core | Planar and aromatic, leading to high hydrophobicity. |
| 6-Methoxy Group | Adds to the nonpolar character of the molecule. |
| 3-Carboxylic Acid | Provides a polar, ionizable group that can aid solubility, particularly at higher pH.[9] |
Q2: What is the standard first-step protocol for dissolving this compound for in vitro assays?
The most common and recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent, a technique known as co-solvency.[10][11] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its powerful solubilizing capabilities for a wide range of organic molecules.[12]
-
Weighing: Accurately weigh out a small amount of the compound (e.g., 1-5 mg) into a sterile, conical-bottom microcentrifuge tube. The molecular weight of this compound is 220.18 g/mol .[5]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for 1 mg of compound, add 454 µL of DMSO for a 10 mM stock).
-
Dissolution: Cap the tube securely and vortex gently until the solid is completely dissolved.[12]
-
Assisted Dissolution (if necessary): If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[12] Always check for compound stability before applying heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[12] Store aliquots at -20°C or -80°C for long-term stability.[13]
Critical Consideration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% , and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[13][14][15] Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your test conditions.[12][16]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay medium. What should I do?
This is a very common problem that occurs when the compound's solubility limit in the final aqueous medium is exceeded. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. Below is a systematic workflow to troubleshoot this issue.
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- 16. researchgate.net [researchgate.net]
Reducing background fluorescence in cell imaging with coumarin probes
A Guide to Reducing Background Fluorescence and Enhancing Signal Clarity
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce background fluorescence in cell imaging experiments utilizing coumarin probes. Our goal is to empower you with the expertise to achieve high-fidelity images with an optimal signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and immediate solutions for issues encountered when using coumarin probes.
Q1: What are the primary sources of high background fluorescence in my cell imaging experiment?
A1: High background fluorescence can originate from several sources, broadly categorized as sample-specific, probe-specific, and protocol-related issues. The most common culprits include:
-
Autofluorescence: Biological materials such as collagen, elastin, flavins, and lipofuscin naturally emit fluorescence when illuminated.[1][2][3] This intrinsic fluorescence can create a high background signal that obscures the specific signal from your coumarin probe.[2]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components, creating fluorescent products that contribute to background noise.[1][2][4]
-
Non-Specific Probe/Antibody Binding: The coumarin probe or antibodies (if used in immunofluorescence) may bind non-specifically to cellular components, leading to a diffuse background signal.[5][6]
-
Probe Aggregation: Coumarin probes can sometimes aggregate in aqueous solutions, leading to fluorescent speckles and poor cell permeability.[7]
Q2: My coumarin probe signal is very weak. What could be the cause?
A2: Weak signal from your coumarin probe can be due to several factors:
-
Photobleaching: Coumarin dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[8][9][10]
-
Suboptimal Probe Concentration: The concentration of the coumarin probe may be too low for effective labeling.
-
Poor Cell Permeability: The probe may not be efficiently entering the cells, which can be an issue for live-cell imaging.[7]
-
Incorrect Filter Sets: The microscope's excitation and emission filters may not be optimally matched to the spectral properties of your specific coumarin probe.[11]
-
Quenching: The fluorescence of the coumarin probe can be quenched (diminished) by its environment or by other molecules in close proximity.[12][13]
Q3: How can I quickly check if the background in my images is from autofluorescence?
A3: The simplest way to determine if autofluorescence is a significant issue is to prepare a control sample. This sample should undergo the exact same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of the coumarin probe or any fluorescently labeled antibodies.[1][14][15] When you image this unstained control, any fluorescence you observe can be attributed to autofluorescence from the sample itself.[1][14]
In-Depth Troubleshooting Guides
Guide 1: Mitigating Autofluorescence
Autofluorescence is a common challenge in fluorescence microscopy that can significantly reduce the signal-to-noise ratio. Here’s a detailed guide to understanding and addressing it.
What is Autofluorescence and Why is it a Problem with Coumarin Probes?
Autofluorescence is the natural fluorescence emitted by various endogenous molecules within cells and tissues.[1][2][3] Coumarin probes are blue-emitting fluorophores, and their emission spectra can often overlap with the autofluorescence spectra of common biological molecules like NADH and collagen, which also tend to fluoresce in the blue-green region of the spectrum.[4][16] This overlap can make it difficult to distinguish the specific signal of the coumarin probe from the background autofluorescence.
Strategies for Reducing Autofluorescence:
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄): This reducing agent can be effective in quenching aldehyde-induced autofluorescence from fixation.[1][4] However, its effectiveness can be variable.[4]
-
Sudan Black B: This reagent is known to reduce lipofuscin-based autofluorescence.[4][11]
-
Commercial Quenching Reagents: Several commercially available reagents, such as TrueVIEW, are designed to reduce autofluorescence from multiple sources.[4]
-
-
Photobleaching:
-
Spectral Separation:
Experimental Protocol: Sodium Borohydride Treatment for Reducing Autofluorescence
This protocol is intended for use with fixed cells or tissue sections.
Materials:
-
Fixed samples on slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissues as required for your experiment.
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes).
-
NaBH₄ Preparation: Prepare a fresh solution of 0.1% NaBH₄ in PBS. Safety Note: NaBH₄ is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated area.
-
Treatment: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of NaBH₄.
-
Staining: Proceed with your coumarin probe staining protocol.
Guide 2: Optimizing Fixation and Permeabilization
The choice of fixation and permeabilization methods can have a profound impact on background fluorescence.
How do Fixation and Permeabilization Contribute to Background?
-
Fixation: As mentioned, aldehyde fixatives can induce autofluorescence.[1][2][4] The degree of this autofluorescence is generally glutaraldehyde > paraformaldehyde > formaldehyde.[4] Over-fixation can also lead to increased background.[11]
-
Permeabilization: Detergents like Triton X-100, while necessary for intracellular staining, can sometimes disrupt cellular membranes in a way that increases non-specific binding of fluorescent probes.[18][19]
Recommendations for Optimal Fixation and Permeabilization:
-
Choice of Fixative: If compatible with your target, consider using an organic solvent fixative like ice-cold methanol or ethanol, which can reduce fixation-induced autofluorescence.[1][4][15]
-
Minimize Fixation Time: Use the shortest fixation time that still preserves the cellular morphology.[4]
-
Post-Fixation Quenching: If using an aldehyde fixative, consider a post-fixation quenching step with glycine or ammonium chloride to block unreacted aldehyde groups that can contribute to background fluorescence.[2][20]
-
Choice of Permeabilization Agent: The choice of detergent and its concentration should be optimized for your specific cell type and target. Saponin is a milder detergent that can sometimes result in lower background compared to Triton X-100.
Diagram: Workflow for Reducing Background Fluorescence
Caption: A workflow diagram illustrating key steps and troubleshooting interventions for reducing background fluorescence in cell imaging with coumarin probes.
Guide 3: Enhancing the Signal-to-Noise Ratio (SNR)
A high signal-to-noise ratio (SNR) is crucial for obtaining clear and quantifiable fluorescence images.
What is SNR and Why is it Important?
The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise.[21][22] A high SNR indicates a strong specific signal relative to the background, resulting in a clear image. Conversely, a low SNR means the signal is weak and obscured by noise, making data interpretation difficult.[21]
Strategies to Improve SNR:
-
Optimize Probe Concentration: Titrate your coumarin probe to find the optimal concentration that provides a bright specific signal without excessive background.[5]
-
Sufficient Washing: Increase the number and duration of wash steps after probe incubation to thoroughly remove any unbound probe that contributes to background fluorescence.[5][6]
-
Instrument Settings:
-
Exposure Time: Use the shortest exposure time that provides a good signal to minimize photobleaching.[8]
-
Gain/Voltage: Adjust the detector gain or voltage to amplify the signal, but be aware that this can also amplify noise.[11]
-
Averaging and Accumulation: Image averaging can help to reduce random noise, while accumulation can increase the signal, but also the noise. A careful combination of both can improve the SNR.[22]
-
-
Optical Filters: Ensure that your microscope's filter sets are appropriate for your coumarin probe to maximize signal detection and minimize bleed-through from other fluorescent sources.[21][23] Adding secondary emission and excitation filters can further reduce excess background noise.[21][23]
Table: Spectral Properties of Common Coumarin Derivatives
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | Moderate | Moderate |
| 7-Amino-4-trifluoromethylcoumarin (AFC) | ~400 | ~490 | High | Moderate |
| Coumarin 343 | ~445 | ~490 | High | Good |
| iFluor® 350 | ~350 | ~440 | High | Improved |
Note: Spectral properties can vary depending on the solvent and local environment. Data compiled from various sources for illustrative purposes.[16][24][25]
References
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. Retrieved from [Link]
-
Journal of Materials Science and Chemical Engineering. (n.d.). Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82. SCIRP. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. Retrieved from [Link]
-
Southern Biotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]
-
Olympus. (2025, June 9). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
Cardiff University. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Bioimaging Hub News. Retrieved from [Link]
-
PMC. (n.d.). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy. Retrieved from [Link]
-
bioRxiv. (2025, June 7). A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. Retrieved from [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. RSC Publishing. Retrieved from [Link]
-
ACS Omega. (2023, March 16). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. Retrieved from [Link]
-
eClass. (n.d.). Overview of Cell Fixation and Permeabilization Melissa A. Melan. Retrieved from [Link]
-
MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]
-
Quora. (2019, January 2). What is fluorescence quenching? How does long exposure affect the fluorescence property of the cells or tissues stained with an FITC conjugated secondary antibody? Retrieved from [Link]
-
ResearchGate. (2016, January 21). Fluorescent signal reduction after fixation/permeabilization? Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, December 28). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Retrieved from [Link]
-
RSC Publishing. (2020, March 17). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]
-
Reddit. (2024, November 4). Does fixing and permeabilizing cells lead to increased background signals? Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from [Link]
-
ResearchGate. (2012, September 9). GFP fluorescence after fixation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Retrieved from [Link]
-
PMC. (2014, June 2). Chemical reactivation of quenched fluorescent protein molecules enables resin-embedded fluorescence microimaging. Retrieved from [Link]
-
PMC. (n.d.). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
PubMed. (n.d.). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]
-
ResearchGate. (2013, January 2). My material is 'photobleaching' in fluorescence microscope. What does this mean? Retrieved from [Link]
-
PMC. (n.d.). In vivo imaging of zebrafish retinal cells using fluorescent coumarin derivatives. Retrieved from [Link]
-
PMC. (2022, February 23). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. Retrieved from [Link]
-
ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Retrieved from [Link]
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- 25. mdpi.com [mdpi.com]
Optimization of staining protocols for 6-methoxy-coumarin probes in cells
Welcome to the Technical Support Center for 6-Methoxy-Coumarin Probes. As Senior Application Scientists, we've designed this guide to provide in-depth technical assistance for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to optimize your cellular staining protocols, troubleshoot common issues, and ensure the scientific integrity of your results.
This guide is structured to provide clarity and practical solutions. We begin with Frequently Asked Questions (FAQs) for quick answers to common queries, followed by detailed Troubleshooting Guides for more complex experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the use of 6-methoxy-coumarin probes in cellular imaging.
Q1: What is the general principle behind using 6-methoxy-coumarin probes for cell staining?
A: 6-Methoxy-coumarin derivatives are a class of fluorescent dyes widely used in bioimaging. Their core structure, a benzopyrone scaffold, can be chemically modified to create probes that target specific cellular components or respond to changes in the cellular microenvironment.[1][2] The fluorescence of these probes is often sensitive to polarity, allowing them to report on the lipophilic nature of their surroundings.[3][4] Many 6-methoxy-coumarin probes are designed as "profluorophores," which are initially non-fluorescent. Upon enzymatic cleavage or reaction with a specific analyte within the cell, they are converted into a highly fluorescent form, enabling the detection of specific biological activities.[5][6]
Q2: What is a typical starting concentration and incubation time for a 6-methoxy-coumarin probe?
A: A general starting point for the final working concentration of a 6-methoxy-coumarin probe is in the range of 1-10 µM.[1][7] The optimal concentration, however, is highly dependent on the specific probe, cell type, and experimental goals. It is always recommended to perform a concentration titration to find the lowest possible concentration that yields a strong signal with minimal background.[8] Incubation times typically range from 15 to 60 minutes at 37°C.[7][9]
Q3: How should I prepare and store my 6-methoxy-coumarin probe stock solution?
A: Prepare a high-concentration stock solution, typically 1-10 mM, in an anhydrous solvent like dimethyl sulfoxide (DMSO).[1] Ensure the probe is completely dissolved by vortexing. To maintain stability and prevent degradation from light and moisture, store the stock solution in small aliquots at -20°C, protected from light.[1]
Q4: Can I use 6-methoxy-coumarin probes in fixed and permeabilized cells?
A: While many coumarin probes are designed for live-cell imaging, some can be used in fixed cells.[10] However, fixation and permeabilization can affect the probe's localization and signal. The choice of fixative (e.g., formaldehyde, methanol) and permeabilizing agent (e.g., Triton X-100, saponin) can impact cellular structures and the probe's access to its target.[11] It is crucial to validate the staining pattern in fixed cells against live-cell imaging and to be aware that some viability dyes are incompatible with permeabilization procedures.[12]
Q5: How do I assess the potential cytotoxicity of my 6-methoxy-coumarin probe?
A: It is essential to evaluate whether the probe concentration and incubation conditions affect cell health. A common method is the MTT assay, which measures cell viability.[7] This involves treating cells with a range of probe concentrations for a specified duration (e.g., 24, 48, or 72 hours) and then measuring the metabolic activity of the cells.[7] Low cytotoxicity is indicated by high cell viability at the working concentration of the probe.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with 6-methoxy-coumarin probes.
Issue 1: Weak or No Fluorescence Signal
A faint or absent signal can be frustrating. This issue often stems from suboptimal probe concentration, insufficient incubation, or issues with the imaging setup.
Causality and Resolution
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Probe Concentration | The concentration of the probe may be too low to generate a detectable signal. | Perform a titration experiment, gradually increasing the probe concentration from a low starting point (e.g., in the nanomolar range) to find the optimal concentration for your specific cell type.[8] |
| Insufficient Incubation Time | The probe may not have had enough time to enter the cells and accumulate at its target location. | Increase the incubation time. A time-course experiment can help determine the optimal duration for maximal signal.[11] |
| Probe Degradation | Improper storage or handling can lead to the degradation of the fluorescent probe. | Ensure the probe has been stored correctly (protected from light, at the recommended temperature). Always prepare fresh working solutions from a frozen stock for each experiment.[13] |
| Inefficient Cellular Uptake | The probe may have difficulty crossing the cell membrane due to its chemical properties or the cell type. | For live cells, ensure incubation is at 37°C to facilitate membrane fluidity.[11] In some cases, using a serum-free medium during incubation can prevent the probe from binding to serum proteins.[11] For fixed cells, ensure the permeabilization protocol is effective.[13] |
| Target Not Expressed or Accessible | If the probe targets a specific molecule, that target may not be present or accessible in your cells. | Confirm the presence of the target molecule in your cell model. If the target is intracellular, verify that your permeabilization method is adequate.[13] |
Experimental Workflow: Optimizing Probe Concentration
Caption: Workflow for probe concentration titration.
Issue 2: High Background Fluorescence
High background can obscure the specific signal, leading to poor image quality and difficulty in data interpretation.
Causality and Resolution
| Potential Cause | Explanation | Recommended Solution |
| Excess Probe Concentration | Using a probe concentration that is too high is a common cause of high background.[8] | Reduce the probe concentration. The optimal concentration is the lowest one that provides a clear, specific signal.[8] |
| Inadequate Washing | Insufficient washing after incubation fails to remove all the unbound probe from the sample. | Increase the number and/or duration of washing steps after incubation.[8][13] Consider using a pre-warmed imaging buffer for washes.[9] |
| Probe Aggregation | Some coumarin derivatives can aggregate in aqueous solutions, leading to fluorescent puncta in the background.[8][11] | Ensure the stock solution is fully dissolved before diluting it into pre-warmed media with vigorous mixing.[8] Using a lower probe concentration can also help prevent aggregation.[11] |
| Non-specific Binding | The probe may bind to cellular components other than its intended target. | Use a blocking solution (e.g., bovine serum albumin) before adding the probe to reduce non-specific binding.[13] |
| Cellular Autofluorescence | Cells naturally contain molecules that fluoresce, which can contribute to background noise. | Image a mock-stained sample (cells without the probe) to assess the level of autofluorescence. If it is high, consider using a commercial autofluorescence quenching kit or choosing a probe in a different spectral range.[13] |
Logical Relationship: Signal vs. Background
Caption: Factors influencing signal and background.
Issue 3: Rapid Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to signal loss during imaging.
Causality and Resolution
| Potential Cause | Explanation | Recommended Solution |
| Excessive Excitation Intensity | High-intensity light from lasers or lamps accelerates the rate of photobleaching.[9] | Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to reduce the light source's intensity.[9] |
| Prolonged Exposure Time | The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.[9] | Use the shortest possible exposure times for your camera. For time-lapse experiments, increase the interval between image acquisitions. Utilize a shutter to block the light path when not actively acquiring images.[9] |
| Reactive Oxygen Species (ROS) | The presence of molecular oxygen can lead to the formation of damaging ROS upon excitation, which in turn destroys the fluorophore.[9] | Use a commercial or homemade antifade mounting medium that contains ROS scavengers.[9][13] |
| Suboptimal pH | The pH of the imaging medium can affect the fluorescence intensity and photostability of some coumarin dyes. | Ensure your imaging buffer or mounting medium is buffered to an optimal pH, typically around 7.4 for live cells and up to 8.5 for some fixed preparations.[9] |
Experimental Protocol: Live-Cell Staining with a 6-Methoxy-Coumarin Probe
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells until they reach 50-70% confluency.[7]
-
Probe Preparation:
-
Staining:
-
Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).[7]
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.[7][9]
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound probe.[9]
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with fluorescence microscopy using the appropriate filter set for your coumarin probe.
-
References
- A Comparative Guide to Coumarin Derivatives for Live-Cell Imaging - Benchchem. (URL: )
- Applications of 6-Methoxy-4-methylcoumarin in Bioimaging: Application Notes and Protocols - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Photobleaching of Coumarin 30 in Microscopy - Benchchem. (URL: )
- Optimizing Coumarin 30 Concentration for Cell Staining: A Technical Support Guide - Benchchem. (URL: )
- Technical Support Center: Optimizing Signal-to-Noise Ratio with Fluorescent Toxin Staining - Benchchem. (URL: )
-
Live-cell fluorescence imaging - PubMed. (URL: [Link])
- Technical Support Center: Troubleshooting Coumarin-Based Probes - Benchchem. (URL: )
- Signal to Noise Ratio as a Cross-Platform Metric for Intraoper
-
Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging - MDPI. (URL: [Link])
- Resolving your Noise Complaints – the Basics of Signal/Noise R
-
Polarity-sensitive coumarins tailored to live cell imaging - PubMed. (URL: [Link])
-
Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC. (URL: [Link])
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (URL: )
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF - ResearchGate. (URL: [Link])
-
Coumarin-based dye for vital staining of cell cultures - ResearchGate. (URL: [Link])
-
Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts | Journal of the American Chemical Society. (URL: [Link])
-
6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. (URL: [Link])
-
Novel microtubule-targeted agent 6-chloro-4-(methoxyphenyl) coumarin induces G2-M arrest and apoptosis in HeLa cells - ResearchGate. (URL: [Link])
-
Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells | Request PDF - ResearchGate. (URL: [Link])
-
Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed. (URL: [Link])
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - MDPI. (URL: [Link])
-
Effective staining of tumor cells by coumarin-6 depends on the stoichiometry of cyclodextrin complex formation - ResearchGate. (URL: [Link])
-
Comparison of cell viability probes compatible with fixation and permeabilization for combined surface and intracellular staining in flow cytometry - PubMed. (URL: [Link])
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. (URL: [Link])
-
Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells - The Ohio State University College of Pharmacy. (URL: [Link])
-
Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC - PubMed Central. (URL: [Link])
-
Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PubMed Central. (URL: [Link])
-
(PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - ResearchGate. (URL: [Link])
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Technical Support Center: Navigating the Challenges of Coumarin Dye Aggregation in Aqueous Solutions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming a common yet critical hurdle in their experimental work: the aggregation of coumarin dyes in aqueous solutions. This guide is designed to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The Fundamental Challenge: Why Coumarin Dyes Aggregate
Coumarin dyes are prized for their fluorescent properties, but their often hydrophobic and planar structures make them prone to self-association in polar environments like water. This aggregation is primarily driven by two forces:
-
Hydrophobic Interactions: In an aqueous solution, water molecules form a highly ordered structure around nonpolar molecules. The system favors a lower energy state by minimizing this disruption, which is achieved by forcing the nonpolar dye molecules to cluster together.[1][2][3]
-
π-π Stacking: The aromatic rings of coumarin dyes can stack on top of each other, another energetically favorable interaction that contributes to aggregation.[1][3][4]
This aggregation is not a trivial matter; it can significantly alter the photophysical properties of the dye, leading to unreliable and misleading experimental results.[5] A common manifestation is the formation of H-aggregates , where dye molecules stack face-to-face. This arrangement typically results in a blue-shifted absorption spectrum (hypsochromic shift) and significant fluorescence quenching, rendering the dye ineffective for its intended purpose.[5][6][7][8]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding coumarin dye aggregation.
Q1: My coumarin dye solution's fluorescence is much weaker than expected and the color seems off. What's happening?
A1: You are likely observing the effects of H-aggregation.[5] When coumarin dye molecules aggregate in a parallel, face-to-face arrangement in aqueous solutions, it leads to a phenomenon called fluorescence quenching, where the dye loses its ability to fluoresce efficiently.[5][9] The "off" color, likely a shift towards a shorter wavelength (a blue-shift), is also a classic sign of H-aggregate formation.[5][6][7][8] This is a strong indication that your dye is not properly solubilized in its monomeric (single-molecule) state.
Q2: I'm having trouble dissolving my coumarin dye in an aqueous buffer. It either won't dissolve completely or it precipitates over time. Why?
A2: This is a direct consequence of the limited water solubility of many coumarin derivatives.[5][10] The stability of your solution is likely being compromised by factors such as pH, ionic strength, and the inherent concentration of the dye.[5] To achieve a stable, monomeric solution, you will likely need to adjust these parameters or employ solubilizing agents.
Q3: How does pH affect the aggregation of my coumarin dye?
A3: The pH of your solution can significantly influence the charge state of your coumarin dye, which in turn affects its solubility and tendency to aggregate. For many reactive dyes, aggregation is more pronounced in acidic conditions.[11] Maintaining a neutral to slightly alkaline pH can often help prevent aggregation, though the optimal pH is specific to each dye.[11][12] It is crucial to use a suitable buffer system to maintain a stable pH throughout your experiment.[11]
Q4: What is the impact of salt concentration on coumarin dye aggregation?
A4: High concentrations of electrolytes (salts) can lead to a "salting-out" effect, which reduces the solubility of the dye and promotes aggregation.[11][13][14][15] While some salt may be necessary for your application, it's important to determine the minimum required concentration. Adding salts slowly with constant stirring can also prevent localized high concentrations that trigger aggregation.[11] The effect of ionic strength is significant, with studies showing that an increase in ionic strength accelerates the aggregation process.[13][14][15]
Q5: Can temperature changes help in preventing or reversing aggregation?
A5: Yes, temperature can be a useful tool. For some dyes, aggregation is an exothermic process, meaning it is favored at lower temperatures.[11] Gently warming the solution can provide the necessary energy to break up aggregates and dissolve the dye.[11] A common strategy is to dissolve the dye at a slightly elevated temperature and then allow it to cool to the working temperature.[11] However, the effect of temperature can be complex and dye-dependent, as some aggregation processes can be entropically driven and favored at higher temperatures.[11]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with coumarin dyes.
Issue 1: Unexpected Changes in Absorption or Fluorescence Spectra (e.g., blue-shift, quenching)
This is a primary indicator of H-aggregate formation.[5]
Caption: Troubleshooting workflow for unexpected spectral changes.
-
Reduce Dye Concentration: High concentrations promote aggregation. Try diluting your stock solution.
-
Introduce an Organic Co-solvent: For stock solutions, dissolve the coumarin dye in a minimal amount of a water-miscible organic solvent like DMSO or DMF before making the final aqueous dilution.[5] This helps to break up dye aggregates before they are introduced to the aqueous environment.
-
Optimize pH: Adjust the pH of your buffer to a range where your specific coumarin dye exhibits maximum solubility and minimal aggregation.[11] This often means moving to a more neutral or slightly alkaline pH.
-
Lower Ionic Strength: If your protocol allows, reduce the salt concentration in your buffer.[11][13][14][15]
-
Employ Additives:
-
Surfactants: Introduce a surfactant like Sodium Dodecyl Sulfate (SDS) or Triton X-100 at a concentration above its critical micelle concentration (CMC).[16][17][18][19] The hydrophobic core of the micelles will encapsulate the coumarin dye, preventing aggregation.[18] Nonionic surfactants are often effective at solubilizing hydrophobic dyes.[18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][10] They can encapsulate coumarin molecules, effectively isolating them from each other and preventing aggregation.[8][10][20] β-cyclodextrin is commonly used for this purpose.[8]
-
Issue 2: Poor Solubility or Precipitation of the Dye
This indicates that the dye is not stable in your current aqueous environment.[5]
Caption: Workflow for enhancing coumarin dye solubility.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of your coumarin dye.
-
Dissolve it in a minimal volume of a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aim for a high concentration (e.g., 1-10 mM).
-
-
Prepare the Aqueous Working Solution:
-
To a clean tube, add the desired volume of your aqueous buffer.
-
While vortexing or stirring the buffer, add a small volume of the concentrated organic stock solution to achieve your final desired concentration. The continuous mixing is crucial to prevent localized high concentrations of the dye that can lead to immediate precipitation.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation or cloudiness. A properly prepared solution should be clear.
-
If precipitation occurs, you may need to lower the final concentration, increase the proportion of co-solvent (if your experiment allows), or incorporate solubilizing agents as described in the previous section.
-
Quantitative Data Summary
The effectiveness of different strategies to prevent aggregation can be compared. Below is a conceptual table illustrating how you might summarize your findings when optimizing your experimental conditions.
| Condition | Dye Concentration (µM) | Additive | λmax (nm) | Relative Fluorescence Intensity | Observations |
| Control (Aqueous Buffer) | 10 | None | 400 (Blue-shifted) | 10% | Significant fluorescence quenching, indicative of H-aggregation.[5] |
| Reduced Concentration | 1 | None | 420 | 50% | Improved fluorescence, but still some quenching. |
| With Co-solvent | 10 | 1% DMSO | 435 | 85% | Good monomeric dissolution, significantly reduced aggregation. |
| With Surfactant | 10 | 0.1% SDS | 440 | 95% | Excellent solubilization, near-complete prevention of aggregation. |
| With Cyclodextrin | 10 | 5 mM β-CD | 438 | 98% | Highly effective at preventing aggregation by encapsulation.[8] |
Conclusion: A Proactive Approach to Experimental Success
The aggregation of coumarin dyes in aqueous solutions is a common challenge, but it is one that can be effectively managed with a clear understanding of the underlying principles and a systematic approach to troubleshooting. By carefully considering factors such as dye concentration, solvent composition, pH, and ionic strength, and by judiciously employing additives like surfactants and cyclodextrins, you can ensure that your coumarin dyes remain in their monomeric, fluorescently active state. This proactive approach is essential for obtaining accurate, reproducible, and reliable data in your research and development endeavors.
References
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Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121–135. Retrieved from [Link]
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Patil, M. K., et al. (2016). AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. Journal of Fluorescence, 26(2), 497–511. Retrieved from [Link]
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Dutta, A., et al. (2012). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 11(6), 1015-1025. Retrieved from [Link]
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ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. Retrieved from [Link]
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MDPI. (n.d.). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Retrieved from [Link]
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Das, A., & Chattopadhyay, N. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?. RSC Advances, 13(37), 25881–25889. Retrieved from [Link]
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ACS Publications. (2012). Intriguing H-Aggregate and H-Dimer Formation of Coumarin-481 Dye in Aqueous Solution As Evidenced from Photophysical Studies. The Journal of Physical Chemistry A, 116(22), 5469–5477. Retrieved from [Link]
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Paul, B. K., et al. (2012). Intriguing H-aggregate and H-dimer formation of coumarin-481 dye in aqueous solution as evidenced from photophysical studies. The Journal of Physical Chemistry A, 116(22), 5469–5477. Retrieved from [Link]
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ResearchGate. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?. Retrieved from [Link]
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Das, A., & Chattopadhyay, N. (2021). Exploration of Self-Aggregation of Coumarin 7 and Coumarin 30 in Water: Role of β-Cyclodextrin as a Modulator. The Journal of Physical Chemistry B, 125(49), 13482–13493. Retrieved from [Link]
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RSC Publishing. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?. Retrieved from [Link]
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ResearchGate. (2014). Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. Retrieved from [Link]
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ACS Publications. (2013). Molecular Origins of Dye Aggregation and Complex Formation Effects in Coumarin 343. The Journal of Physical Chemistry C, 117(28), 14723–14730. Retrieved from [Link]
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ResearchGate. (2023). Critical Analysis of Surfactant-Dye Interaction: A Review. Retrieved from [Link]
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ACS Publications. (2018). Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes. ACS Omega, 3(7), 8089–8097. Retrieved from [Link]
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K. A. Kunjappu, et al. (2006). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Dyes and Pigments, 70(2), 143-151. Retrieved from [Link]
-
ResearchGate. (n.d.). Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-Coumarin-3-Carboxylic Acid. Retrieved from [Link]
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Wiley Online Library. (2023). The Balance Effect of π–π Electronic Coupling on NIR‐II Emission and Photodynamic Properties of Highly Hydrophobic Conjugated Photosensitizers. Advanced Science. Retrieved from [Link]
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ResearchGate. (n.d.). Chromophore aggregation can be triggered in aqueous media through.... Retrieved from [Link]
-
MDPI. (2011). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Materials, 4(3), 597-621. Retrieved from [Link]
-
MDPI. (2022). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. Pharmaceutics, 14(3), 643. Retrieved from [Link]
-
ACS Publications. (2014). Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-coumarin-3-carboxylic Acid. The Journal of Physical Chemistry C, 118(23), 12431–12439. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Retrieved from [Link]
-
Parvej, H., et al. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC Advances, 12(27), 17350–17359. Retrieved from [Link]
-
RSC Publishing. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. Retrieved from [Link]
-
ACS Publications. (2022). Influence of Hydrophobicity on Excitonic Coupling in DNA-Templated Indolenine Squaraine Dye Aggregates. The Journal of Physical Chemistry C, 126(7), 3647–3657. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Investigations on the H-Type Aggregation of Coumarin 153 Dye Molecules: Role of Au Nanoparticles and γ- Cyclodextrin. Retrieved from [Link]
-
Geradi, D., et al. (2022). Hydrophobic π-π stacking interactions and hydrogen bonds drive self-aggregation of luteolin in water. Journal of Molecular Graphics and Modelling, 116, 108243. Retrieved from [Link]
-
Grimm, J. B., et al. (2024). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. bioRxiv. Retrieved from [Link]
-
NIH. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]
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ResearchGate. (n.d.). Ionic dye–surfactant nanoassemblies: interplay of electrostatics, hydrophobic effect, and π–π stacking. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual H-Type Aggregation of Coumarin-481 Dye in Polar Organic Solvents. Retrieved from [Link]
-
Ohta, K., et al. (1982). The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene. Journal of Pharmacobio-Dynamics, 5(8), 569–577. Retrieved from [Link]
-
ResearchGate. (2019). How to determine the best solvent for a coumarin fluorescent probe in fluorescence testing?. Retrieved from [Link]
-
NIH. (n.d.). The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Effect of Ionic Strength on Aggregation of Nile Red and Coumarin 30 in Aqueous Medium: Primary Kinetic Salt Effect or. Retrieved from [Link]
-
PubMed. (2024). Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads. Retrieved from [Link]
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Technical Support Center: Synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. We will delve into the common synthetic challenges, focusing on the prevalent Knoevenagel condensation pathway, and provide detailed troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and offer field-proven solutions to mitigate side reactions and optimize yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely employed and versatile method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation .[1] This reaction typically involves the condensation of a salicylaldehyde derivative—in this case, 2-hydroxy-5-methoxybenzaldehyde—with an active methylene compound like malonic acid or its diethyl ester, diethyl malonate.[2][3] The reaction is catalyzed by a weak base, such as piperidine or pyridine, and proceeds through a tandem condensation-cyclization mechanism to form the coumarin scaffold.[1][4] If diethyl malonate is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
Q2: My reaction yield is very low. What are the primary causes?
Low yields often stem from suboptimal reaction conditions or incomplete conversion. Consider these factors:
-
Catalyst Choice and Concentration: The Knoevenagel condensation requires a basic catalyst, but a strong base can promote undesired side reactions, such as the self-condensation of the aldehyde.[2] Weak amine bases like piperidine are generally preferred.[5][6] Ensure the catalyst is used in appropriate catalytic amounts; excess base can lead to product degradation and tar formation.
-
Water Removal: The condensation step of the reaction eliminates a molecule of water.[2] According to Le Chatelier's principle, removing this water as it forms will drive the reaction equilibrium toward the product. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7]
-
Reaction Temperature and Time: Insufficient heating may lead to an incomplete reaction. Conversely, excessive temperatures (e.g., >120°C) can promote the decarboxylation of the final product, a significant side reaction (see Q4).[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to over 18 hours depending on the specific conditions.[1]
Q3: My TLC analysis shows multiple spots apart from the desired product. What are these byproducts?
Observing multiple spots is a common issue. The identity of these byproducts depends on the specific reaction pathway and conditions. Here are the most probable culprits:
-
Unreacted Starting Materials: The most obvious spots are often unreacted 2-hydroxy-5-methoxybenzaldehyde and the active methylene compound (e.g., diethyl malonate).
-
Open-Chain Intermediate: Incomplete intramolecular cyclization (lactonization) can leave the Knoevenagel adduct, (E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylic acid or its ester equivalent, as a major byproduct.
-
Decarboxylation Product: The most common side product is often 6-methoxycoumarin , formed by the loss of CO2 from the target molecule at elevated temperatures.[9][10]
-
Aldehyde Self-Condensation Product: If the base is too strong or the reaction temperature is too high, 2-hydroxy-5-methoxybenzaldehyde can undergo a self-aldol condensation.[2]
-
Michael Adduct: The α,β-unsaturated system of the coumarin product can potentially act as a Michael acceptor for another molecule of the malonate enolate, leading to a more complex, higher molecular weight byproduct.[11]
Q4: I isolated 6-methoxycoumarin as a major byproduct. How can I prevent this decarboxylation?
This is a very common side reaction. Coumarin-3-carboxylic acids are susceptible to decarboxylation, particularly under harsh thermal or acidic/basic conditions, as the carboxylic acid group is in a β-position relative to the lactone carbonyl, facilitating the loss of CO2.[9][12][13]
Troubleshooting Strategies:
-
Temperature Control: This is the most critical factor. If synthesizing directly with malonic acid, maintain the reaction temperature below 100°C. If performing a subsequent hydrolysis of the ethyl ester, use milder conditions (e.g., NaOH in ethanol at reflux, followed by careful acidification in the cold).[14]
-
Use the Doebner Modification with Caution: The Doebner modification of the Knoevenagel reaction, which uses pyridine as both the solvent and catalyst, is specifically designed to promote condensation followed by decarboxylation.[2] Avoid these conditions if the carboxylic acid is the desired product.
-
pH Control During Workup: During the acidification step to precipitate the product, avoid excessively low pH and high temperatures, as these conditions can accelerate decarboxylation. Perform the acidification in an ice bath.
Q5: My final product is the ethyl ester, not the carboxylic acid. What went wrong?
This occurs when you use diethyl malonate as the active methylene starting material and the final hydrolysis step is either omitted or incomplete. The Knoevenagel condensation itself will produce ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate.[15] To obtain the desired carboxylic acid, you must perform a subsequent saponification (hydrolysis) reaction.
Corrective Protocol: Ester Hydrolysis
-
Saponification: Dissolve the crude ethyl ester in ethanol. Add a stoichiometric excess (e.g., 1.5-2.0 equivalents) of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the starting ester spot by TLC.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with cold, dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3.
-
Isolation: The desired this compound will precipitate as a solid, which can then be collected by filtration, washed with cold water, and dried.[14]
Mechanistic Insights & Key Reaction Pathways
A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The Knoevenagel condensation for coumarin synthesis is a two-stage process: the initial condensation followed by an intramolecular cyclization.[1]
Sources
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- 3. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 4. youtube.com [youtube.com]
- 5. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
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- 8. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate [benchchem.com]
Technical Support Center: Purification of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important coumarin derivative. Our approach integrates fundamental chemical principles with field-proven techniques to ensure you can achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling the purification of this compound.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. For a typical Knoevenagel condensation between a 4-methoxy-substituted salicylaldehyde and a malonic acid derivative (like Meldrum's acid), common impurities include:
-
Unreacted Starting Materials: Residual 4-methoxysalicylaldehyde and the malonic acid derivative.
-
Reaction Byproducts: Small amounts of side-products from undesired condensation or decomposition pathways.
-
Ester Precursors: If the synthesis involves the hydrolysis of a corresponding ester (e.g., ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate), incomplete hydrolysis will leave the ester as a major impurity.[1][2]
Q2: My crude product is a dark, oily solid. What is the best first step for purification?
A2: For a crude product containing an acidic target molecule like this, acid-base extraction is the most effective initial purification step.[3][4] This technique leverages the acidic nature of the carboxylic acid group, which allows it to be selectively separated from non-acidic (neutral) or weakly acidic impurities. It is highly efficient for removing starting materials and byproducts that lack the carboxylic acid functionality.
Q3: I performed a recrystallization, but my product is still showing impurities on a TLC plate. What should I do next?
A3: This is a common issue, especially if the impurities have similar solubility properties to your target compound.[5] If recrystallization alone is insufficient, the next logical step is silica gel column chromatography .[6][7] This technique separates compounds based on polarity, which can often resolve impurities that co-crystallize. For acidic compounds like this, it is sometimes beneficial to add a small amount of acetic acid to the mobile phase to reduce tailing on the column.[8]
Q4: How can I reliably assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure and identifying any residual impurities.[9][10] The integration of proton signals in ¹H NMR can be used for semi-quantitative purity analysis.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity.[11] Impurities typically cause a depression and broadening of the melting point range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[12]
Section 2: In-Depth Purification and Troubleshooting Guides
This section provides a structured workflow for purifying this compound, complete with detailed protocols and troubleshooting advice.
Overall Purification Workflow
The following diagram illustrates the recommended decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Guide 1: Primary Purification via Acid-Base Extraction
Principle: This technique exploits the difference in solubility between the acidic product and neutral or less acidic impurities.[13] The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[14] Neutral organic impurities remain in the organic layer and are separated. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.[15]
Detailed Experimental Protocol:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (25-50 mL).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., 15 mL of ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Troubleshooting: Acid-Base Extraction
| Problem | Probable Cause | Recommended Solution |
| Emulsion forms between layers | High concentration of impurities acting as surfactants; vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Swirl gently instead of shaking vigorously. |
| Low yield of precipitated product | Incomplete extraction into the aqueous layer; incomplete precipitation. | Perform additional extractions with NaHCO₃ solution. Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate.[14] |
| Product "oils out" instead of precipitating | Product may be too soluble in the acidified water or has a low melting point. | If an oil forms, extract the acidified aqueous solution with fresh ethyl acetate or DCM (3x volumes). Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[15] |
| Product is still contaminated with starting salicylaldehyde | The starting aldehyde is phenolic and weakly acidic, so it may be partially extracted by the base. | Use a weaker base like sodium bicarbonate, which is less likely to deprotonate the phenol compared to the carboxylic acid.[15] If the issue persists, column chromatography will be necessary. |
Guide 2: Secondary Purification via Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[16] For this compound, which is moderately polar, a normal-phase setup with a polar stationary phase (silica) and a less polar mobile phase is effective.
Detailed Experimental Protocol:
-
Solvent System Selection: On a TLC plate, test various mobile phase compositions to find one that gives your product an Rf value of ~0.2-0.4. A good starting point is a mixture of n-Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can prevent streaking.[8]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the semi-pure product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes or flasks. Monitor the separation by TLC. You can gradually increase the polarity of the mobile phase (gradient elution) to elute your product if it is strongly adsorbed.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting: Column Chromatography
| Problem | Probable Cause | Recommended Solution |
| Poor separation (overlapping spots) | Improper solvent system; column overloading. | Optimize the mobile phase using TLC for better separation. Use a less polar solvent system. Reduce the amount of sample loaded onto the column.[8] |
| Compound streaks or "tails" on the column/TLC | The compound is acidic and interacts too strongly with the silica. | Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.[8] |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, move from a 7:3 Hexane:EtOAc mixture to 1:1, and then to pure EtOAc. |
| Cracked or channeled column bed | Improper packing of the silica gel. | This is difficult to fix once it occurs. The column must be repacked. Ensure the silica is fully settled before loading the sample and that the solvent level never drops below the top of the silica bed. |
Guide 3: Final Polishing via Recrystallization
Principle: This technique purifies crystalline solids by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms crystals. Impurities remain in the solution (mother liquor).
Solvent Selection for Recrystallization
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. May require the addition of water to reduce solubility and induce crystallization. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent. Can be paired with a non-polar solvent like Hexane (co-solvent system). |
| Acetic Acid | 118 | Polar Protic | Can be an excellent solvent for carboxylic acids due to favorable interactions, but it can be difficult to remove completely. |
| Toluene | 111 | Non-polar | May be suitable if the compound is less polar than expected. |
Detailed Experimental Protocol:
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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ResearchGate. (2020). What is mobile phase for very polar coumarin to use for Column Chromatography? Retrieved from [Link]
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University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility. Retrieved from [Link]
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ResearchGate. (2001). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]
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ResearchGate. (2022). What are the techniques that can be use to purify coumarins? Retrieved from [Link]
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Ovid. (n.d.). Synthesis of 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-car. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2022). Synthesis of 6-Phenylethynyl Substituted Coumarins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]
-
MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]
-
ResearchGate. (2018). Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
European Patent Office. (2023). PROCESS FOR THE DIFFERENTIAL SOLUBILITY-DRIVEN ASYMMETRIC TRANSFORMATION OF SUBSTITUTED 2H-CHROMENE-3-CARBOXYLIC ACIDS. Retrieved from [Link]
-
ResearchGate. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2009). Cinnamyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 6-Methoxy vs. 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Performance
For researchers and professionals in drug development, the nuanced differences between structural isomers can dictate the success or failure of a lead compound. This guide provides an in-depth, objective comparison of two closely related coumarin derivatives: 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. We will dissect their synthesis, compare their fundamental properties, and provide a framework for evaluating their performance, supported by established experimental protocols. The seemingly minor shift of a methoxy group from the C6 to the C7 position on the coumarin scaffold significantly alters electronic and steric properties, impacting everything from fluorescence to biological activity.
Part 1: Physicochemical and Spectroscopic Properties
The initial characterization of any compound begins with its fundamental physicochemical properties. These parameters influence solubility, membrane permeability, and formulation strategies. The location of the electron-donating methoxy group has a notable effect on properties such as melting point and fluorescence.
Below is a summary of key properties for both isomers, compiled from various chemical data sources.
| Property | This compound | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
| Molecular Formula | C₁₁H₈O₅ | C₁₁H₈O₅ |
| Molecular Weight | 220.18 g/mol | 220.18 g/mol [1][2] |
| CAS Number | 57543-62-1[3] | 20300-59-8[2] |
| Appearance | Solid | Solid |
| Melting Point | Not consistently reported | ~194 °C[4][] |
| Solubility | Soluble in DMF | Soluble in DMF, DMSO, Acetonitrile[4][6] |
| Fluorescence (λex / λem) | Data not widely available | ~330-355 nm / ~402-405 nm[6][7] |
The 7-methoxy isomer is particularly well-characterized as a fluorescent probe, a direct consequence of the methoxy group's position enhancing the conjugation and electron delocalization across the pyrone ring system.[7][8] This property makes it a valuable tool for labeling peptides, oligonucleotides, and other biomolecules.[9][10]
Part 2: Synthesis via Knoevenagel Condensation
The synthesis of these coumarin-3-carboxylic acids is most efficiently achieved through the Knoevenagel condensation. This classic reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or its esters (e.g., Meldrum's acid).[11][12][13][14] The choice of the starting salicylaldehyde dictates the final position of the methoxy substituent.
-
To synthesize This compound , the required precursor is 2-hydroxy-5-methoxybenzaldehyde .
-
To synthesize 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid , the precursor is 2-hydroxy-4-methoxybenzaldehyde .[8]
The causality is straightforward: the aldehyde group of the salicylaldehyde condenses with the active methylene compound, and the phenolic hydroxyl group subsequently attacks the carbonyl, leading to intramolecular cyclization and dehydration to form the coumarin ring.
Sources
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- 8. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID | 20300-59-8 [chemicalbook.com]
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A Researcher's Guide to Fluorophore Photostability: 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid vs. The Alexa Fluor™ Dye Family
Introduction: The Critical Role of Photostability in Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of fluorescence-based experiments.[1] Among the key performance attributes of a fluorophore, photostability—its inherent resistance to photochemical degradation upon exposure to light—is paramount for applications requiring long-term or high-intensity illumination, such as live-cell imaging, super-resolution microscopy, and high-throughput screening.[1]
Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, can severely limit the duration of time-lapse experiments, compromise the quantitative accuracy of data, and even lead to phototoxicity in living samples.[1][2][3] This guide provides an in-depth comparison of the photostability characteristics of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a representative coumarin dye, and the widely-used Alexa Fluor™ family of dyes, providing the technical insights and experimental frameworks necessary for informed fluorophore selection.
Understanding the Mechanisms of Photobleaching
Photobleaching occurs when a fluorophore undergoes irreversible chemical damage after repeated cycles of electronic excitation and emission.[1] The process is often mediated by interactions with molecular oxygen while the fluorophore is in a long-lived, highly reactive triplet state.[1][2] This photochemical destruction is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical microenvironment.[1][2] A more photostable fluorophore can endure a greater number of excitation cycles before fading, enabling the collection of a stronger signal over a longer period.
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability that a fluorophore will be destroyed per excitation event, or by its photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[1]
Comparative Analysis of Fluorophore Families
The Alexa Fluor™ Dyes: A Benchmark in Photostability
The Alexa Fluor family of dyes, developed by Thermo Fisher Scientific, represents a significant advancement in fluorescent labeling technology.[4] They are synthesized through the sulfonation of established dye scaffolds like coumarin, rhodamine, and cyanine, which imparts high water solubility and, critically, enhanced photostability.[5] Across the visible and near-infrared spectrum, Alexa Fluor dyes are consistently reported to have significantly higher photostability compared to their conventional counterparts like Fluorescein (FITC) and Cyanine (Cy) dyes.[1][6][7][8]
Key advantages of the Alexa Fluor family include:
-
High Photostability: Allowing for longer imaging times and more robust signal acquisition, even under intense laser illumination.[4][5]
-
Exceptional Brightness: A combination of high extinction coefficients and high fluorescence quantum yields results in intensely fluorescent conjugates.[4]
-
pH Insensitivity: Alexa Fluor dyes maintain their fluorescence over a broad pH range (typically 4-10), which is a crucial advantage for live-cell imaging where cellular compartments can have varying pH levels.[4][5]
-
Broad Spectral Range: The family offers a wide selection of distinct fluorescent colors, facilitating multiplexing experiments.[4]
For instance, Alexa Fluor 488 is notably more photostable than FITC, making it a preferred alternative for demanding imaging applications.[1][9] Similarly, studies have shown that Alexa Fluor 568 and Alexa Fluor 555 exhibit greater photostability than FITC and Cy3, respectively.[6][7][9]
This compound: A Representative Coumarin Dye
This compound belongs to the coumarin class of fluorophores. Coumarins are widely used as blue-emitting fluorescent probes and are valued for their relatively large Stokes shifts. While many coumarin derivatives have been synthesized for various applications, their photostability is generally considered to be lower than that of more robust dye families like rhodamines and, by extension, the Alexa Fluor series.[10][11]
Direct, publicly available photostability data comparing this compound specifically against the Alexa Fluor family is limited. However, studies on the broader coumarin class indicate that they are more susceptible to photobleaching.[10] This makes them suitable for applications where only short bursts of excitation are required but potentially limiting for long-term time-lapse imaging or techniques requiring high-intensity laser power.
Quantitative Data Summary
Direct comparison of photostability values across different studies can be challenging, as experimental conditions are often not standardized.[1] The following table provides a summary of key photophysical properties to guide selection, with photostability presented as a relative measure based on extensive literature reports.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Relative Photostability |
| Coumarin | This compound | ~350-400 | ~450-500 | Data not readily available | Low to Moderate |
| Xanthene | Fluorescein (FITC) | 494 | 518 | 0.92[12] | Low[1] |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 0.92[12][13] | High[1][9] |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | 0.69[12] | High[6][7] |
| Alexa Fluor | Alexa Fluor 647 | 650 | 668 | 0.33[12][14] | High[9][15] |
Experimental Protocol for Measuring Photostability
To ensure trustworthy and reproducible comparisons, a standardized protocol for measuring photostability is essential. The following methodology outlines a robust system for quantifying the photobleaching rate of fluorophores under continuous illumination.
Objective
To quantify and compare the photobleaching half-life (t₁/₂) of different fluorophores under controlled and constant illumination conditions.
Materials
-
Fluorophore solutions of interest (e.g., antibody-conjugated Alexa Fluor 488, free this compound) at a standardized concentration (e.g., 1 µM) in a consistent buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
High-quality microscope slides and coverslips.
-
Mounting medium (if required, use a non-antifade formulation for baseline measurements).
-
Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser, LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare fresh dilutions of each fluorophore to the desired final concentration in PBS.
-
Causality: Using a consistent buffer and concentration is critical to eliminate environmental variables that can affect photostability, ensuring a fair comparison between dyes.
-
Mount a small volume (e.g., 5-10 µL) of the fluorophore solution onto a clean microscope slide and place a coverslip over it.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.
-
-
Microscope and Imaging Setup:
-
Turn on the microscope and light source, allowing them to warm up for at least 30-60 minutes to ensure stable output intensity.
-
Select an appropriate objective lens (e.g., 40x or 60x oil immersion) and bring the sample into focus.
-
Set the excitation wavelength and emission filter appropriate for the fluorophore being tested.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, this illumination power must be measured and kept constant for all fluorophores being compared.[16][17]
-
Define a Region of Interest (ROI) within the field of view for analysis.
-
-
Data Acquisition:
-
Begin a time-lapse acquisition, capturing images at a consistent interval (e.g., every 5-20 seconds). The sample should be exposed to continuous illumination throughout this period.
-
Continue the acquisition until the fluorescence intensity has decreased to less than 20% of its initial value.
-
For each fluorophore, record a separate time-lapse series using the exact same instrument settings (illumination power, camera exposure, gain, pixel binning, and time interval).[16]
-
-
Data Analysis:
-
Open the time-lapse image series in your analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[1]
-
Select a background region outside the fluorescent area and measure its mean intensity at each time point. Subtract this background value from the corresponding ROI intensity to correct for any ambient light or camera noise.[1]
-
Normalize the background-corrected fluorescence intensity at each time point (Iₜ) to the initial intensity at time zero (I₀). The normalized intensity is calculated as Iₜ / I₀.
-
Plot the normalized intensity against time.
-
From this plot, determine the photobleaching half-life (t₁/₂), which is the time it takes for the normalized fluorescence intensity to decrease to 0.5 (50%).[1]
-
Experimental Workflow Diagram
Caption: Workflow for quantifying fluorophore photostability.
Conclusion and Recommendations
The evidence overwhelmingly indicates that the Alexa Fluor family of dyes offers superior photostability compared to conventional fluorophores, including the coumarin class.[4][6][7] This enhanced resistance to photobleaching allows for more demanding and prolonged imaging experiments, providing researchers with higher quality, more reliable, and more quantifiable data.
For researchers and drug development professionals, the choice of fluorophore should be guided by the specific demands of the application:
-
For long-term live-cell imaging, confocal microscopy, super-resolution techniques, or any experiment involving intense or prolonged illumination, the Alexa Fluor dyes are the authoritative choice. Their high photostability and brightness are essential for generating robust and reproducible results.[5]
-
For applications where only brief excitation is needed or where the unique spectral properties of a specific coumarin are required, this compound may be a viable option. However, users must be aware of its potential limitations regarding photostability and should perform pilot experiments to ensure it meets the needs of their assay.
Ultimately, the most reliable method for selecting the best fluorophore is to perform a direct comparison under the specific conditions of your planned experiment, using the protocol outlined in this guide.[17]
References
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- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
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- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 8. flowcytometrynet.com [flowcytometrynet.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
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- 11. benchchem.com [benchchem.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 14. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 15. Alexa Fluor 647 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
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- 17. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Comparative Guide to Coumarin-3-Carboxylic Acid Derivatives as Fluorescent Probes
Coumarin and its derivatives form a cornerstone of fluorescent probe design, prized for their robust photophysical properties, including high quantum yields and excellent photostability.[1] The coumarin-3-carboxylic acid scaffold is particularly noteworthy, offering a versatile platform for synthetic modification. Strategic substitutions, primarily at the C3 and C7 positions, allow for the fine-tuning of spectroscopic properties and the introduction of specific analyte recognition moieties.[2] This guide provides a comparative analysis of key coumarin-3-carboxylic acid derivatives, offering insights into their performance, underlying sensing mechanisms, and practical applications for researchers in chemistry, biology, and materials science.
The Foundational Scaffold: 7-Hydroxycoumarin-3-carboxylic Acid
Often considered the parent compound in this class, 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) is a blue-emitting fluorophore that is valuable both as a standalone probe and as a synthetic precursor.[3][4] Its fluorescence is highly sensitive to environmental pH, a characteristic governed by the protonation state of the 7-hydroxyl group.[5]
-
Mechanism of pH Sensing: In acidic to neutral conditions, the hydroxyl group is protonated, and the molecule exhibits fluorescence with an emission maximum around 407-455 nm.[6][7] As the pH increases, deprotonation of the phenolic hydroxyl group leads to the formation of the phenolate anion. This enhances the intramolecular charge transfer (ICT) character of the molecule, resulting in a bathochromic (red) shift in both absorption and emission spectra and often a change in fluorescence intensity.[8] This pH-dependent behavior makes 7-OHCCA and its derivatives effective as pH indicators.[5][9][10]
-
Synthetic Utility: The carboxylic acid group at the C3 position is a key synthetic handle. It can be readily converted to amides or esters, allowing for the covalent attachment of various recognition units (e.g., chelators for metal ions, reactive groups for biomolecule labeling) without drastically altering the core fluorophore.[4][11]
Comparative Analysis of Key Derivatives
The true power of the coumarin-3-carboxylic acid scaffold lies in the diverse properties that can be achieved through derivatization. The choice of substituent, particularly at the C7 position, dictates the probe's brightness, color, and sensing capabilities.
| Derivative | Typical λex (nm) | Typical λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Applications & Notes |
| 7-Hydroxycoumarin-3-carboxylic acid | ~352-400[6] | ~407-455[6] | >50 | Moderate (e.g., 0.25-0.32)[7][12] | Core scaffold, pH sensing, synthetic precursor.[5][9] |
| 7-(Diethylamino)coumarin-3-carboxylic acid | ~410-430 | ~470-490 | >50 | High | Bright blue-green emission, often used as a bright fluorophore tag. The strong electron-donating amino group enhances ICT.[13] |
| Amide Derivatives (at C3) | Variable | Variable | >100 | Variable | Used to introduce chelating groups for metal ion sensing (e.g., Cu²⁺, Fe³⁺).[11][14][15] The sensing mechanism is often fluorescence quenching via Photoinduced Electron Transfer (PET).[16] |
| Fluorinated Derivatives (e.g., 6-Fluoro-7-OHCCA) | ~400 | ~450 | ~50 | High | Enhanced brightness and cell permeability compared to non-fluorinated analogs.[4] Reduced susceptibility to cellular efflux mechanisms.[4] |
Expert Insights on Derivative Selection:
-
For Brightness: 7-(dialkylamino) derivatives are generally the brightest, owing to the strong electron-donating nature of the nitrogen atom, which significantly increases the quantum yield.
-
For Large Stokes Shift: A large Stokes shift (>100 nm) is desirable to minimize self-quenching and improve signal-to-noise ratios.[11] This can be achieved by designing molecules that undergo significant structural rearrangement in the excited state, such as through Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT).[17][18]
-
For Metal Ion Sensing: The C3-carboxylic acid is the ideal position to attach a receptor. Amide coupling is a straightforward reaction to link chelating moieties.[11] The design should allow the metal ion to interact with the coumarin's π-system upon binding, typically leading to fluorescence quenching ("turn-off" sensing) or a spectral shift.[14][15]
-
For Cellular Imaging: Cell permeability is crucial. Factors like reduced charge and appropriate lipophilicity are key. Fluorination, as seen in 6-Fluoro-7-OHCCA derivatives, can enhance permeability and reduce susceptibility to efflux pumps, making them superior probes for live-cell imaging.[4]
Sensing Mechanisms: A Closer Look
The fluorescence output of coumarin probes is modulated by several key photophysical mechanisms. Understanding these principles is essential for designing effective sensors.
-
Intramolecular Charge Transfer (ICT): This is fundamental to coumarin fluorescence. Upon excitation, electron density shifts from an electron-donating group (like -OH or -NR₂) at the C7 position to an electron-withdrawing group (the lactone carbonyl and the C3 substituent). The extent of this charge transfer dictates the emission wavelength.
-
Photoinduced Electron Transfer (PET): This is a primary mechanism for "turn-off" sensing. A recognition unit (e.g., a metal ion chelator) with a readily available electron is positioned near the fluorophore. In the absence of the analyte, photoexcitation of the coumarin is followed by electron transfer from the receptor to the excited fluorophore, quenching fluorescence. Upon binding the analyte, the receptor's electrons are stabilized, inhibiting PET and restoring fluorescence ("turn-on").[16]
Caption: Photoinduced Electron Transfer (PET) mechanism for a turn-on fluorescent probe.
Experimental Protocols
General Synthesis of a C3-Amide Derivative via Carbodiimide Coupling
This protocol describes a common method for conjugating an amine-containing recognition moiety to the coumarin-3-carboxylic acid core.
Rationale: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a highly efficient peptide coupling reagent that converts the carboxylic acid into an activated ester in situ, facilitating rapid and clean amide bond formation with minimal side reactions.[11] Acetonitrile is a common solvent for this reaction. The aqueous workup with mild acid and base removes unreacted starting materials and coupling agent byproducts.[11]
Materials:
-
7-Hydroxycoumarin-3-carboxylic acid
-
Amine-containing recognition moiety (e.g., 2-(aminoethyl)pyridine)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
10% Citric Acid solution
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 7-hydroxycoumarin-3-carboxylic acid (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine-containing recognition moiety (1.1 equivalents) to the solution.
-
Add PyBOP (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding brine.[11]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[11]
-
Wash the organic layer sequentially with 10% citric acid, water, 10% NaHCO₃, and finally brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final coumarin derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol for Fluorescence Titration to Determine Analyte Binding
Rationale: This experiment quantitatively assesses the probe's response to an analyte (e.g., a metal ion). By incrementally adding the analyte to a fixed concentration of the probe, one can observe changes in fluorescence intensity. This data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD). A buffered aqueous solution is often used to maintain a constant pH and mimic biological conditions.[1]
Materials:
-
Stock solution of the synthesized coumarin probe (e.g., 1 mM in DMSO).
-
Stock solution of the analyte (e.g., 10 mM CuCl₂ in deionized water).
-
Appropriate buffer (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the coumarin probe (e.g., 10 µM) in the chosen buffer.
-
Place 2 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex).
-
Add small aliquots (e.g., 2 µL) of the analyte stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process until the fluorescence signal saturates or no further change is observed.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
Caption: General workflow for probe synthesis and fluorescence titration analysis.
References
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ResearchGate. Synthesis and photophysical properties of vertically π-expanded coumarins. Available from: [Link]
-
MDPI. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. Available from: [Link]
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PubMed. Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. Available from: [Link]
-
ResearchGate. Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. Available from: [Link]
-
MDPI. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Available from: [Link]
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Bohrium. small-molecule-coumarin-fluorescent-ph-probes-for-extremely-acidic-conditions. Available from: [Link]
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RSC Publishing. Synthesis and application of coumarin fluorescence probes. Available from: [Link]
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Frontiers. A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Available from: [Link]
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PubMed. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Available from: [Link]
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RSC Publishing. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Available from: [Link]
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Books. Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications | Nanoscience: Volume 7. Available from: [Link]
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RSC Publishing. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Available from: [Link]
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ResearchGate. Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Available from: [Link]
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NIH. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts. Available from: [Link]
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ResearchGate. Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. Available from: [Link]
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ResearchGate. Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the presence of cyclodextrins. Available from: [Link]
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Ingenta Connect. fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Available from: [Link]
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NIH. Synthesis and application of coumarin fluorescence probes. Available from: [Link]
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NIH. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Available from: [Link]
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PubMed Central. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Available from: [Link]
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ACS Publications. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Available from: [Link]
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SciSpace. Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the presence of cyclodextrins (2023). Available from: [Link]
-
Repositorio UDD. Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Available from: [Link]
-
ResearchGate. Fluorescent coumarin derivatives with large stokes shift, dual emission and solid state luminescent properties: An experimental and theoretical study. Available from: [Link]
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A Researcher's Guide to Validating the Specificity of 6-Methoxy-Coumarin Probes for Cellular Targets
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes within the complex milieu of living cells. Among these, 6-methoxy-coumarin derivatives have emerged as versatile fluorophores due to their favorable photophysical properties.[1] However, the utility of any fluorescent probe is fundamentally contingent on its specificity for its intended cellular target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of 6-methoxy-coumarin probes, ensuring data integrity and reliable biological insights.
The core principle of probe validation rests on a multi-faceted approach, combining in vitro biochemical assays with robust cell-based methodologies. This ensures that the observed fluorescence signal accurately reports the engagement of the probe with its target, rather than non-specific interactions or off-target effects.
The Critical Need for Specificity Validation
Potential Cellular Targets and Interaction Mechanisms of 6-Methoxy-Coumarin Probes
Coumarin derivatives, including those with a 6-methoxy substitution, are known to interact with a variety of biomolecules and have been developed as probes for diverse applications.[3][4] Their interactions are often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[4][5] The specific cellular target of a 6-methoxy-coumarin probe is determined by the reactive moieties incorporated into its structure. For instance, coumarins have been functionalized to detect specific ions, reactive oxygen species, and enzymatic activities.[6][7] Some derivatives have even shown potential as anticancer agents by targeting cellular components like microtubules.[8][9]
The following diagram illustrates the general principle of a "turn-on" 6-methoxy-coumarin probe designed to detect a specific analyte.
Caption: General mechanism of a "turn-on" 6-methoxy-coumarin probe.
A Multi-pronged Approach to Specificity Validation
A robust validation strategy should progress from simple, well-defined in vitro systems to more complex cellular environments. This tiered approach allows for the systematic identification and elimination of potential confounding factors.
In Vitro Biochemical Assays
The initial step in validating a new probe is to characterize its interaction with the purified target molecule in a cell-free system.[10] This provides a baseline understanding of the probe's intrinsic affinity and selectivity.
| Assay Type | Principle | Key Readouts | Advantages | Limitations |
| Enzyme Activity Assays | Measures the probe's effect on the catalytic activity of a target enzyme.[11] | IC₅₀/EC₅₀ values, kinetic parameters (Kᵢ, kₒₙ/kₒff) | Direct measure of functional interaction; high-throughput potential. | Does not confirm direct binding; may not be applicable to non-enzymatic targets. |
| Binding Assays (e.g., Fluorescence Polarization) | Monitors the change in polarization of emitted light when the small fluorescent probe binds to a larger protein target.[12] | Dissociation constant (Kₔ) | Quantitative measure of binding affinity; homogeneous format. | Requires a purified target; can be affected by autofluorescence. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the probe to the target molecule. | Kₔ, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free; provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at the surface of a sensor chip with the immobilized target. | Kₔ, on/off rates (kₐ, kₔ) | Real-time analysis of binding kinetics; label-free for the analyte (probe). | Requires immobilization of the target, which may affect its conformation. |
-
Preparation:
-
Prepare a stock solution of the 6-methoxy-coumarin probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the purified target protein in an appropriate assay buffer.
-
Determine the optimal excitation and emission wavelengths for the probe.
-
-
Assay Execution:
-
In a microplate, add a fixed concentration of the fluorescent probe to each well.
-
Add increasing concentrations of the target protein to the wells.
-
Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the target protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kₔ).
-
Cell-Based Assays: Bridging the Gap to a Physiological Context
Once in vitro binding and selectivity are established, the next crucial step is to evaluate the probe's performance in a cellular environment.[10] Cell-based assays provide insights into cell permeability, intracellular localization, target engagement, and potential cytotoxicity.[11]
| Assay Type | Principle | Key Readouts | Advantages | Limitations |
| Live-Cell Imaging & Colocalization | Compares the fluorescence signal of the probe with that of a known marker for the target protein or organelle.[13] | Pearson's or Manders' colocalization coefficients. | Provides spatial information on probe distribution; visual confirmation of target proximity. | Colocalization does not definitively prove direct interaction. |
| Target Engagement Assays (e.g., CETSA, NanoBRET) | Measures the binding of the probe to its target inside intact cells.[14][15] The Cellular Thermal Shift Assay (CETSA) assesses target stabilization upon ligand binding.[14] NanoBRET™ measures target engagement by detecting energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent probe.[16] | Thermal shift (CETSA); BRET ratio (NanoBRET) | Confirms target interaction in a physiological context.[17] | CETSA can be low-throughput; NanoBRET requires genetic modification of the target. |
| Competition Assays | A known, selective ligand for the target is used to displace the fluorescent probe. | Reduction in the probe's fluorescence signal. | Confirms binding to the same site as the known ligand. | Requires a well-characterized competitor molecule. |
| Genetic Knockdown/Knockout | The fluorescence signal of the probe is measured in cells where the target protein has been depleted (e.g., using siRNA or CRISPR). | Significant reduction in fluorescence signal in knockdown/knockout cells compared to control cells. | Provides strong evidence for target-dependent signal. | Potential for off-target effects of the knockdown/knockout method itself. |
| Cytotoxicity Assays (e.g., MTT, LDH) | Evaluates the effect of the probe on cell viability and membrane integrity.[18] | IC₅₀ values for cytotoxicity. | Essential for ensuring that the observed fluorescence is not due to toxic effects. | Does not provide information on specificity. |
-
Cell Culture and Labeling:
-
Culture cells expressing a fluorescently tagged version of the target protein (e.g., GFP-Target) or label the target with a specific antibody (immunofluorescence).
-
Incubate the cells with the 6-methoxy-coumarin probe at an appropriate concentration and for an optimal duration.
-
Include control cells that are not treated with the probe to assess autofluorescence.[19]
-
-
Image Acquisition:
-
Image Analysis:
-
Use image analysis software to quantify the degree of colocalization between the probe and the target's fluorescent signal.
-
Calculate Pearson's or Manders' colocalization coefficients to obtain a quantitative measure of colocalization.
-
Advanced Methodologies for Unambiguous Validation
For a definitive assessment of specificity, particularly for probes intended for drug discovery, more advanced techniques may be employed.
-
Chemoproteomics: This powerful technique uses affinity-based or activity-based probes to identify the full spectrum of cellular proteins that interact with the probe.[15] By comparing the protein interaction profile of the active probe with that of a structurally similar but inactive control molecule, off-targets can be confidently identified.
-
Super-Resolution Microscopy: Techniques like STED, PALM, and STORM can visualize the probe's localization with nanoscale resolution, providing more definitive evidence of engagement with specific subcellular structures or protein complexes.[13]
A Comprehensive Validation Workflow
The following diagram outlines a logical workflow for validating the specificity of a new 6-methoxy-coumarin probe.
Caption: A structured workflow for validating 6-methoxy-coumarin probe specificity.
Conclusion
The validation of a fluorescent probe's specificity is a rigorous but indispensable process for ensuring the reliability of experimental data. By employing a multi-tiered approach that encompasses in vitro biochemical assays, comprehensive cell-based evaluations, and advanced techniques like chemoproteomics, researchers can confidently establish the on-target activity of their 6-methoxy-coumarin probes. The use of well-characterized and validated probes is paramount for advancing our understanding of cellular biology and for the successful development of novel therapeutics.
References
- Vertex AI Search. (n.d.). De-risk Drug Discovery with Advanced Microscopy.
- Potuzak, J. S., et al. (n.d.). Discovery and applications of small molecule probes for studying biological processes. University of Nottingham.
- Wikipedia. (n.d.). Chemical probe.
- ACS Publications. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Applied Bio Materials.
- IRBM. (n.d.). Biochemical & Cell-based Assays.
- BenchChem. (2025). Benchmarking 6-Methoxy-4-methylcoumarin: A Comparative Guide to Commercial Fluorescent Probes.
- Zareen, W., et al. (n.d.). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Publishing.
- ResearchGate. (n.d.). Biochemical, Biophysical, and Cell-Based Techniques Used to Assay the RNA-Protein Binding and Its Modulation by Small Molecules.
- Promega Corporation. (n.d.). Cell-Based and Biochemical Assays.
- Zareen, W., et al. (2025). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances.
- Elliott, A. M., et al. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. Methods in Cell Biology.
- Lejault, P., et al. (n.d.). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research.
- BenchChem. (n.d.). A Comparative Analysis of Coumarin-Based Fluorescent Probes for Diverse Research Applications.
- Lee, J.-H., et al. (2012). Novel microtubule-targeted agent 6-chloro-4-(methoxyphenyl) coumarin induces G2-M arrest and apoptosis in HeLa cells. Acta Pharmacologica Sinica.
- Zareen, W., et al. (2025). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Advances.
- Murata, C., et al. (2005). Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin.
- Llopis, J., et al. (2021). Determining target engagement in living systems. Nature Chemical Biology.
- Murata, C., et al. (2005). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. Chemical and Pharmaceutical Bulletin.
- RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes.
- Al-Warhi, T., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules.
- Wang, S., et al. (2022). Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility. Scientific Reports.
- ResearchGate. (2025). Highly sensitive and selective “turn-off” fluorescent probes based on coumarin for detection of Cu2+.
- Li, Y., et al. (2022). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. Molecules.
- American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025.
- Bentham Science. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry.
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Benchmarking the Performance of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid in Bioassays: A Comparative Guide
In the dynamic landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, renowned for its diverse pharmacological activities. Designed for researchers, scientists, and drug development professionals, this document benchmarks the performance of this compound in key bioassays against relevant alternatives, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that informs experimental design and accelerates the translation of promising compounds from the bench to preclinical studies.
Introduction to this compound: A Compound of Interest
This compound belongs to the coumarin class of compounds, which are naturally occurring or synthetically derived benzopyrones. Coumarins have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[1]. The structural versatility of the coumarin scaffold allows for a wide range of modifications, leading to the development of derivatives with enhanced potency and selectivity. The subject of this guide, this compound, possesses a key methoxy group at the 6-position and a carboxylic acid at the 3-position, which are known to influence its biological profile. This guide will explore its performance in critical bioassays to elucidate its potential as a therapeutic agent.
Anticancer Activity: A Comparative Cytotoxicity Analysis
The potential of coumarin derivatives as anticancer agents is a burgeoning area of research. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Performance in Cytotoxicity Assays
To benchmark the anticancer performance of this compound, we compare its cytotoxic effects against various cancer cell lines with those of other relevant coumarin derivatives. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for this comparison.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available in cited literature | - | |
| 7-Hydroxycoumarin | Various | Potent activity reported | [2] |
| Scopoletin (6-methoxy-7-hydroxycoumarin) | LNCaP (Prostate Cancer) | Potent activity reported | [3] |
| Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | Breast and Colon Cancer Cells | Low micromolar range | [1] |
| Coumarin-3-carboxylic acid | Hep-G2 (Liver Cancer) | > 100 | [4] |
| 6-Hydroxycoumarin-3-carboxylic acid | Hep-G2 (Liver Cancer) | Potent activity reported | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the desired concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Causality and Mechanistic Insights
Coumarins exert their anticancer effects through various mechanisms, providing a rationale for their evaluation in cytotoxicity assays. These mechanisms include:
-
Induction of Apoptosis: Activation of caspase cascades and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: Halting the cell cycle at different phases, such as G2/M, preventing cell division.
-
Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of Signaling Pathways: Interfering with critical pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.
Caption: Anti-inflammatory action of coumarins.
Antimicrobial Activity: A Comparative Efficacy Study
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Coumarin derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Performance in Antimicrobial Assays
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for comparing the efficacy of different compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available in cited literature | - | |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus (MDR) | 1-4 | [5] |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Staphylococcus aureus | 500 | [6] |
| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Escherichia coli | 250 | [6] |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli (susceptible) | ≤ 1 | [6] |
| Fluconazole (Standard Antifungal) | Candida albicans (susceptible) | ≤ 2 | [6] |
Note: Specific MIC values for this compound against common pathogens were not found in the provided search results. The table includes data for other chromene derivatives to illustrate the potential of this class of compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method determines the MIC by exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antimicrobial agents
-
Sterile 96-well microplates
-
Inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final desired concentration in the broth.
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density can be measured using a microplate reader.
-
Rationale for Antimicrobial Action
The antimicrobial activity of coumarins is thought to stem from their ability to interfere with essential cellular processes in microorganisms.
Caption: Antimicrobial mechanisms of coumarins.
Conclusion and Future Directions
This guide has provided a comparative overview of the performance of this compound in key bioassays, contextualized by the performance of other coumarin derivatives and standard drugs. While direct quantitative data for the target compound is limited in the currently available literature, the broader class of methoxy-substituted coumarins demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications.
The provided experimental protocols offer a standardized framework for researchers to conduct their own benchmarking studies. Future investigations should focus on generating robust, direct comparative data for this compound to definitively establish its efficacy and therapeutic potential. Further exploration of its mechanism of action will be crucial for its rational development as a novel therapeutic agent.
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Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. PMC. [Link]
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Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]
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Natural and synthetic coumarins as potential anticancer agents. JOCPR. [Link]
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Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. PMC. [Link]
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Natural and synthetic coumarins as potential anticancer agents. JOCPR. [Link]
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Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed. [Link]
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N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]
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Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. [Link]
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3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. NIH. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC. [Link]
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Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. [Link]
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Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PMC. [Link]
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In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. [Link]
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Chemical composition, in vitro antioxidant and anti-inflammatory activities of Juniperus oxycedrus subsp. oxycedrus extracts from Algeria. European Journal of Biological Research. [Link]
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Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. PubMed Central. [Link]
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Investigation of in vitro anti-inflammatory and COX-2 inhibitory activities of Rosmarinus officinalis. JOCPR. [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [Link]
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Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Physics @ Manasagangotri. [Link]
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7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Chemsrc. [Link]
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Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. The Royal Society of Chemistry. [Link]
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6-AMINO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. gsrs. [Link]
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Navigating the Molecular Maze: A Comparative Guide to the Cross-Reactivity of 6-Methoxy-Coumarin Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, small molecules with desirable biological activities are invaluable tools. Among these, 6-methoxy-coumarin derivatives have emerged as a versatile class of compounds, prized for their intrinsic fluorescence and diverse pharmacological properties, including anti-inflammatory, antioxidant, and enzyme-inhibitory effects. However, the utility of any chemical probe or therapeutic lead is intrinsically linked to its specificity. Cross-reactivity with unintended biomolecules can lead to confounding experimental results, off-target effects, and potential toxicity.
This guide provides a comprehensive comparison of the cross-reactivity of 6-methoxy-coumarin derivatives with other biomolecules. We will delve into their interactions with various protein classes and nucleic acids, present supporting experimental data, and offer detailed protocols for assessing these interactions. Furthermore, we will compare their performance with alternative small molecules and fluorescent probes, providing a framework for informed selection in your research endeavors.
The Landscape of 6-Methoxy-Coumarin Bioactivity: A Double-Edged Sword
The 6-methoxy-coumarin scaffold is a common motif in a variety of natural and synthetic compounds. A prominent example is scopoletin (7-hydroxy-6-methoxycoumarin), a natural coumarin with a broad spectrum of reported biological activities.[1][2] This inherent bioactivity is a double-edged sword; while it offers therapeutic potential, it also hints at a propensity for interacting with multiple cellular targets. Understanding this promiscuity is paramount for the rational design of selective probes and drugs.
Interaction with Protein Targets
6-Methoxy-coumarin derivatives have been shown to interact with a range of proteins, most notably enzymes. This cross-reactivity can be both a desired on-target effect or an unintended off-target interaction.
A significant body of evidence points to the enzyme-inhibitory properties of coumarins. For researchers using these compounds as fluorescent probes, understanding their potential to perturb enzymatic activity is critical for accurate data interpretation.
-
Monoamine Oxidases (MAOs): Several coumarin derivatives are known inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism.[3][4][5][6][7] The inhibitory potency and selectivity are highly dependent on the substitution pattern on the coumarin ring. For instance, some 3-phenyl substituted coumarins show enhanced MAO-B inhibition.[3]
-
Cytochrome P450 (CYP) Enzymes: CYPs are a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. 6-methoxycoumarin itself has been identified as a selective inhibitor of CYP2A6.[8] This highlights the potential for drug-drug interactions when using coumarin-based compounds.
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Certain coumarin derivatives have been investigated as CA inhibitors.[9][10][11][12][13]
-
Other Enzymes: Scopoletin has been reported to inhibit a variety of other enzymes, including choline acetyltransferase, acetylcholinesterase, and aldose reductase.[18]
GPCRs are a major class of drug targets, and off-target interactions with these receptors are a common concern. Studies have shown that coumarin derivatives can act as both activators and inhibitors of GPCRs, with EC50 and IC50 values in the nanomolar range, depending on their specific structures.[9][19][20] This underscores the importance of screening coumarin-based compounds against a panel of GPCRs to assess their selectivity.[21][22]
Interaction with Nucleic Acids
The interaction of small molecules with DNA and RNA is another critical aspect of their cross-reactivity profile. Such interactions can lead to genotoxicity or interfere with gene expression. While research on the direct, quantitative binding of 6-methoxy-coumarin derivatives to nucleic acids is an evolving area, studies on similar coumarin compounds provide valuable insights.
-
DNA Binding: Some coumarin derivatives have been shown to bind to DNA, primarily through intercalation.[23][24][25][26] The binding affinity and mode of interaction are influenced by the substituents on the coumarin core.
-
RNA Binding: Recent studies have identified coumarin derivatives that selectively bind to specific RNA structures, such as single G bulges.[6][27][28] This opens up new avenues for the development of RNA-targeted probes and therapeutics, but also highlights a potential for off-target RNA binding.
Comparative Analysis: 6-Methoxy-Coumarins vs. Alternatives
The choice of a chemical probe or drug candidate should be guided by a thorough understanding of its performance relative to other available options. Here, we compare 6-methoxy-coumarin derivatives with other commonly used fluorescent probes and small molecule inhibitors.
Fluorescent Probes
The intrinsic fluorescence of 6-methoxy-coumarins makes them attractive as fluorescent probes. However, their potential for biological activity necessitates a comparison with other classes of fluorophores.
| Probe Class | Typical Excitation/Emission (nm) | Advantages | Disadvantages & Potential Cross-Reactivity |
| 6-Methoxy-Coumarin Derivatives | ~350-400 / ~450-500 | Good quantum yields, photostability, small size. | Potential for broad biological activity and enzyme inhibition (MAOs, CYPs, etc.).[3][8] |
| Rhodamine Derivatives (e.g., Rhodamine 6G) | ~530 / ~555 | High photostability and quantum yield, well-established.[3][17] | Can exhibit non-specific binding to proteins and membranes.[29] |
| Fluorescein Derivatives | ~490 / ~520 | High quantum yield, widely used. | pH-sensitive fluorescence, lower photostability compared to rhodamines.[30] |
| BODIPY Dyes | Varies with structure | High quantum yields, narrow emission spectra, less sensitive to solvent polarity. | Can be prone to aggregation. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies with structure | Bright, available in a range of wavelengths. | Can be susceptible to photobleaching. |
Note: The photophysical properties and cross-reactivity of any fluorescent probe are highly dependent on its specific chemical structure and the biological context in which it is used.
Small Molecule Inhibitors
When considering 6-methoxy-coumarin derivatives as enzyme inhibitors, it is crucial to compare their potency and selectivity against established inhibitors.
| Target | 6-Methoxy-Coumarin Derivative Example | Alternative Inhibitor(s) | Comparison Insights |
| MAO-B | Substituted 3-phenylcoumarins (nM to µM IC50s)[3] | Selegiline, Rasagiline (irreversible)[2]; Safinamide (reversible)[2] | Coumarins offer a scaffold for developing reversible MAO-B inhibitors, but their selectivity against MAO-A and other enzymes needs careful optimization. |
| CYP2A6 | 6-Methoxycoumarin (IC50 ~0.64 µM)[8] | Methoxsalen, Tranylcypromine | 6-Methoxycoumarin shows a degree of selectivity for CYP2A6, making it a useful tool for studying this specific enzyme. |
| Carbonic Anhydrase | Various coumarin derivatives | Acetazolamide, Dorzolamide | Coumarins represent a diverse chemical class for the development of CA inhibitors with varying isoform selectivity. |
Experimental Assessment of Cross-Reactivity: Protocols and Workflows
A rigorous evaluation of a compound's cross-reactivity is a cornerstone of its development as a reliable research tool or therapeutic agent. The following section outlines key experimental protocols and a logical workflow for assessing the binding and functional effects of 6-methoxy-coumarin derivatives on various biomolecules.
Logical Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently assess the cross-reactivity of a novel 6-methoxy-coumarin derivative.
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A Comparative Guide to the Quantitative Analysis of Fluorescence Intensity in Coumarin Isomers
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Photophysical Underpinnings of Coumarin Fluorescence
Coumarins, a class of compounds characterized by a benzopyrone framework, are renowned for their fluorescent properties, which are highly sensitive to their molecular architecture and local environment.[1] The parent coumarin structure itself has almost no fluorescence, but appropriate functionalization can yield derivatives with high fluorescence quantum yields and tunable emission wavelengths.[2] This makes them invaluable tools as fluorescent probes and labels in biological research and drug development.[2][3]
The Coumarin Chromophore and Intramolecular Charge Transfer (ICT)
The fluorescence of coumarin derivatives originates from π→π* electronic transitions within their conjugated aromatic system.[3][4] A key mechanism governing the fluorescence of many bright coumarin dyes is Intramolecular Charge Transfer (ICT). This process typically occurs in coumarins substituted with an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) at the 3- or 4-position.[2][5]
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the EDG-containing part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the EWG-bearing pyrone ring. This creates an excited state with significant charge separation. The efficiency of this ICT process and the stability of the resulting excited state are paramount in determining the fluorescence intensity and emission wavelength.[1][2][6]
Structural Isomerism: A Subtle Change with Profound Photophysical Consequences
Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit dramatically different fluorescent properties.[7] Even a minor shift in the position of a substituent, such as a methoxy group, can lead to contrary fluorescent behaviors upon aggregation.[8] This highlights the critical importance of understanding the structure-property relationships when selecting a coumarin for a specific application.
Key structural factors that influence fluorescence intensity include:
-
Position and Nature of Substituents:
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) at the 7-position generally enhance the ICT character and increase the fluorescence quantum yield.[3][5]
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CN, -NO₂) at the C3 or C4 position can modulate the ICT process and is often crucial for "turning on" fluorescence.[2]
-
-
Molecular Rigidity: Restricting intramolecular vibrations and rotations, which are pathways for non-radiative decay, can significantly increase fluorescence quantum yield.[5]
-
π-System Extension: Expanding the conjugated π-electron system of the coumarin core, for instance by fusing additional aromatic rings, can increase the fluorescence ability.[9][10][11]
Below is a diagram illustrating the fundamental relationship between a coumarin's molecular architecture and its resulting fluorescence properties.
Caption: Workflow for Quantitative Fluorescence Analysis.
Detailed Step-by-Step Protocol
-
Solution Preparation:
-
Prepare stock solutions of the fluorescence standard and each coumarin isomer in the desired solvent(s).
-
Create a series of dilutions for each compound. It is critical to ensure the absorbance of the solution at the excitation wavelength is below 0.1 to prevent inner filter effects, where the sample itself reabsorbs emitted light.
-
[12]2. Determination of Excitation and Emission Spectra:
- For each isomer in each solvent, use the spectrofluorometer to determine the optimal excitation and emission wavelengths.
- Obtain an excitation spectrum by scanning excitation wavelengths while monitoring emission at an estimated peak. The wavelength of maximum intensity is the λ_ex.
- Obtain an emission spectrum by exciting the sample at the determined λ_ex and scanning the emission wavelengths. The peak of this spectrum is the λ_em.
[13]3. Absorbance Measurement:
- Using a UV-Vis spectrophotometer, measure the absorbance (A) of the standard and each isomer solution at their respective optimal excitation wavelengths (λ_ex).
-
Fluorescence Measurement:
-
Using the spectrofluorometer with identical geometry settings (e.g., slit widths) for all samples, record the full emission spectrum for the standard and each isomer.
-
Calculate the integrated fluorescence intensity (I) by finding the area under the emission curve for each spectrum.
-
-
Relative Fluorescence Quantum Yield Calculation:
-
The relative quantum yield (Φ_test) of each isomer is calculated using the following equation. [12] > Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (η_test² / η_std²)
-
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts "test " and "std " refer to the isomer sample and the standard, respectively.
-
-
Part 4: Comparative Analysis of Coumarin Isomers - A Case Study
To illustrate the impact of isomerism, let's consider a hypothetical comparison between two methoxy-substituted coumarin isomers, drawing on principles from real-world studies where positional changes of a methoxy group led to vastly different properties.
[7][8]Isomers Under Investigation:
-
Isomer A: 6-Methoxy-4-methylcoumarin
-
Isomer B: 7-Methoxy-4-methylcoumarin
The 7-substituted isomer is expected to have a more efficient ICT character due to the direct conjugation of the electron-donating methoxy group with the pyrone ring's oxygen, a common feature in highly fluorescent coumarins.
[3]Comparative Experimental Data
The following table summarizes hypothetical data obtained by following the protocol in Part 3, using two solvents of different polarities.
| Isomer | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Absorbance (at λex) | Integrated Intensity (a.u.) | Quantum Yield (Φ) |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 347 | 450 | 103 | 0.052 | 1,250,000 | 0.54 |
| Isomer A | Toluene | 320 | 385 | 65 | 0.055 | 485,000 | 0.35 |
| Acetonitrile | 322 | 390 | 68 | 0.054 | 410,000 | 0.30 | |
| Isomer B | Toluene | 325 | 395 | 70 | 0.049 | 1,850,000 | 0.88 |
| Acetonitrile | 335 | 425 | 90 | 0.050 | 1,690,000 | 0.78 |
Note: Data are for illustrative purposes. Refractive indices (η) for Toluene (1.496), Acetonitrile (1.344), and 0.1 M H₂SO₄ (1.333) were used in the calculation.
Interpretation of Results
-
Quantum Yield: There is a striking difference in fluorescence intensity. Isomer B exhibits a significantly higher quantum yield than Isomer A in both solvents. This supports the principle that substitution at the 7-position is highly effective for creating bright fluorophores due to enhanced ICT. 2[2]. Solvatochromism: Isomer B shows a pronounced solvatochromic effect. Its emission peak red-shifts by 30 nm when moving from non-polar Toluene to polar Acetonitrile, and its Stokes shift increases significantly. This is a classic indicator of an excited state with a large dipole moment, characteristic of an efficient ICT process. I[4]somer A shows minimal sensitivity to solvent polarity, suggesting a less pronounced charge-transfer character in its excited state.
-
Intensity and Polarity: For both isomers, the quantum yield slightly decreases in the more polar solvent, a common observation for many coumarin dyes that can be attributed to increased non-radiative decay pathways.
The quantitative analysis of fluorescence intensity is not merely a measurement but a critical investigation into the structure-property relationships of fluorophores. As demonstrated, subtle isomeric changes in the coumarin scaffold can lead to profound differences in photophysical behavior, including quantum yield and environmental sensitivity.
By employing a systematic and standardized experimental approach, researchers can reliably characterize and compare different coumarin isomers. This enables the rational selection of the optimal fluorescent probe for a given application, whether it be for high-sensitivity bioimaging, developing responsive chemical sensors, or validating new drug assays. T[2][13][14]he principles and protocols outlined in this guide provide a robust framework for achieving this goal, ensuring both accuracy and reproducibility in your research endeavors.
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A Comparative Guide to the Cytotoxicity of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the coumarin nucleus, specifically 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and its derivatives, has emerged as a promising framework for the development of potent anticancer agents.[1][2] This guide provides a comprehensive evaluation of the cytotoxicity of these derivatives, offering a comparative analysis of their performance against various cancer cell lines, supported by experimental data and mechanistic insights.
The Rationale for Targeting Cancer with Coumarin Derivatives
The coumarin scaffold, a benzopyrone structure, is a privileged motif in medicinal chemistry due to its wide range of biological activities, including anticancer properties.[1][3] The derivatization of the coumarin-3-carboxylic acid backbone allows for the fine-tuning of its pharmacological profile. The introduction of a methoxy group at the 6-position, in particular, has been shown to influence the molecule's cytotoxic potential.[4] These structural modifications are pivotal in dictating the compound's interaction with biological targets and its overall anticancer activity.
Comparative Cytotoxicity Across Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing a spectrum of activity that is dependent on both the specific chemical modifications of the coumarin scaffold and the genetic makeup of the cancer cells.
Key Derivatives and Their In Vitro Efficacy
Several studies have synthesized and evaluated novel derivatives of coumarin-3-carboxylic acid, including those with a 6-methoxy substituent, for their anticancer activities. For instance, a series of coumarin-3-carboxylic acid derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.[5][6]
Below is a summary of the cytotoxic activity of representative this compound derivatives and related compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6-Methoxy-2H-chromene-3-carboxylic acid | MCF-7 (Breast) | Not Specified | 8.01 | [4] |
| Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | Melanoma cells | Not Specified | Significant reduction in cell viability | [2] |
| Coumarin-3-hydrazide derivative (5o) | HeLa (Cervical), HCT116 (Colon) | Not Specified | Potent cytotoxic activity | [5] |
| 4-fluoro and 2,5-difluoro benzamide derivatives (14b and 14e) | HepG2 (Liver), HeLa (Cervical) | MTT Assay | 2.62–4.85 (HepG2), 0.39–0.75 (HeLa) | [6] |
| Chromene derivative 2 | HT-29 (Colon) | Not Specified | Higher than doxorubicin | [3][7] |
| Chromene derivative 5 | HepG-2 (Liver) | Not Specified | Higher than doxorubicin | [3][7] |
| Chromene derivative 6 | MCF-7 (Breast) | Not Specified | Higher than doxorubicin | [3][7] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | A549 (Lung), CRL 1548 (Liver) | Crystal Violet Assay | 48.1 (A549), 45.1 (CRL 1548) | [8][9] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Mechanistic Insights: How Do These Derivatives Exert Their Cytotoxic Effects?
The anticancer activity of this compound derivatives is not merely a consequence of general toxicity but stems from specific interactions with cellular machinery. The proposed mechanisms of action are often multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][10]
Inhibition of Lactate Transport: A Novel Anticancer Strategy
A particularly noteworthy mechanism of action for some coumarin-3-carboxylic acid derivatives is the inhibition of lactate transport.[5] Cancer cells often exhibit a high rate of glycolysis, leading to the production of large amounts of lactate, which is then exported out of the cell by monocarboxylate transporters (MCTs), such as MCT1.[5] This lactate efflux is crucial for maintaining the high glycolytic rate and preventing intracellular acidification.
By inhibiting MCT1, certain coumarin-3-carboxylic acid derivatives can induce intracellular lactate accumulation, disrupt cellular energetic metabolism, and ultimately lead to cancer cell death.[5] This targeted approach is particularly promising for cancers that show high expression of MCT1.[5]
Caption: Inhibition of lactate transport by a this compound derivative.
Induction of Apoptosis and Cell Cycle Arrest
Beyond metabolic disruption, these coumarin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][10] This is often accompanied by cell cycle arrest at different phases, preventing the cancer cells from proliferating.[8] The specific phase of cell cycle arrest can vary depending on the derivative and the cancer cell line being treated.[8]
Experimental Protocols for Cytotoxicity Evaluation
The reliable evaluation of cytotoxicity is fundamental to the preclinical assessment of any potential anticancer agent. The following are standardized protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[1][2] Their multifaceted mechanisms of action, including the novel approach of inhibiting lactate transport, make them attractive candidates for further development.[5] Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical scaffold holds considerable promise for the discovery of next-generation anticancer drugs.
References
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- 2. Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate [benchchem.com]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]
- 5. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coumarin-Based Fluorescent pH Indicators for Cellular and Molecular Research
In the intricate world of cellular biology and drug development, the precise measurement of pH is paramount. Intracellular pH (pHi) governs a multitude of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1][2] Consequently, aberrant pHi is often a hallmark of pathological conditions, making it a critical parameter to monitor in both basic research and translational studies.[2] Fluorescent pH indicators have emerged as indispensable tools for these measurements, offering high sensitivity and spatiotemporal resolution in living cells.[1]
Among the various classes of fluorescent probes, those built upon the coumarin scaffold have garnered significant attention.[3] The versatility of the coumarin core allows for the synthesis of a diverse array of indicators with tailored photophysical properties.[3][4] This guide provides a comprehensive, head-to-head comparison of key coumarin-based fluorescent pH indicators, supported by experimental data and protocols, to empower researchers in selecting the optimal probe for their specific application.
The Coumarin Advantage: Why Choose a Coumarin-Based Indicator?
Coumarin derivatives are prized for several key characteristics:
-
High Fluorescence Quantum Yields: Many coumarin-based dyes are intensely fluorescent, providing bright signals for sensitive detection.[5]
-
Environmental Sensitivity: The fluorescence of coumarins is often sensitive to the polarity and proticity of their microenvironment, a property that is ingeniously exploited for pH sensing.
-
Photostability: Several coumarin derivatives exhibit good resistance to photobleaching, which is crucial for long-term imaging experiments.[4][6]
-
Tunable Spectral Properties: The absorption and emission wavelengths of coumarins can be readily modified through chemical synthesis, allowing for the development of probes across the visible spectrum.[7]
The fundamental mechanism of pH sensing in the most common hydroxycoumarin-based indicators involves a protonation/deprotonation equilibrium of the hydroxyl group. The deprotonated (phenolate) form is typically more fluorescent and has a red-shifted absorption spectrum compared to the protonated form. This pH-dependent change in fluorescence intensity or spectral properties forms the basis of their use as pH indicators.
Caption: Workflow for pKa determination of a fluorescent pH indicator.
Protocol 2: Assessment of Photostability
Photostability is a critical attribute for indicators used in fluorescence microscopy, particularly for time-lapse imaging. [8][9]This protocol provides a method for comparing the photostability of different coumarin-based indicators. [10][11] Principle: The rate of photobleaching is determined by measuring the decay in fluorescence intensity over time under continuous illumination. [9][12] Materials:
-
Solutions of the coumarin-based indicators to be compared, at the same concentration.
-
Fluorescence microscope with a light source and appropriate filter sets.
-
Camera for image acquisition.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Prepare samples of each indicator in a suitable buffer and mount them on a microscope slide.
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light source.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. A slower decay rate indicates higher photostability. [11]
Protocol 3: Live-Cell Intracellular pH Measurement
Measuring pHi in living cells requires a probe that can efficiently load into the cytoplasm and a method for calibrating the intracellular fluorescence signal. [13][14] Principle: Cells are loaded with a cell-permeant form of the coumarin indicator (often an acetoxymethyl ester, which is cleaved by intracellular esterases to release the active indicator). The intracellular fluorescence is then measured and calibrated to pH using an ionophore to equilibrate the intracellular and extracellular pH.
Materials:
-
Cell-permeant coumarin-based pH indicator (e.g., 4-MU AM ester).
-
Cultured cells grown on glass-bottom dishes.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Calibration buffers with varying pH values, containing an ionophore like nigericin.
-
Fluorescence microscope.
Procedure:
-
Loading: Incubate the cells with the cell-permeant indicator in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove any extracellular indicator.
-
Imaging: Acquire fluorescence images of the loaded cells.
-
Calibration: a. Perfuse the cells with a high-K+ calibration buffer containing nigericin at a known extracellular pH. This will equilibrate the pHi to the extracellular pH. b. Acquire fluorescence images at this pH. c. Repeat step 4b with calibration buffers of different pH values to generate a calibration curve of fluorescence intensity versus pHi.
-
Data Analysis: Use the calibration curve to convert the fluorescence intensity of the experimental cells into pHi values.
Concluding Remarks
The selection of a fluorescent pH indicator is a critical decision that can significantly impact the outcome of an experiment. Coumarin-based indicators offer a powerful and versatile toolkit for researchers. By carefully considering the specific requirements of the experimental system, such as the target pH range, the required photostability, and the cellular context, researchers can select the optimal coumarin-based probe to illuminate the intricate role of pH in biological processes. This guide provides the foundational knowledge and practical protocols to make an informed choice and to generate robust and reproducible data.
References
-
Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters, 1(7). Available at: [Link]
-
Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. PMC - NIH. Available at: [Link]
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4-Methylumbelliferone. cogerchem.com. Available at: [Link]
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Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. PubMed. Available at: [Link]
-
Ratiometric fluorescent probes for pH mapping in cellular organelles. RSC Publishing. Available at: [Link]
-
Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. ResearchGate. Available at: [Link]
-
Effect of pH on the fluorescence of methylumbelliferone. ResearchGate. Available at: [Link]
-
Characteristics of fluoroprobes for measuring intracellular pH. PubMed. Available at: [Link]
-
Probe for the measurement of cell surface pH in vivo and ex vivo. PNAS. Available at: [Link]
-
Small-molecule coumarin fluorescent pH probes for extremely acidic conditions. Ask this paper | Bohrium. Available at: [Link]
-
Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. PubMed. Available at: [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH. Available at: [Link]
-
Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Semantic Scholar. Available at: [Link]
-
Comparative analysis of photostability by fluorescence microscopy and... ResearchGate. Available at: [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available at: [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]
-
A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's. Structural Bioinformatics Group. Available at: [Link]
-
Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. ResearchGate. Available at: [Link]
-
Previously reported coumarin low pH probes and their comparison with... ResearchGate. Available at: [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Available at: [Link]
-
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. Available at: [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC - NIH. Available at: [Link]
-
A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. ResearchGate. Available at: [Link]
-
Spectrophotometric determination of pKa values for fluorescein using activity coefficient corrections. ResearchGate. Available at: [Link]
-
A coumarin-based fluorescent PET sensor utilizing supramolecular pKa shifts. ResearchGate. Available at: [Link]
-
Fluorescence of substituted 7-hydroxycoumarins. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Influence of pH on a) coumarin concentration profile and b)... ResearchGate. Available at: [Link]
-
Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a compound often used in synthetic chemistry and drug development. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, ensuring the protection of ourselves, our colleagues, and the environment. This document is structured to provide not just instructions, but the scientific and regulatory rationale behind them.
Hazard Assessment: The Foundation of Safe Disposal
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the 6-methoxy derivative was not available, analysis of closely related coumarin-3-carboxylic acid analogs provides a strong basis for hazard assessment. These compounds are consistently classified as hazardous, necessitating formal disposal procedures. Drain or regular trash disposal is strictly prohibited.[1][2]
Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Rationale & Source Analogs |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[3] | Analogs like coumarin-3-carboxylic acid and 2H-Chromene-3-carboxylic acid are classified as oral toxins.[3] |
| Skin Irritation | Causes skin irritation upon contact.[3][4] | This is a common classification for substituted chromene and coumarin structures.[3] |
| Serious Eye Irritation | Causes serious eye irritation or damage.[3][4] | Direct contact with the eyes can lead to significant injury.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][4] | Fine powders of organic acids can irritate the respiratory tract.[4] |
Given these characteristics, this compound is classified as a hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA).[5][6] All subsequent procedures are based on this classification.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Direct exposure must be minimized through the consistent use of appropriate PPE. The following equipment is mandatory when handling waste this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles meeting OSHA standards (29 CFR 1910.133).[1] | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[1] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or fume hood.[1] | A NIOSH-approved respirator is necessary for managing large spills or when working in poorly ventilated areas.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this chemical must be systematic and compliant with federal and institutional regulations.[7] The following protocol outlines the necessary steps from the point of generation to final pickup.
Step 1: Waste Segregation and Collection
Immediately upon deciding a material is waste, it must be handled as such.[5]
-
Isolate the Waste Stream: Collect waste this compound, including any contaminated materials like pipette tips or weigh boats, in a dedicated waste container.[1]
-
Do Not Mix: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[8] Improper mixing can create dangerous chemical reactions or complicate the disposal process.
Step 2: Container Selection and Management
The integrity of the waste container is critical for safe storage and transport.[8][9]
-
Choose a Compatible Container: The best container is often the original product container.[5] If unavailable, use a clean, sealable container made of a compatible material (e.g., glass or high-density polyethylene). The container and its lid must be free of leaks, cracks, or residue on the outside.[5][8]
-
Maintain Headspace: Do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for expansion of contents due to temperature changes.[9]
-
Keep Closed: The container must be securely capped at all times except when you are actively adding waste.[8] This is a primary EPA and OSHA regulation to prevent spills and vapor release.[8][10]
Step 3: Labeling for Safety and Compliance
Proper labeling is a regulatory requirement and essential for communicating hazards.[9]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[5]
-
Complete All Fields: Clearly write the following information on the tag:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation while awaiting pickup.[9][11]
-
Designate the SAA: The designated SAA must be under the control of laboratory personnel and ideally within their line of sight.[11]
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregate Incompatibles: Ensure the SAA does not contain incompatible chemicals that could react dangerously with the carboxylic acid waste.[5]
-
Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[5] To prevent exceeding these limits, schedule waste pickups regularly.
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once the container is full or you are ready for a pickup, submit a hazardous waste collection request to your institution's EHS department.[5]
-
Professional Removal: Trained EHS staff or a licensed waste vendor will collect the waste from your laboratory.[12] They will ensure it is transported and disposed of in compliance with all regulations, typically via controlled incineration at a licensed facility.[2]
-
Never Use Drains or Trash: Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash.[1][2]
Emergency Procedures for Spills and Exposure
Accidents require a swift and correct response to minimize harm.
-
For a Small Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully sweep or scoop the contaminated absorbent into a designated waste container.[3]
-
Label the container as hazardous waste containing this compound and contaminated debris.
-
Clean the spill area thoroughly.
-
-
For a Large Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency number or EHS department.[5]
-
Prevent entry to the area.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Benchchem. Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
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- NRT. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet (for 2H-1-benzopyran-2-one).
- American Laboratory. (Date not available). Managing Hazardous Chemical Waste in the Lab.
- ChemicalBook. (2023, May 6). 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet (for 2H-Chromene-3-carboxylic acid).
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet (for coumarin-3-carboxylic acid).
- Apollo Scientific. Safety Data Sheet (for 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid).
- Smolecule. (2024, November 1). Safety Data Sheet (for 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid).
- Cole-Parmer. Material Safety Data Sheet (for 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid).
- Cayman Chemical. (2025, June 2). Safety Data Sheet (for 7-(Diethylamino)coumarin-3-carboxylic Acid).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
This guide provides essential safety and handling protocols for 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The procedures outlined here are designed to be a self-validating system, ensuring a robust safety framework for researchers, scientists, and drug development professionals. The information is based on an analysis of safety data for structurally related coumarin derivatives, establishing a reliable safety protocol in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Hazard Identification and Risk Assessment
This compound belongs to the coumarin class of compounds. While specific toxicological data for this molecule is limited, data from analogous compounds, such as the parent coumarin, 2H-Chromene-3-carboxylic acid, and other substituted chromenes, allow for a robust risk assessment.[1][2] The primary hazards associated with this class of chemicals involve irritation and potential sensitization upon direct contact, and toxicity if ingested or inhaled as a fine powder.[2][3]
Key Identified Hazards:
-
Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction upon repeated contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Oral Toxicity: Harmful if swallowed.[2]
The primary routes of exposure in a laboratory setting are inhalation of aerosolized dust and accidental skin or eye contact. Therefore, the cornerstone of safe handling is the consistent and correct use of engineering controls and Personal Protective Equipment (PPE) to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a critical component of experimental design. It must be chosen based on a thorough risk assessment of the procedures being performed. Below is a summary of the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves. Inspect for tears before use and change every 30-60 minutes or immediately upon contamination.[1][5][6] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat to protect skin and personal clothing.[1][4] |
| Respiratory Protection | N95 Respirator or Higher (if applicable) | Required only when handling the powder outside of a certified chemical fume hood or if dust formation is unavoidable.[5][6] |
Causality Behind PPE Choices:
-
Eye Protection: Safety goggles are mandated over standard safety glasses because they form a protective seal around the eyes. This is crucial for preventing fine powders or accidental splashes from reaching the sensitive mucous membranes of the eyes.[7]
-
Hand Protection: Nitrile gloves offer excellent protection against a wide range of chemicals and are less likely to cause allergies than latex.[4] Double-gloving can be employed when handling larger quantities or during procedures with a higher risk of contamination. Gloves should always be removed using a technique that avoids touching the outer contaminated surface with bare skin.
-
Respiratory Protection: The primary inhalation risk comes from fine, easily aerosolized powders.[5] Therefore, all weighing and initial dilutions of the solid compound must be performed within an engineering control like a chemical fume hood.[1] If this is not feasible, a properly fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[6]
Operational Plan: Safe Handling Workflow
A systematic workflow minimizes the potential for exposure at every stage of handling. The following protocol outlines the key steps from receiving the compound to its final use in an experiment.
Step-by-Step Handling Protocol:
-
Preparation and Inspection:
-
Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Visually inspect the container for any signs of damage or leakage upon receipt.[1]
-
-
Weighing and Aliquoting (in a Fume Hood):
-
Perform all manipulations of the solid compound inside a certified chemical fume hood to control dust.[1]
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Close the primary container immediately after removing the desired amount.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the vessel is appropriately capped or covered during any mixing or sonication steps.
-
-
Experimental Use:
-
Maintain all PPE throughout the experiment.
-
Keep all vessels containing the compound clearly labeled and sealed when not in immediate use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of all contaminated disposables (gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Visualized Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency and Disposal Procedures
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If irritation or a rash occurs, seek medical advice.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms persist.[2][3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
Spill Management:
For a small spill of the solid material:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing all appropriate PPE, gently sweep or scoop the material into a suitable container for disposal.[8]
-
Clean the spill area thoroughly with soap and water.
-
Place all cleanup materials into a sealed container labeled as hazardous waste.
Disposal Plan:
All waste materials, including unused compounds, contaminated disposables, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The material can typically be sent to a licensed chemical destruction plant.[9]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- BenchChem. (2025). Personal protective equipment for handling Coumarin-C2-exo-BCN. BenchChem.
- Carl ROTH. (n.d.). Safety Data Sheet: Coumarin. Carl ROTH.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2H-1-benzopyran-2-one. Sigma-Aldrich.
- Fisher Scientific. (2025). Safety Data Sheet: 2H-Chromene-3-carboxylic acid. Fisher Scientific.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2H-1-benzopyran-2-one. Sigma-Aldrich.
- Angene Chemical. (2025). Safety Data Sheet: Methyl 6-methoxy-2H-chromene-3-carboxylate. Angene Chemical.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. UC Riverside Environmental Health & Safety.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.
- Angene Chemical. (2024). Safety Data Sheet: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. Angene Chemical.
- ChemicalBook. (2023). Safety Data Sheet: 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. ChemicalBook.
- Sigma-Aldrich. (2025). Safety Data Sheet: coumarin-3-carboxylic acid. Sigma-Aldrich.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Cayman Chemical. (2025). Safety Data Sheet: 7-(Diethylamino)coumarin-3-carboxylic Acid. Cayman Chemical.
- Apollo Scientific. (2023). Safety Data Sheet: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Apollo Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. carlroth.com [carlroth.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
